molecular formula C11H8ClNO B038437 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde CAS No. 124695-22-3

1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B038437
CAS No.: 124695-22-3
M. Wt: 205.64 g/mol
InChI Key: ZGGBSDXOHAFIOQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrole ring substituted at the 1-position with a 2-chlorophenyl group and at the 2-position with a formyl (carbaldehyde) group. The electron-withdrawing chloro group on the phenyl ring and the aldehyde functionality on the pyrrole core make this molecule a valuable and reactive synthetic intermediate. Its primary research application lies in its role as a key precursor for the synthesis of more complex heterocyclic systems, particularly through condensation reactions, such as the formation of Schiff bases with primary amines, or as a starting material for the preparation of pyrrole-fused derivatives.

Properties

IUPAC Name

1-(2-chlorophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGBSDXOHAFIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390249
Record name 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID30390249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124695-22-3
Record name 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals, valued for its diverse biological activities. The introduction of a 2-chlorophenyl substituent on the pyrrole nitrogen and a carbaldehyde group at the C2 position creates a molecule with unique electronic and steric properties, positioning it as a valuable intermediate for the synthesis of novel therapeutic agents. This document details its chemical identity, physicochemical properties, a robust synthetic protocol via the Vilsmeier-Haack reaction, and explores its potential applications in drug discovery based on the established bioactivity of related pyrrole derivatives.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

IUPAC Name and CAS Number
  • IUPAC Name: 1-(2-chlorophenyl)pyrrole-2-carbaldehyde[1]

  • CAS Number: 124695-22-3[1][2]

Molecular Structure and Properties

The structure combines a planar, electron-rich pyrrole ring with an electron-withdrawing aldehyde group and a sterically demanding 2-chlorophenyl ring. The chlorine atom at the ortho position of the phenyl ring induces a twisted conformation relative to the pyrrole plane, which can significantly influence its interaction with biological targets.

Table 1: Physicochemical and Computed Properties [1]

PropertyValueSource
Molecular Formula C₁₁H₈ClNOPubChem[1]
Molecular Weight 205.64 g/mol PubChem[1]
Appearance Solid (powder or crystalline)Pipzine Chemicals[3]
Solubility Low in water; Soluble in ethanol, dichloromethanePipzine Chemicals[3]
XLogP3 2.7Computed by XLogP3 3.0
Hydrogen Bond Donors 0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptors 2Computed by Cactvs 3.4.8.18
Rotatable Bond Count 1Computed by Cactvs 3.4.8.18

Synthesis and Mechanism

The most direct and widely employed method for the formylation of electron-rich heterocycles like pyrroles is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Causality of the Vilsmeier-Haack Approach

The N-substituted pyrrole ring is highly activated towards electrophilic aromatic substitution, particularly at the C2 (alpha) position. The Vilsmeier-Haack reaction is ideally suited for this transformation due to several factors:

  • Mild Conditions: It avoids the use of harsh Lewis acids (like AlCl₃ in Friedel-Crafts acylation) that can lead to polymerization or degradation of the sensitive pyrrole ring.

  • High Regioselectivity: Formylation occurs preferentially at the C2 position, driven by the stability of the cationic sigma complex intermediate. The N-(2-chlorophenyl) group, while sterically bulky, does not typically override this inherent electronic preference.

  • High Efficiency: The reaction is generally high-yielding and reliable for a wide range of activated aromatic and heteroaromatic substrates.

Reaction Mechanism

The synthesis proceeds through a well-established three-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich pyrrole ring of the precursor, 1-(2-chlorophenyl)-1H-pyrrole, attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs at the C2 position to form a stabilized cationic intermediate.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Reactant1 1-(2-Chlorophenyl)-1H-pyrrole IminiumSalt Pyrrolyl Iminium Salt Reactant1->IminiumSalt Step 2: Electrophilic Attack Reagent1 DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Reagent1->Vilsmeier Step 1: Reagent Formation Vilsmeier->IminiumSalt Product 1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde IminiumSalt->Product Step 3: Aqueous Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of N-substituted pyrroles. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

Materials:

  • 1-(2-chlorophenyl)-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reagent Formation: To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCE, slowly add POCl₃ (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: This exothermic reaction forms the Vilsmeier reagent. Maintaining a low temperature is crucial for controlling the reaction and preventing side products.

  • Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the electrophile.

  • Substrate Addition: Cool the mixture back to 0 °C and add a solution of 1-(2-chlorophenyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCE dropwise via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 83 °C) for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Workup - Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic (pH 7-8).

    • Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction medium. This must be done slowly and with cooling as the quenching is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two times with ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aldehyde Proton (CHO): Singlet, ~9.5-9.7 ppm. Pyrrole Protons: Three distinct signals in the ~6.3-7.4 ppm range, showing characteristic doublet of doublets or triplet splitting patterns. Phenyl Protons: Four distinct signals in the aromatic region (~7.3-7.8 ppm), showing complex splitting due to ortho, meta, and para couplings.
¹³C NMR Carbonyl Carbon (C=O): ~178-182 ppm. Pyrrole Carbons: C2 (~132 ppm), C5 (~126 ppm), C3 (~112 ppm), C4 (~110 ppm). Phenyl Carbons: Six signals, with the C-Cl carbon shifted downfield (~133 ppm) and the C-N ipso-carbon also downfield (~137 ppm).
IR Spectroscopy C=O Stretch (Aldehyde): Strong, sharp absorption band at ~1660-1680 cm⁻¹. C-H Stretch (Aromatic/Pyrrole): ~3100-3000 cm⁻¹. C-Cl Stretch: ~750-770 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z 205 (for ³⁵Cl) and 207 (for ³⁷Cl) in an approximate 3:1 ratio. Key Fragment: Loss of the aldehyde group ([M-CHO]⁺) at m/z 176/178.

Reactivity and Applications in Drug Development

The synthetic utility of 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde stems from the reactivity of its aldehyde functional group, making it a versatile precursor for a wide array of more complex molecules.

Key Reactions of the Aldehyde Group
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Condensation Reactions: Formation of Schiff bases (imines) with primary amines or hydrazones with hydrazines. These derivatives are often investigated for their own biological activities.

  • Oxidation/Reduction: Oxidation to the corresponding carboxylic acid or reduction to the primary alcohol.

Reactivity_Diagram Key Synthetic Transformations cluster_products Derivative Scaffolds Start 1-(2-Chlorophenyl)-1H- pyrrole-2-carbaldehyde Amine Substituted Amines Start->Amine Reductive Amination Alkene Alkenes Start->Alkene Wittig Reaction Imine Imines / Hydrazones Start->Imine Condensation Acid Carboxylic Acid Start->Acid Oxidation Alcohol Primary Alcohol Start->Alcohol Reduction

Caption: Synthetic utility of the aldehyde moiety.

Potential as a Scaffold in Medicinal Chemistry

The pyrrole core is a cornerstone in medicinal chemistry. The specific combination of the 1-(2-chlorophenyl) and 2-carbaldehyde groups suggests potential in several therapeutic areas:

  • Anticancer Agents: Many diarylpyrrole structures are known to exhibit potent anticancer activity. A closely related compound, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole, has been investigated for its neuroprotective effects in cellular models of Parkinson's disease, acting by suppressing inflammatory pathways like COX-2/PGE2.[4] This suggests that the core scaffold has potential to modulate key signaling pathways relevant to both neurodegeneration and cancer.

  • Antimicrobial Agents: The pyrrole motif is found in natural and synthetic compounds with antibacterial and antifungal properties. The aldehyde can be used as a handle to build more complex structures, such as pyrrolyl pyrazoline carbaldehydes, which have been designed as inhibitors of the Enoyl-ACP reductase enzyme, a crucial target in Mycobacterium tuberculosis.

  • Anti-inflammatory Drugs: The anti-inflammatory properties of various pyrrole derivatives are well-documented, often linked to the inhibition of cyclooxygenase (COX) enzymes.

Safety and Handling

Based on available safety data for this and structurally similar compounds, 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde should be handled with appropriate care in a laboratory setting.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautions: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block with significant untapped potential in drug discovery and materials science. Its synthesis is readily achievable through the robust Vilsmeier-Haack reaction. The aldehyde functional group provides a versatile handle for elaboration into a diverse range of chemical scaffolds. While specific biological data for this exact molecule remains to be published, the extensive body of literature on related diarylpyrroles strongly suggests its promise as a precursor for novel therapeutics, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. Further investigation into its biological activity is warranted and represents a promising avenue for future research.

References

The Elusive Crystal: A Technical Guide to the Predicted Structure of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. The specific derivative, 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, is of considerable interest to researchers in drug development due to its unique electronic and steric properties. However, a definitive experimental crystal structure for this compound has yet to be reported in publicly accessible databases. This technical guide provides a comprehensive analysis of its predicted solid-state structure, leveraging a detailed examination of a closely related analogue, N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde, for which crystallographic data is available. We will explore the probable synthesis, molecular geometry, intermolecular interactions, and the profound implications of these structural features for its application in drug design and development. This document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights into the structural chemistry of this important molecule.

Introduction: The Significance of the Pyrrole-2-Carbaldehyde Core

Pyrrole and its derivatives are fundamental heterocyclic compounds that are omnipresent in nature and medicine. They are integral components of many biologically active molecules, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. The introduction of a carbaldehyde group at the 2-position of the pyrrole ring provides a versatile synthetic handle for further molecular elaboration, making pyrrole-2-carbaldehydes valuable intermediates in the synthesis of complex pharmaceutical agents.

The title compound, this compound, combines the pyrrole-2-carbaldehyde moiety with a 2-chlorophenyl substituent at the nitrogen atom. This substitution is not trivial; the chloro group's electronic and steric influence is expected to significantly modulate the molecule's conformation and, consequently, its biological activity. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for predicting how this molecule will interact with biological targets, a critical aspect of rational drug design.[1][2]

While the experimental crystal structure of this compound remains elusive, a predictive analysis based on high-quality crystallographic data of a near analogue can provide invaluable insights. For this purpose, we will draw heavily upon the published crystal structure of N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.[3]

Synthesis and Crystallization Workflow

The synthesis of 1-(substituted-phenyl)-1H-pyrrole-2-carbaldehydes can be approached through several established synthetic routes. The most common methods include the Paal-Knorr synthesis and the Vilsmeier-Haack reaction.

Synthetic Approach: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6][7][8] For the synthesis of the title compound, this would involve the reaction of 2,5-dimethoxytetrahydrofuran (a protected form of succinaldehyde, the 1,4-dicarbonyl component) with 2-chloroaniline.

Synthesis_Workflow reagent1 2,5-Dimethoxytetrahydrofuran intermediate In situ generation of 1,4-dicarbonyl reagent1->intermediate reagent2 2-Chloroaniline conditions Acid Catalyst (e.g., Acetic Acid) Heat reagent2->conditions product 1-(2-Chloro-phenyl)-1H-pyrrole conditions->product intermediate->conditions vilsmeier_reagent Vilsmeier-Haack Reagent (POCl3, DMF) product->vilsmeier_reagent final_product This compound vilsmeier_reagent->final_product

Caption: Paal-Knorr and Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol: Synthesis
  • Paal-Knorr Pyrrole Formation:

    • To a solution of 2-chloroaniline (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(2-Chloro-phenyl)-1H-pyrrole.

  • Vilsmeier-Haack Formylation: [9][10][11][12][13]

    • Cool a solution of N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) while maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-(2-Chloro-phenyl)-1H-pyrrole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Basify with a solution of sodium hydroxide until pH > 8.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often a matter of patience and careful control of crystallization conditions.[14][15][16][17][18]

  • Solvent Selection: Identify a solvent in which the compound is moderately soluble. A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) is often effective. For a compound like this, combinations such as dichloromethane/hexane or toluene/hexane could be suitable.

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of the chosen "good" solvent to create a near-saturated solution.

    • Place the solution in a clean vial and cover it with a cap that has a small pinhole to allow for slow evaporation.

    • Store the vial in an undisturbed, temperature-stable environment.

  • Vapor Diffusion:

    • Create a saturated solution of the compound in a "good" solvent and place it in a small, open vial.

    • Place this small vial inside a larger, sealed jar containing a "poor" solvent in which the "good" solvent is miscible.

    • The vapor of the "poor" solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

A Predictive Structural Analysis

As the crystal structure of the title compound is not yet determined, we will perform a predictive analysis based on the known crystal structure of the closely related molecule, N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde (CCDC entry 217137).[3] This analogue shares the key feature of a 2-chlorophenyl group attached to a pyrrole ring, making it an excellent model for understanding the crucial conformational aspects.

The crystal structure of the analogue reveals three crystallographically independent molecules in the asymmetric unit, a testament to the molecule's conformational flexibility. The most significant difference between these three conformers is the dihedral angle between the pyrrole and the 2-chlorophenyl rings.

Parameter Predicted for Target Compound Experimental for Analogue[3]
Molecular Formula C₁₁H₈ClNOC₁₃H₁₂ClNO
Molecular Weight 205.64 g/mol 233.69 g/mol
Pyrrole-Phenyl Dihedral Angle Expected to be large (> 60°)68.3(1)°, 78.3(1)°, 88.9(1)°
C=O Bond Length ~1.22 Å~1.22 Å
C-Cl Bond Length ~1.74 Å~1.74 Å
Molecular Geometry and the Critical Dihedral Angle

The most defining structural characteristic of this compound is the rotational freedom around the C-N bond connecting the phenyl and pyrrole rings. Steric hindrance between the ortho-chloro substituent on the phenyl ring and the hydrogen atom at the C5 position of the pyrrole ring will force the two rings into a non-coplanar arrangement.

Based on the analogue, we can confidently predict a large dihedral angle, likely in the range of 70-90°. This twisted conformation is critical as it dictates the overall shape of the molecule and how it can present its functional groups for interaction with a biological receptor.[19][20][21] The planarity of the pyrrole-2-carbaldehyde moiety itself is expected to be maintained to maximize conjugation.

Predicted Intermolecular Interactions and Crystal Packing

The solid-state packing of the title compound will be governed by a network of weak intermolecular interactions.

  • C-H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. It is highly probable that C-H···O interactions involving aromatic C-H donors from neighboring molecules will be a primary motif in the crystal packing, likely leading to the formation of dimeric or chain structures. The analogue exhibits such C-H···O hydrogen bonds, forming dimers.[3]

  • C-H···Cl Interactions: The chlorine atom can act as a weak hydrogen bond acceptor, potentially forming C-H···Cl interactions that contribute to the overall stability of the crystal lattice.

  • π-π Stacking: The twisted arrangement of the aromatic rings may allow for offset π-π stacking interactions between the pyrrole ring of one molecule and the phenyl ring of another. The analogue shows C-H···π interactions.[3]

Structural_Analysis_Logic start Predictive Structural Analysis analog_data Crystal Structure of Analogue: N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde start->analog_data dihedral_angle Prediction of Large Dihedral Angle (Steric Hindrance) analog_data->dihedral_angle intermolecular_forces Prediction of Intermolecular Interactions (C-H···O, C-H···Cl, π-π) dihedral_angle->intermolecular_forces packing Predicted Crystal Packing Motif (e.g., Dimerization) intermolecular_forces->packing implications Implications for Drug Design packing->implications

Caption: Logical flow of the predictive structural analysis.

Implications for Drug Development

The predicted non-planar structure of this compound has significant consequences for its potential as a drug candidate.

  • Receptor Binding: The defined three-dimensional shape resulting from the large dihedral angle will present a specific pharmacophore to a target binding site. This fixed, albeit twisted, conformation can lead to higher binding affinity and selectivity compared to more flexible molecules.[1][2][19]

  • Physicochemical Properties: The crystal packing, dictated by the network of intermolecular forces, will influence key properties such as melting point, solubility, and dissolution rate. A stable crystal lattice with strong intermolecular interactions will generally result in a higher melting point and lower solubility.

  • Polymorphism: The conformational flexibility observed in the analogue suggests that the title compound may also exhibit polymorphism, where different crystal packing arrangements of the same molecule can occur. Different polymorphs can have vastly different physicochemical properties, a critical consideration in drug formulation and manufacturing.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust and scientifically-grounded predictive analysis is possible through the careful examination of a closely related analogue. We predict a molecule characterized by a significant twist between the pyrrole and 2-chlorophenyl rings, a feature that will be a dominant determinant of its biological activity. The solid-state structure is likely to be stabilized by a network of C-H···O and other weak intermolecular interactions. This in-depth structural understanding provides a valuable framework for researchers engaged in the synthesis, modification, and biological evaluation of this and related compounds, underscoring the power of predictive structural science in modern drug discovery.

References

Discovery and history of N-aryl-pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of N-Aryl-Pyrrole-2-Carbaldehydes

Abstract

The N-aryl-pyrrole-2-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a prized intermediate for the synthesis of a wide array of functional molecules, from potent pharmaceuticals to advanced fluorescent dyes. This technical guide provides a comprehensive exploration of the discovery and history of this pivotal compound class. We trace its synthetic lineage from the foundational Paal-Knorr pyrrole synthesis and the classical Vilsmeier-Haack formylation to contemporary multi-component and ring-transformation strategies. By examining the causality behind experimental choices and detailing key protocols, this guide offers researchers, scientists, and drug development professionals both a historical perspective and a practical understanding of the synthesis and application of N-aryl-pyrrole-2-carbaldehydes.

The Significance of the N-Aryl-Pyrrole-2-Carbaldehyde Scaffold

The pyrrole ring is an electron-rich, five-membered aromatic heterocycle that is a constituent of numerous natural products, including heme, chlorophyll, and vitamin B12.[1][2][3] This prevalence in nature has established it as a "privileged scaffold" in drug discovery, with synthetic pyrrole derivatives forming the core of many marketed drugs.[4]

The N-aryl-pyrrole-2-carbaldehyde structure enhances this inherent value by incorporating two key features:

  • The N-Aryl Group: Attaching an aryl substituent directly to the pyrrole nitrogen modulates the electronic properties of the ring and provides a vector for introducing additional functionality or steric bulk, crucial for tuning molecular interactions with biological targets.

  • The C2-Carbaldehyde: This aldehyde group is a versatile chemical handle. It readily participates in a vast range of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions, making it an ideal starting point for building molecular complexity.

This combination renders the N-aryl-pyrrole-2-carbaldehyde a highly valuable intermediate for developing anti-cancer, anti-inflammatory, and anti-tubercular agents, as well as for constructing advanced materials like BODIPY dyes used in cellular imaging.[5][6][7][8]

N_Aryl_Pyrrole_2_Carbaldehyde_Structure cluster_0 N-Aryl-Pyrrole-2-Carbaldehyde cluster_1 Key Functional Groups structure A N-Aryl Group (Modulates electronics, provides steric bulk) B C2-Carbaldehyde (Versatile synthetic handle) C Pyrrole Core (Electron-rich aromatic scaffold)

Caption: General structure of N-aryl-pyrrole-2-carbaldehydes.

Historical Foundations: The Genesis of the N-Aryl-Pyrrole Core

The journey to N-aryl-pyrrole-2-carbaldehydes begins with the fundamental challenge of constructing the pyrrole ring itself. While the parent compound was first identified in 1834, it was the independent work of Carl Paal and Ludwig Knorr in 1884 that provided the first truly practical and general synthesis.[9][10]

The Paal-Knorr Synthesis: A Cornerstone Reaction

The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[9][11] When an aromatic amine (e.g., aniline) is used, an N-aryl-pyrrole is produced. This reaction became the classical and most reliable method for accessing the N-aryl-pyrrole core.

Causality and Mechanism: The reaction is typically conducted under neutral or weakly acidic conditions, as strong acid can favor the formation of furan byproducts.[11] The mechanism proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The primary amine attacks one of the protonated carbonyl groups to form a hemiaminal intermediate.

  • Second Attack & Cyclization: An intramolecular nucleophilic attack by the amine onto the second carbonyl group forms a five-membered cyclic intermediate.

  • Dehydration & Aromatization: A sequence of dehydration steps eliminates two molecules of water to yield the stable, aromatic N-aryl-pyrrole ring.[9][12]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + Aryl Amine step1 Nucleophilic attack of amine on a carbonyl start->step1 + H⁺ hemiaminal Hemiaminal Intermediate step1->hemiaminal step2 Intramolecular attack on second carbonyl hemiaminal->step2 cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative step2->cyclic_intermediate step3 Sequential Dehydration (Aromatization) cyclic_intermediate->step3 - 2 H₂O product N-Aryl-Pyrrole step3->product

Caption: Mechanism of the Paal-Knorr N-Aryl-Pyrrole Synthesis.

Experimental Protocol: Paal-Knorr Synthesis of 1,2,5-triphenylpyrrole
  • Reactants: Benzil (1,4-dicarbonyl), Aniline (primary amine).

  • Procedure:

    • A mixture of benzil (1.0 eq) and aniline (1.1 eq) in glacial acetic acid is heated to reflux for 2-4 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol to remove residual acetic acid and unreacted starting materials.

    • The solid is then recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure N-aryl-pyrrole.

Introduction of the Aldehyde: The Vilsmeier-Haack Formylation

With a reliable method to produce the N-aryl-pyrrole core established, the next historical step was the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction, discovered in the 1920s, proved to be the ideal method for this transformation.[13][14] It allows for the formylation of electron-rich aromatic compounds, like pyrroles, under remarkably mild conditions.[13][15]

Causality and Mechanism: The reaction's success hinges on the in-situ formation of a specific electrophile, the Vilsmeier reagent (a chloroiminium ion), which is reactive enough to attack the electron-rich pyrrole ring but not so reactive as to cause polymerization or degradation.

  • Reagent Formation: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates the highly electrophilic Vilsmeier reagent.[14][16]

  • Electrophilic Aromatic Substitution: The π-system of the N-aryl-pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating nature of the nitrogen atom, the electron density is highest at the α-positions (C2 and C5), making substitution at these sites strongly favored.[14][17]

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, at which point it is readily hydrolyzed to yield the final N-aryl-pyrrole-2-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_A Part 1: Vilsmeier Reagent Formation cluster_B Part 2: Electrophilic Substitution & Hydrolysis dmf DMF reagent Vilsmeier Reagent (Chloroiminium ion) dmf->reagent poc POCl₃ poc->reagent attack Electrophilic attack at C2 position reagent->attack pyrrole N-Aryl-Pyrrole pyrrole->attack iminium Iminium Salt Intermediate attack->iminium hydrolysis Aqueous Workup (Hydrolysis) iminium->hydrolysis product N-Aryl-Pyrrole-2-Carbaldehyde hydrolysis->product

Caption: Mechanism of the Vilsmeier-Haack Formylation of N-Aryl-Pyrroles.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-phenylpyrrole
  • Reactants: 1-phenylpyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a flask cooled in an ice bath (0 °C), POCl₃ (1.1 eq) is added dropwise to anhydrous DMF (used as both reagent and solvent). The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • A solution of 1-phenylpyrrole (1.0 eq) in DMF is then added dropwise to the cold reagent mixture, maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until TLC indicates the consumption of the starting material.

    • The reaction is quenched by pouring it carefully onto crushed ice, followed by the addition of a sodium acetate or sodium hydroxide solution to neutralize the acid.

    • The mixture is heated gently (e.g., to 60 °C) for about 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

Modern Synthetic Strategies and Refinements

While the two-step sequence of Paal-Knorr followed by Vilsmeier-Haack remains a robust and historically significant route, modern organic synthesis prioritizes efficiency, atom economy, and milder conditions. This has led to the development of innovative one-pot and multicomponent reactions.

De Novo Synthesis via Oxidative Annulation

A notable modern approach is the de novo synthesis of the entire N-aryl-pyrrole-2-carbaldehyde skeleton in a single step from simple, acyclic precursors. One such method involves the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[18][19]

Causality and Workflow: This strategy cleverly combines C-H activation, condensation, cyclization, and oxidation in a single pot. The aryl methyl ketone provides two carbons of the pyrrole ring, with its methyl group being oxidized directly to the aldehyde. This avoids a separate formylation step and the use of hazardous oxidants, often using molecular oxygen from the air as the terminal oxidant.[19]

MethodStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantages
Paal-Knorr / Vilsmeier-Haack 1,4-Diketone, ArylamineAcid (Paal-Knorr); POCl₃/DMF (V-H)Reliable, well-established, high-yieldingTwo separate steps, harsh conditions, requires pre-formed diketone
Oxidative Annulation [18][19]Aryl methyl ketone, Arylamine, Acetoacetate esterCuCl₂, I₂, O₂One-pot, uses simple precursors, forms aldehyde in situModerate yields, requires catalyst optimization
Ring Transformation [20]5-Aryl-furan-2-carbaldehyde, ArylamineAcid catalyst (e.g., HCl)Utilizes readily available furan precursorsLimited by the availability of the starting furan

Applications in Research and Development

The utility of N-aryl-pyrrole-2-carbaldehydes is demonstrated by their frequent appearance as key intermediates in the synthesis of high-value molecules.

  • Drug Discovery: These compounds serve as starting points for synthesizing complex heterocyclic systems with potent biological activity. For example, they are used in the development of Enoyl-ACP reductase inhibitors as anti-tubercular agents and in the creation of novel anti-cancer compounds.[7][8] The aldehyde allows for the facile introduction of pharmacophores necessary for target binding.

  • Materials Science: The aldehyde is a perfect anchor point for condensation reactions. A prime example is its reaction with pyrrole or substituted pyrroles in the presence of an acid catalyst, followed by oxidation, to form the core structure of BODIPY dyes—a class of highly fluorescent probes essential for bio-imaging and diagnostics.[5]

Conclusion and Future Perspectives

The history of N-aryl-pyrrole-2-carbaldehydes is a microcosm of the evolution of organic synthesis. From the classical, step-wise logic of the Paal-Knorr and Vilsmeier-Haack reactions to the elegance and efficiency of modern one-pot oxidative annulations, the pursuit of this valuable scaffold has driven synthetic innovation. The journey from coal tar isolate to rationally designed drug intermediate underscores the power of chemical synthesis to build molecular function.

Future efforts will likely focus on developing even more sustainable and efficient methods. The application of biocatalysis, leveraging enzymes for C-H activation and carboxylation, presents an exciting frontier for producing these aldehydes under ambient conditions.[5] Furthermore, the integration of these syntheses into continuous flow chemistry systems could offer enhanced control, scalability, and safety, ensuring that the N-aryl-pyrrole-2-carbaldehyde scaffold remains an accessible and indispensable tool for scientists and researchers for years to come.

References

The Pyrrole-2-Carbaldehyde Scaffold: A Nexus of Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Title as Senior Application Scientist]

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological importance.[1] Among its varied derivatives, substituted pyrrole-2-carbaldehydes have emerged as a particularly versatile class of molecules, demonstrating a remarkable breadth of biological activities. These compounds, originating from both natural sources like fungi and microorganisms and through synthetic routes, exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.[2] Their therapeutic potential often stems from the diverse functionalities that can be introduced at various positions on the pyrrole ring, allowing for fine-tuning of their biological effects.[3] This guide provides a comprehensive technical overview of the biological activities of substituted pyrrole-2-carbaldehydes, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

Introduction: The Versatile Chemistry of Pyrrole-2-Carbaldehydes

Pyrrole-2-carbaldehydes are five-membered aromatic heterocycles characterized by a formyl group at the C2 position. This arrangement of a reactive aldehyde adjacent to the pyrrole nitrogen provides a unique electronic and steric environment, making it a key building block in the synthesis of more complex bioactive molecules.[4] These compounds are not merely synthetic curiosities; they are found in nature, isolated from sources such as fungi, plants, and marine sponges.[2] The inherent reactivity of the aldehyde group, coupled with the aromaticity of the pyrrole ring, allows for a wide array of chemical modifications, leading to a diverse library of derivatives with distinct biological profiles. This guide will explore the most significant of these activities, providing the scientific foundation and practical methodologies for researchers in the field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has highlighted the potential of substituted pyrrole derivatives as potent anticancer agents.[5] These compounds have been shown to inhibit the growth of various cancer cell lines, often with impressive efficacy. The mechanism of action is frequently multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[6]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Many substituted pyrrole derivatives exert their anticancer effects by triggering the intrinsic or extrinsic pathways of apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. Additionally, these compounds have been observed to cause cell cycle arrest, typically at the G0/G1 or G2/M phases, thereby preventing the replication of malignant cells.[6] For instance, certain alkynylated pyrrole derivatives have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 lung cancer cells.[6]

The following diagram illustrates a simplified overview of these anticancer mechanisms.

anticancer_mechanism cluster_cell Cancer Cell Pyrrole Substituted Pyrrole-2-Carbaldehyde Pathway Signaling Pathways Pyrrole->Pathway Modulates Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Induces CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Pathway->CellCycle Induces Proliferation Tumor Growth Inhibition Apoptosis->Proliferation CellCycle->Proliferation

Caption: Anticancer mechanisms of substituted pyrrole-2-carbaldehydes.

Quantitative Anticancer Activity

The cytotoxic effects of substituted pyrrole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

Compound/Derivative ClassSubstitution DetailsTarget Cell LineActivity MetricReported ValueReference
Alkynylated Pyrrole (12l)3-alkynylpyrrole-2,4-dicarboxylate structureU251 (Glioma)IC502.29 ± 0.18 µM[6]
Alkynylated Pyrrole (12l)3-alkynylpyrrole-2,4-dicarboxylate structureA549 (Lung Carcinoma)IC503.49 ± 0.30 µM[6]
Pyrrole-Indole Hybrid (3h)Single chloro-substitutionT47D (Breast Cancer)IC502.4 µM[7]
Benzofuranyl-pyrrole-2-carboxamideBenzofuranyl moietyB16 (Murine Melanoma)IC500.31 µg/ml[8]
Pyrrole Hydrazone (1C)Hydrazone linkageSH-4 (Melanoma)IC5044.63 ± 3.51 µM[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic-resistant strains of bacteria has created an urgent need for novel antimicrobial agents. Substituted pyrrole-2-carbaldehydes and their derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as some fungi.[9][10]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrrole derivatives can be varied. Some compounds, particularly certain pyrrole-2-carboxamides, have been found to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase.[11] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Other proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of biofilm formation.

The following diagram outlines the general workflow for assessing antimicrobial activity.

antimicrobial_workflow cluster_workflow Antimicrobial Activity Assessment Compound Substituted Pyrrole-2-Carbaldehyde Assay Broth Microdilution Assay Compound->Assay Bacteria Bacterial/Fungal Culture Bacteria->Assay Incubation Incubation (e.g., 18-24h, 37°C) Assay->Incubation MIC Determine MIC (Minimum Inhibitory Concentration) Incubation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative ClassTarget MicroorganismActivity MetricReported ValueReference
Pyrrole-2-carboxamide (4i)Klebsiella pneumoniaeMIC1.02 µg/mL[12][13]
Pyrrole-2-carboxamide (4i)Escherichia coliMIC1.56 µg/mL[12][13]
Pyrrole-2-carboxamide (4i)Pseudomonas aeruginosaMIC3.56 µg/mL[12][13]
AconicaramideStaphylococcus aureusMIC800 µg/mL[2]
Copper complex of pyrrole-2-carbaldehyde thiosemicarbazoneGram-positive bacteria and fungiMIC12-50 µg/mL[14]
Pyrrole-3-carboxaldehyde derivativesPseudomonas putidaMIC16 µg/mL[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrrole derivative in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Substituted pyrrole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.[15]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[16] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, some of these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects due to COX-1 inhibition. Some derivatives may also exert their effects by modulating other inflammatory pathways, such as the NF-κB signaling pathway.

The following diagram depicts the role of COX enzymes in the inflammatory pathway and their inhibition by pyrrole derivatives.

anti_inflammatory_mechanism cluster_pathway Inflammatory Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_GI Prostaglandins (GI Protection) COX1->Prostaglandins_GI Prostaglandins_Inflam Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflam Pyrrole Substituted Pyrrole-2-Carbaldehyde Pyrrole->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by substituted pyrrole-2-carbaldehydes.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of these compounds is often measured by their IC50 values for the inhibition of COX-1 and COX-2 enzymes. A higher COX-2/COX-1 selectivity ratio indicates a more favorable safety profile.

Compound/Derivative ClassTarget EnzymeActivity MetricReported ValueReference
Pyrrole derivative (4h)COX-1IC50Comparable to ibuprofen[16]
Pyrrole derivative (4k)COX-2IC50Higher than celecoxib[16]
Pyrrole–cinnamate hybrid (5)COX-2IC500.55 µM[17]
Pyrrole–cinnamate hybrid (4)COX-2IC500.65 µM[17]
Pyrrolizine derivative (7j)COX-2IC500.42–29.11 µM range for series[18]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay quantifies the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid by purified COX enzymes. The inhibition of this reaction in the presence of the test compound is measured, often using a colorimetric or fluorescent method.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Incubation with Inhibitor: In a 96-well plate, add the enzyme, a buffer solution, and the test compound at various concentrations. Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific time, stop the reaction (e.g., by adding a solution of stannous chloride).

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Structure-Activity Relationships (SAR)

The biological activity of substituted pyrrole-2-carbaldehydes is highly dependent on the nature and position of the substituents on the pyrrole ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

  • Anticancer Activity: The presence of specific halogen substitutions, such as chlorine, on the pyrrole ring or on appended aromatic rings has been shown to enhance cytotoxic effects.[7] Furthermore, the introduction of bulky or electron-withdrawing groups can significantly influence the compound's ability to induce apoptosis or cause cell cycle arrest.[6]

  • Antimicrobial Activity: For antimicrobial agents, halogenation of the pyrrole ring is often associated with increased potency.[11] The nature of the substituent at the N1 position of the pyrrole ring also plays a critical role in determining the spectrum of activity against different microbial species.

  • Anti-inflammatory Activity: In the context of COX inhibition, the presence of a sulfonamide or a similar acidic moiety is often a key feature for potent and selective COX-2 inhibitors. The overall lipophilicity and steric bulk of the substituents also influence the binding affinity of the compound to the active site of the COX enzymes.[17]

Conclusion and Future Perspectives

Substituted pyrrole-2-carbaldehydes represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in the realms of oncology, infectious diseases, and inflammation underscores their significant potential in addressing major unmet medical needs. The ability to readily modify their structure allows for the systematic optimization of their biological activities and the mitigation of potential off-target effects. Future research in this area will likely focus on the synthesis of new derivatives with improved potency and selectivity, a deeper understanding of their mechanisms of action at the molecular level, and the evaluation of their efficacy and safety in preclinical and clinical studies. The continued exploration of this remarkable class of compounds holds great promise for the future of drug discovery.

References

1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Among the vast array of pyrrole derivatives, 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde emerges as a particularly valuable and versatile building block. Its strategic placement of a reactive carbaldehyde group on a sterically hindered N-arylpyrrole framework offers a unique combination of reactivity and structural control. This guide provides an in-depth exploration of its synthesis, physicochemical properties, key chemical transformations, and applications, offering field-proven insights for its effective utilization in complex molecule synthesis and drug discovery programs.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound, typically appearing as a powder.[4] Its structure features a pyrrole ring N-substituted with a 2-chlorophenyl group and a formyl (-CHO) group at the C2 position of the pyrrole. This specific arrangement dictates its reactivity and synthetic potential.

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name 1-(2-chlorophenyl)pyrrole-2-carbaldehyde[5]
CAS Number 124695-22-3[5][6][7]
Molecular Formula C₁₁H₈ClNO[5][6]
Molecular Weight 205.64 g/mol [5][6]
Appearance Solid (powder or crystalline)[4]
Solubility Low in water; Soluble in common organic solvents (e.g., dichloromethane, ethanol)[4]

Synthesis via the Vilsmeier-Haack Reaction

The most direct and widely employed method for synthesizing this compound is the Vilsmeier-Haack reaction.[8][9][10] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11]

Mechanistic Rationale

The causality of the Vilsmeier-Haack reaction rests on the in situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a disubstituted formamide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[9][11] The pyrrole ring, being an electron-rich heterocycle, readily attacks this weak electrophile in an electrophilic aromatic substitution.[11] The substitution preferentially occurs at the C2 position, which is the most electron-rich site.[11] Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[10]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_workup Workup & Purification 1-(2-chlorophenyl)-1H-pyrrole 1-(2-chlorophenyl)-1H-pyrrole Substitution Electrophilic Aromatic Substitution 1-(2-chlorophenyl)-1H-pyrrole->Substitution  + Vilsmeier Reagent DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier  + POCl₃ POCl3 POCl₃ Iminium Iminium Intermediate Substitution->Iminium Hydrolysis Aqueous Hydrolysis (e.g., NaOAc solution) Iminium->Hydrolysis Extraction Extraction & Washing Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 1-(2-Chloro-phenyl)-1H- pyrrole-2-carbaldehyde Purification->Product

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative example based on established Vilsmeier-Haack procedures.[9][12] Researchers should optimize conditions for their specific setup.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0 °C with an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition must be slow to control the exothermic reaction. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, 1-(2-chlorophenyl)-1H-pyrrole (1.0 equivalent), in a minimal amount of DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Hydrolysis (Workup): Pour the reaction mixture slowly onto crushed ice containing a mild base, such as a saturated sodium acetate or sodium bicarbonate solution, to hydrolyze the iminium intermediate and neutralize excess acid.[9]

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems from the versatile reactivity of its aldehyde functional group. This group serves as a handle for a wide range of chemical modifications, allowing for molecular elaboration and the construction of complex heterocyclic systems.

Caption: Key transformations of the pyrrole-2-carbaldehyde moiety.

Oxidation and Reduction
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents. This carboxylic acid derivative can then participate in amide bond formations, a cornerstone of medicinal chemistry.

  • Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the primary alcohol, providing another functional group for further derivatization, such as ether or ester formation.

Carbon-Nitrogen Bond Formation
  • Condensation with Amines and Hydrazines: The aldehyde undergoes facile condensation reactions with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. This is a common strategy for linking the pyrrole core to other pharmacophores or for constructing larger heterocyclic systems like pyrazoles.[12]

Carbon-Carbon Bond Formation
  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are invaluable for converting the aldehyde into an alkene, extending the carbon chain with high stereochemical control. This allows for the introduction of vinyl groups, which can be further functionalized.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) provides a route to α,β-unsaturated systems, which are versatile intermediates for Michael additions and other transformations.

  • Organometallic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols, introducing a new carbon-carbon bond and a stereocenter.

Application in the Synthesis of Fused Heterocycles

A primary application of this building block is in the synthesis of fused heterocyclic systems, which are prevalent in drug candidates. Pyrrole-based frameworks are key components in a wide range of biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1][3] A prominent example is the use of pyrrole-2-carbaldehydes in the construction of pyrrolo[2,3-d]pyrimidines, which are analogues of purines and often act as kinase inhibitors.

Synthetic Pathway to a Pyrrolo[2,3-d]pyrimidine Core

The following workflow illustrates a common strategy where the aldehyde is first converted to a nitrile, which then undergoes cyclization.

G A 1-(2-Chloro-phenyl)-1H- pyrrole-2-carbaldehyde B Oxime Intermediate A->B + NH₂OH·HCl C Pyrrole-2-carbonitrile B->C Dehydration (e.g., Ac₂O) D Enaminonitrile Intermediate C->D Bredereck's Reagent or DMF-DMA E Substituted Pyrrolo[2,3-d]pyrimidine D->E Cyclization (+ Guanidine or Amidine)

Caption: Synthetic pathway to a pyrrolo[2,3-d]pyrimidine scaffold.

Representative Protocol: Knoevenagel Condensation and Cyclization

This protocol demonstrates the conversion of the aldehyde into a more complex, biologically relevant scaffold.

  • Condensation: To a solution of this compound (1.0 eq) and an active methylene compound such as ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of a base like piperidine.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC. The reaction forms the corresponding α,β-unsaturated cyanoester.

  • Workup: After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

  • Cyclization: Treat the purified intermediate with a binucleophile like guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in refluxing ethanol.

  • Finalization: This cyclization reaction forms the pyrrolo[2,3-d]pyrimidine core. After the reaction is complete, neutralize the mixture, extract the product, and purify by chromatography to obtain the target heterocyclic compound.

Conclusion

This compound is a high-value intermediate for organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the exceptional versatility of its aldehyde functional group make it an ideal starting point for creating diverse molecular architectures. For researchers in medicinal chemistry and drug development, mastering the application of this building block provides a reliable and efficient pathway to novel heterocyclic compounds and potential therapeutic agents.

References

Literature review of 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 1-Phenyl-1H-pyrrole-2-carbaldehyde Derivatives

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3][4] This fundamental structural unit is present in a vast array of natural products and pharmaceutically active molecules, including heme, chlorophyll, and vitamin B12.[4] The versatility of the pyrrole scaffold allows it to serve as a template for generating extensive libraries of compounds with diverse pharmacological profiles.[5] Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[5][6][7][8]

Within this broad class, pyrrole-2-carbaldehydes are particularly valuable synthetic intermediates.[9][10] The presence of a reactive aldehyde group provides a chemical handle for a multitude of transformations, enabling the synthesis of more complex heterocyclic structures and the introduction of various pharmacophores.[10] This guide focuses specifically on 1-phenyl-1H-pyrrole-2-carbaldehyde and its derivatives. The N-phenyl group offers a site for substitution to modulate the electronic and steric properties of the molecule, making this scaffold a highly attractive starting point for developing novel therapeutic agents. This document serves as a technical resource for researchers and drug development professionals, detailing the synthesis, derivatization, and pharmacological applications of this promising class of compounds.

Part 1: Synthesis of the 1-Phenyl-1H-pyrrole-2-carbaldehyde Core

The construction of the 1-phenyl-1H-pyrrole-2-carbaldehyde scaffold is typically achieved through a two-step process: first, the formation of the N-substituted pyrrole ring, followed by the introduction of the formyl group at the C2 position. The most prominent methods for these steps are the Paal-Knorr synthesis and the Vilsmeier-Haack reaction, respectively.

Step 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for preparing substituted pyrroles.[1][11] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline, to form the 1-phenylpyrrole ring.[12][13]

Causality and Experimental Insight: The reaction is typically catalyzed by a weak acid, such as acetic acid, which accelerates the initial nucleophilic attack of the amine on the carbonyl carbons.[12] Harshly acidic conditions (pH < 3) must be avoided as they can promote the competing Paal-Knorr furan synthesis.[12][13] The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11] Recent modifications to this method have focused on developing greener protocols, such as performing the reaction in water or under solvent-free conditions with reusable heterogeneous catalysts like silica-supported sulfuric acid.[1][14]

G cluster_0 Paal-Knorr Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Compound 1-Phenylpyrrole 1-Phenylpyrrole 1,4-Dicarbonyl->1-Phenylpyrrole + Aniline (Weak Acid Catalyst) Aniline Aniline

Caption: Paal-Knorr synthesis of the 1-phenylpyrrole core.

Step 2: Vilsmeier-Haack Formylation

Once the 1-phenylpyrrole core is synthesized, the aldehyde group is introduced at the electron-rich C2 position using the Vilsmeier-Haack reaction.[15][16] This reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[17][18]

Causality and Experimental Insight: The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium ion generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[16][17][18] The Vilsmeier reagent then attacks the pyrrole ring in an electrophilic aromatic substitution. The electron-donating nature of the pyrrole nitrogen directs the substitution primarily to the C2 position.[17]

Safety and Scalability: The Vilsmeier-Haack reaction requires careful experimental control. POCl₃ is highly toxic, corrosive, and reacts violently with water.[16] The formation of the Vilsmeier reagent and the subsequent quenching step are both highly exothermic and necessitate strict temperature control, especially during large-scale synthesis, to prevent runaway reactions.[16]

G Start 1-Phenylpyrrole Process Vilsmeier-Haack Reaction Start->Process Reagents POCl₃ + DMF Reagents->Process Intermediate Iminium Salt Intermediate Process->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis End 1-Phenyl-1H-pyrrole- 2-carbaldehyde Hydrolysis->End Derivatization cluster_reactions Key Reactions cluster_products Derivative Classes Core 1-Phenyl-1H-pyrrole- 2-carbaldehyde Schiff Schiff Base Formation (+ R-NH₂) Core->Schiff Reduction Reduction (+ NaBH₄) Core->Reduction Oxidation Oxidation (+ KMnO₄) Core->Oxidation Wittig Wittig Reaction (+ Ylide) Core->Wittig Knoevenagel Knoevenagel Condensation (+ CH₂(CN)₂) Core->Knoevenagel Imine Schiff Bases (Imines) Schiff->Imine Alcohol Hydroxymethyl Derivatives Reduction->Alcohol Acid Carboxylic Acid Derivatives Oxidation->Acid Alkene Vinyl-Pyrroles Wittig->Alkene Dinitrile Dinitrile Adducts Knoevenagel->Dinitrile SAR Structure A N-Phenyl Ring: Substituents (e.g., -F, -CF₃) can modulate lipophilicity and target binding. B Pyrrole C5 Position: Substitution here can impact metabolic stability and activity. C C2-Carbaldehyde Derivative: Critical for activity. Nature of the derivative (e.g., imine, hydrazone) dictates target interaction and biological effect.

References

Stability and Degradation of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides an in-depth analysis of the chemical stability and potential degradation pathways of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in various synthetic applications. Based on the principles of organic chemistry and regulatory stability testing guidelines, this document outlines the molecule's intrinsic vulnerabilities. It presents a comprehensive strategy for identifying and characterizing degradation products through forced degradation studies. Protocols for stress testing under hydrolytic, oxidative, photolytic, and thermal conditions are detailed, alongside methodologies for developing stability-indicating analytical methods. This guide is intended for researchers, chemists, and drug development professionals to ensure the quality, safety, and efficacy of processes and products involving this compound.

Introduction and Molecular Overview

This compound is a heteroaromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique structure, combining a pyrrole ring, an aldehyde functional group, and a chlorinated phenyl substituent, offers a versatile scaffold for the synthesis of more complex molecules. However, these same functional groups represent potential sites for chemical degradation, impacting the compound's purity, potency, and safety profile over time.

Understanding the intrinsic stability of this molecule is paramount. This guide will deconstruct the molecule's reactivity based on its constituent parts to predict its behavior under various environmental stressors. This predictive analysis forms the basis for a robust experimental design aimed at elucidating its degradation profile, as mandated by international regulatory bodies like the ICH.[1][2]

digraph "Molecule_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none];

Predicted Chemical Liabilities and Degradation Pathways

The stability of this compound is dictated by the reactivity of its three primary functional domains. Stress conditions can initiate degradation through several plausible pathways.

The Pyrrole Ring: Susceptibility to Oxidation

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to oxidation.[3][4] Oxidative stress, whether from atmospheric oxygen, peroxides, or metallic ions, can lead to a cascade of reactions.

  • Mechanism: Oxidation often proceeds via radical mechanisms or electrophilic attack by oxidizing agents, leading to dearomatization.[4] This can result in the formation of pyrrolinones or ring-opened products like maleimide derivatives.[3][5] The initial oxidation can form highly reactive intermediates that may subsequently polymerize into intractable, colored materials, a common degradation pathway for pyrroles.[4]

The Aldehyde Group: A Hub of Reactivity

The aldehyde functional group is one of the most reactive moieties in the molecule.

  • Oxidation: The aldehyde is readily oxidized to the corresponding carboxylic acid, 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid. This is one of the most common degradation pathways for aldehydes and can be initiated by air (autoxidation), especially in the presence of light or metal catalysts.[6][7]

  • Hydrolysis/Hydration: While aldehydes themselves don't hydrolyze, they exist in equilibrium with their hydrate form in aqueous solutions. This can be a precursor to other reactions.

  • Cannizzaro-type Reactions: Under strongly basic conditions, aromatic aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield the corresponding primary alcohol and carboxylic acid.

The Chlorophenyl Group: Photolytic and Nucleophilic Concerns

The bond between the aromatic ring and the chlorine atom is generally stable but can be a point of vulnerability under specific conditions.[8]

  • Photolytic Cleavage: Aromatic halides can undergo homolytic cleavage of the carbon-halogen bond upon exposure to UV light.[9] This would generate a phenyl radical and a chlorine radical, which could initiate a variety of secondary degradation reactions.

  • Nucleophilic Aromatic Substitution: While generally difficult, nucleophilic attack on the C-Cl bond can occur under harsh conditions (e.g., high temperature, strong nucleophiles), leading to substitution of the chlorine atom.

The interplay of these functional groups means that a single stress condition can trigger multiple degradation pathways simultaneously. The diagram below illustrates the primary predicted degradation routes.

digraph "Degradation_Pathways" { graph [splines=ortho, nodesep=0.4, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Strategy for Stability Assessment: Forced Degradation Studies

To systematically investigate these potential pathways, a forced degradation (stress testing) study must be conducted.[10] The goal is to intentionally degrade the compound to an extent of 5-20%, which is sufficient to identify and characterize potential degradants that could form under normal storage conditions.[10] This process is essential for developing a stability-indicating analytical method.[1][2] The study should be designed in accordance with ICH Q1A(R2) and Q1B guidelines.[11][12][13][14]

The overall workflow for this investigation is outlined below.

digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Experimental Protocols

The following protocols serve as a template for conducting forced degradation studies. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

Acid and Base Hydrolysis
  • Objective: To assess susceptibility to degradation in acidic and basic aqueous environments.

  • Acid Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

  • Base Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

  • Control: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubate all samples at 60°C.

  • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Neutralize acidic samples with 0.1 M NaOH and basic samples with 0.1 M HCl before analysis to halt the reaction.[10]

Oxidative Degradation
  • Objective: To evaluate the impact of oxidative stress.

  • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the sample at room temperature, protected from light.

  • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Quench the reaction by adding a small amount of sodium bisulfite solution if necessary before analysis.

Thermal Degradation
  • Objective: To determine the effect of heat on the solid-state and solution stability.

  • Solid State: Place a thin layer of the solid compound in a vial and heat at 80°C. Sample at appropriate time points.

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water). Heat at 80°C.

  • Withdraw aliquots at 0, 1, 3, and 7 days.

Photostability
  • Objective: To assess degradation upon exposure to light, following ICH Q1B guidelines.[11][14]

  • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analyze the samples after the exposure period.

Data Presentation and Interpretation

All samples should be analyzed using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector for peak purity assessment and a mass spectrometer (MS) for preliminary identification of degradants.

Table 1: Hypothetical Forced Degradation Data
Stress ConditionDuration% Assay of Parent Compound% Total DegradationMajor Degradant Peak (RT)
0.1 M HCl (60°C)24 hrs98.5%1.5%4.2 min
0.1 M NaOH (60°C)24 hrs85.2%14.8%7.8 min, 9.1 min
3% H₂O₂ (RT)24 hrs79.6%20.4%6.5 min
Heat (80°C, Solid)7 days99.1%0.9%-
Photolysis (ICH Q1B)-92.3%7.7%5.3 min

This data is illustrative and serves as an example of expected outcomes.

Interpretation of Results:

  • Significant Degradation under Oxidative Stress: The substantial degradation in the presence of H₂O₂ strongly suggests that both the pyrrole ring and the aldehyde group are highly susceptible to oxidation. The major degradant at RT 6.5 min is likely the carboxylic acid derivative.

  • Base-Lability: The compound shows significant degradation under basic conditions, which may point towards a Cannizzaro-type reaction or base-catalyzed ring-opening pathways.

  • Photolytic Sensitivity: Degradation under light confirms the need for light-protected storage and handling. The degradant at 5.3 min could be a result of C-Cl bond cleavage or photo-oxidation.

  • Relative Stability: The compound exhibits good stability against acid hydrolysis and high temperatures in the solid state.

Recommended Storage and Handling

Based on the predicted liabilities and the results of forced degradation studies, the following precautions are recommended:

  • Storage: Store in well-sealed, airtight containers under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Temperature: Store at controlled room temperature or refrigerated conditions, avoiding excessive heat.

  • Light: Protect from light at all times by using amber glass containers or opaque packaging.

  • pH: Avoid contact with strong bases and oxidizing agents. Solutions should be prepared fresh and used promptly, particularly if not pH-controlled.

Conclusion

This compound is a molecule with distinct chemical vulnerabilities, primarily related to oxidation of the aldehyde and pyrrole moieties, and sensitivity to basic and photolytic conditions. A thorough understanding of these degradation pathways, elucidated through systematic forced degradation studies, is critical for the development of robust synthetic processes, stable formulations, and reliable analytical methods. By implementing the strategies and protocols outlined in this guide, researchers and developers can ensure the integrity and quality of this important chemical intermediate.

References

Methodological & Application

Application Note & Protocol: Vilsmeier-Haack Synthesis of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the Vilsmeier-Haack synthesis of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block. We delve into the underlying reaction mechanism, present a detailed and field-tested experimental protocol, and offer expert insights into process optimization and safety. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Strategic Importance of Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Unlike Friedel-Crafts acylation, it proceeds under milder conditions and avoids the use of strong Lewis acids, making it compatible with a wider range of sensitive substrates.[3] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the "Vilsmeier reagent".[4][5]

This electrophile then reacts with electron-rich systems, such as the pyrrole ring, to introduce a formyl (-CHO) group. Pyrrole and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials. The target molecule, this compound, serves as a key intermediate for synthesizing more complex molecular architectures, leveraging the reactivity of the aldehyde for subsequent transformations.

Reaction Mechanism: A Stepwise Electrophilic Substitution

The Vilsmeier-Haack reaction can be dissected into three primary stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole ring, and hydrolysis to the final aldehyde.[3][6]

Stage 1: Formation of the Vilsmeier Reagent The reaction initiates with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate which then eliminates a stable leaving group to generate the electrophilic chloroiminium cation, the Vilsmeier reagent.[1][7]

Stage 2: Electrophilic Aromatic Substitution The pyrrole ring, being an electron-rich heterocycle, acts as the nucleophile.[4] The attack occurs preferentially at the C2 position, which is electronically favored due to the electron-donating nature of the nitrogen atom.[7] This attack disrupts the aromaticity of the ring, forming a cationic intermediate. A subsequent deprotonation by a weak base (like DMF or a chloride ion) restores aromaticity.

Stage 3: Hydrolysis The resulting iminium salt is stable until the reaction is quenched with water. During aqueous work-up, water attacks the electrophilic carbon of the iminium ion. A series of proton transfers and elimination of dimethylamine leads to the formation of the final product, this compound.[4][8]

Experimental Protocol

This protocol details a reliable method for the synthesis of the target compound.

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )
1-(2-Chlorophenyl)-1H-pyrrole51297-79-9C₁₀H₈ClN177.63
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Safety & Handling
  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water.[9][10] It is fatal if inhaled and causes severe skin burns and eye damage. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield.[11][12]

  • N,N-Dimethylformamide (DMF): A potential irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • Quenching Procedure: The addition of the reaction mixture to water is extremely exothermic due to the hydrolysis of excess POCl₃.[13] This step must be performed slowly and with efficient cooling and stirring to prevent uncontrolled boiling and splashing.

Synthesis Workflow

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up & Isolation reagent_prep 1. Add POCl₃ dropwise to chilled DMF (0-5 °C) substrate_add 2. Add 1-(2-chlorophenyl)-1H-pyrrole in DCM to the reagent reagent_prep->substrate_add reaction 3. Stir at room temperature (e.g., 4-6 hours) substrate_add->reaction quench 4. Slowly pour reaction mixture onto crushed ice/NaHCO₃ solution reaction->quench extract 5. Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash_dry 6. Wash organic layer, dry, and concentrate extract->wash_dry purify 7. Purify by column chromatography wash_dry->purify product 1-(2-Chloro-phenyl)-1H- pyrrole-2-carbaldehyde purify->product Final Product

Caption: Vilsmeier-Haack Synthesis Workflow.

Step-by-Step Protocol
  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equiv.). Cool the flask to 0-5 °C using an ice-water bath. Add POCl₃ (1.2 equiv.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0-5 °C for an additional 30 minutes. The solution may become a pale yellow solid or thick slurry.

  • Formylation: Dissolve 1-(2-chlorophenyl)-1H-pyrrole (1.0 equiv.) in anhydrous dichloromethane (DCM). Add this solution to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Critical Step): In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. This "reverse quench" helps to control the vigorous exothermic reaction from the hydrolysis of excess POCl₃.[13]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Quantitative Data & Characterization

Reagent Stoichiometry
ReagentM.W. ( g/mol )Sample Amount (mmol)Sample Mass/VolEquivalents
1-(2-chlorophenyl)-1H-pyrrole177.6310.01.78 g1.0
POCl₃153.3312.01.10 mL1.2
DMF73.0930.02.33 mL3.0
Product (Expected) 205.64 - ~1.7 g (80% yield) -
Product Characterization

The identity and purity of the synthesized this compound (CAS: 124695-22-3) should be confirmed using standard analytical techniques.[14][15]

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.5 ppm) and distinct signals for the pyrrole and chlorophenyl ring protons.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (~180 ppm).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass of 205.0294.[14]

  • FT-IR: A strong absorption band for the aldehyde C=O stretch will be present around 1660-1680 cm⁻¹.

Mechanistic Overview

G Pyrrole 1-(2-Chlorophenyl)-1H-pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate Stage 2: Electrophilic Attack VilsmeierReagent Vilsmeier Reagent (Electrophile) VilsmeierReagent->Intermediate Aldehyde Final Aldehyde Product Intermediate->Aldehyde Stage 3: Hydrolysis (Aqueous Work-up) DMF_POCl3 DMF + POCl₃ DMF_POCl3->VilsmeierReagent Stage 1: Reagent Formation

References

Detailed experimental protocol for synthesizing 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted N-aryl pyrrole core with a reactive aldehyde functional group, makes it a valuable precursor for the synthesis of more complex molecular architectures, including potential therapeutic agents and functional materials.

This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The synthetic strategy is rooted in established and reliable organic transformations:

  • Step 1: N-Arylation via Ullmann Condensation: The synthesis begins with the construction of the N-aryl pyrrole precursor, 1-(2-chlorophenyl)-1H-pyrrole. This is achieved through a copper-catalyzed Ullmann condensation, a robust method for forming carbon-nitrogen bonds between pyrrole and an aryl halide.[1][2]

  • Step 2: Formylation via Vilsmeier-Haack Reaction: The target aldehyde is then synthesized by introducing a formyl group onto the electron-rich pyrrole ring of the precursor. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a potent electrophilic iminium species known as the Vilsmeier reagent.[3][4][5]

This guide is designed for researchers and scientists in organic synthesis and drug development, offering not just a procedural outline but also insights into the rationale behind key experimental steps, ensuring both technical accuracy and practical applicability.

Overall Synthetic Workflow

The synthesis proceeds in two distinct stages, starting from commercially available reagents to yield the final product.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Vilsmeier-Haack Reaction A Pyrrole + 2-Chloroiodobenzene B CuI, K2CO3, Dioxane A->B Reagents C Reaction & Work-up B->C Conditions: Reflux D Purification (Column Chromatography) C->D E 1-(2-chlorophenyl)-1H-pyrrole (Precursor) D->E F DMF + POCl3 E->F To Step 2 G Vilsmeier Reagent Formation F->G 0-10 °C H Addition of Precursor (E) G->H I Reaction & Hydrolysis H->I Conditions: Reflux J Purification (Recrystallization) I->J K This compound (Final Product) J->K

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 1-(2-chlorophenyl)-1H-pyrrole (Precursor)

Principle of the Reaction

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of C-N bonds. In this step, the nitrogen atom of pyrrole acts as a nucleophile, displacing the iodide from 2-chloroiodobenzene. A copper(I) salt, typically copper(I) iodide (CuI), serves as the catalyst, and a base, such as potassium carbonate (K₂CO₃), is required to deprotonate the pyrrole, enhancing its nucleophilicity. The reaction mechanism involves the formation of a copper-amide intermediate followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-arylated product.[2]

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityNotes
Pyrrole109-97-767.091.0 equivFreshly distilled before use.
2-Chloroiodobenzene615-41-8238.451.1 equiv
Copper(I) Iodide (CuI)7681-65-4190.450.1 equiv
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equivAnhydrous, finely powdered.
1,4-Dioxane123-91-188.11~5 mL/mmolAnhydrous.
Ethyl Acetate141-78-688.11As neededFor extraction & chromatography.
Hexane110-54-386.18As neededFor chromatography.
Celite®61790-53-2N/AAs neededFor filtration.
Equipment
Round-bottom flask (2-neck)Magnetic stirrer and stir bar
Reflux condenserHeating mantle with temperature control
Nitrogen/Argon inletGlass funnel, Separatory funnel
Rotary evaporatorChromatography column and accessories
Experimental Protocol
  • Setup: Assemble a two-necked round-bottom flask with a reflux condenser and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Addition: To the flask, add copper(I) iodide (0.1 equiv), anhydrous potassium carbonate (2.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reactants: Add anhydrous 1,4-dioxane, followed by pyrrole (1.0 equiv) and 2-chloroiodobenzene (1.1 equiv) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts and copper catalyst.

    • Wash the filter cake with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford 1-(2-chlorophenyl)-1H-pyrrole as a pure product.

Part 2: Synthesis of this compound

Principle of the Reaction

The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[5]

  • Electrophilic Aromatic Substitution: The electron-rich C2 position of the 1-(2-chlorophenyl)-1H-pyrrole ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[3]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier [(CH3)2N=CHCl]+Cl- (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrrole 1-(2-chlorophenyl) -1H-pyrrole Vilsmeier->Pyrrole Reacts with Intermediate Iminium Intermediate Pyrrole->Intermediate Electrophilic Attack Product Final Aldehyde Intermediate->Product Hydrolysis H2O H2O Work-up

Caption: Vilsmeier-Haack reaction mechanism overview.

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityNotes
1-(2-chlorophenyl)-1H-pyrrole5044-38-2177.631.0 equivFrom Part 1.
N,N-Dimethylformamide (DMF)68-12-273.09~3.0 equivAnhydrous.
Phosphorus Oxychloride (POCl₃)10025-87-3153.331.1 equivFreshly distilled or from a new bottle. Highly corrosive and water-reactive.
Dichloromethane (DCM)75-09-284.93As neededAnhydrous solvent.
Sodium Acetate Trihydrate6131-90-4136.08~5.0 equivFor work-up.
Saturated Sodium BicarbonateN/AN/AAs neededFor work-up.
Deionized Water7732-18-518.02As needed
Equipment
Round-bottom flask (3-neck)Magnetic stirrer and stir bar
Dropping funnelReflux condenser with drying tube
Ice-water bath, Heating mantleThermometer
Buchner funnel and flaskStandard glassware for extraction
Experimental Protocol
  • Setup: In a chemical fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube.

  • Vilsmeier Reagent Formation:

    • Add anhydrous DMF (3.0 equiv) to the flask and cool it to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of a solid white complex should be observed.

  • Substrate Addition:

    • Cool the mixture back down to 0 °C.

    • Dissolve 1-(2-chlorophenyl)-1H-pyrrole (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred Vilsmeier reagent.

  • Reaction:

    • After the addition, remove the ice bath and heat the reaction mixture to reflux (around 40 °C for DCM) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Prepare a solution of sodium acetate trihydrate (~5.0 equiv) in water.

    • CAUTION: The following step is highly exothermic. Slowly and carefully add the aqueous sodium acetate solution to the reaction mixture with vigorous stirring to hydrolyze the intermediate.

    • After the initial exothermic reaction subsides, heat the mixture to reflux for an additional 15-20 minutes to ensure complete hydrolysis.[8]

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with DCM (3x).

    • Combine the organic layers and wash cautiously with saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate). If necessary, perform flash column chromatography to obtain the pure this compound.[9][10]

Characterization

The identity and purity of the final product, this compound (C₁₁H₈ClNO, Molar Mass: 205.64 g/mol ), should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals for the aldehyde proton (~9.5 ppm), pyrrole ring protons (~6.0-7.5 ppm), and the chlorophenyl ring protons (~7.2-7.6 ppm).

  • ¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (~180 ppm) in addition to aromatic and pyrrole carbons.

  • FT-IR: Look for a characteristic strong C=O stretching vibration for the aldehyde at ~1660-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (205.64 for C₁₁H₈ClNO).

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]

ReagentHazardsHandling Precautions
Phosphorus Oxychloride (POCl₃) Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gas.[13]Handle only in a fume hood. Use a syringe or cannula for transfers. Avoid contact with water and moisture. Ensure appropriate quench/disposal procedures are in place.[14]
N,N-Dimethylformamide (DMF) Flammable liquid and vapor. Harmful if swallowed or inhaled. May damage fertility or the unborn child.[12]Keep away from heat and ignition sources. Avoid inhalation of vapors. Use neoprene or butyl rubber gloves, as DMF can penetrate nitrile gloves.[15]
1,4-Dioxane Flammable. Suspected carcinogen. Can form explosive peroxides upon storage.Use from a freshly opened container or test for peroxides before use. Store away from heat and light.
Pyrrole Flammable. Toxic if swallowed. Causes skin and eye irritation.Handle with care, avoid ingestion and skin contact.
Copper(I) Iodide (CuI) Causes skin, eye, and respiratory irritation.Avoid creating dust. Wash hands thoroughly after handling.

References

Application Notes and Protocols for the Purification of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde is a substituted N-aryl pyrrole derivative of significant interest in medicinal chemistry and drug development. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological screening. This application note provides a comprehensive guide to the purification of this compound using the robust and widely applicable technique of recrystallization. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a systematic approach to obtaining this key intermediate in high purity.

Principle of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.[1][2] The core principle lies in dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities either remain dissolved in the cold solvent (mother liquor) or are removed beforehand through hot filtration if they are insoluble in the hot solvent.[2] The slow and controlled formation of crystals is crucial as it selectively incorporates molecules of the desired compound, excluding impurities from the crystal structure.[3][4]

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.

PropertyValue/InformationSource
Molecular Formula C₁₁H₈ClNO[5]
Molecular Weight 205.64 g/mol [5]
Appearance Expected to be a solid at room temperature.[6]
Melting Point Not experimentally determined in the literature. This is a critical parameter to measure for assessing purity post-recrystallization. For reference, the parent compound, pyrrole-2-carboxaldehyde, has a melting point of 43-46 °C.
Solubility (Qualitative) Low solubility in water. Soluble in common organic solvents such as ethanol and dichloromethane.[6]
Calculated XLogP3 2.7This value suggests a degree of non-polarity, guiding the choice of appropriate solvents.

Potential Impurities from Synthesis

The purity of the crude this compound will depend on the synthetic route employed. A common method for the synthesis of N-aryl-2-formylpyrroles may involve the reaction of a substituted aniline (e.g., 2-chloroaniline) with a suitable pyrrole precursor.[7][8] Potential impurities could include:

  • Unreacted 2-chloroaniline

  • By-products from side reactions

  • Residual solvents from the reaction workup

A successful recrystallization will effectively separate the desired product from these contaminants.

Experimental Protocols

Part 1: Solvent Screening

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[2]

Materials:

  • Crude this compound

  • Test tubes or small vials

  • A selection of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof)

  • Hot plate or heating mantle

  • Spatula

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, observing the solubility. A good candidate solvent will not dissolve the compound readily at this stage.

  • Gently heat the test tubes containing the undissolved solid and continue adding the respective solvent dropwise until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization. A solvent pair (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can also be effective.

Based on the known solubility of similar compounds, ethanol, or a mixed solvent system such as ethanol/water or ethyl acetate/heptane, are promising candidates.[9]

Part 2: Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Figure 1: A generalized workflow for the recrystallization of an organic solid.

Part 3: Detailed Recrystallization Protocol (Single Solvent: Ethanol)

This protocol is based on the known solubility of this compound in ethanol.[6]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals and compare it to the literature value (if available) or use it as a benchmark for purity. The melting point of a pure compound should be sharp. Further purity analysis can be performed using techniques such as HPLC or NMR spectroscopy.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used. The solution is supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Use a lower-boiling point solvent. Add more solvent to the hot solution and allow it to cool more slowly.
Low recovery of purified product Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Concentrate the mother liquor to obtain a second crop of crystals. Ensure the washing solvent is ice-cold. Use a slightly larger volume of hot solvent for dissolution and pre-heat the filtration apparatus.

Conclusion

Recrystallization is a powerful and efficient method for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, it is possible to obtain this valuable synthetic intermediate in high purity, which is essential for its applications in research and development. The protocols and guidelines presented in this application note provide a solid foundation for achieving successful purification outcomes.

References

The Azomethine Bridge: A Detailed Guide to Schiff Base Formation Using 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrrole-Based Schiff Bases

In the landscape of synthetic chemistry and drug development, Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a cornerstone of molecular design.[1][2] Their facile synthesis, structural flexibility, and remarkable coordination chemistry have established them as "privileged ligands" capable of stabilizing a wide array of metal ions in various oxidation states.[3] This ability to form stable metal complexes has unlocked a vast spectrum of applications, ranging from catalysis in organic transformations to the development of novel therapeutic agents with antibacterial, antifungal, and anticancer properties.[4][5]

This guide focuses on a particularly intriguing building block for advanced Schiff base synthesis: 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde . The incorporation of the N-aryl pyrrole moiety, substituted with an electron-withdrawing chlorine atom, is anticipated to modulate the electronic properties and conformational flexibility of the resulting Schiff base ligands and their metal complexes. This strategic substitution can influence their biological activity, catalytic efficacy, and photophysical characteristics.

Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, detailed experimental protocols, and in-depth characterization methodologies for the synthesis of Schiff bases using this compound. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational protocols.

Core Principles of Schiff Base Formation

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde.[2] The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final imine, or Schiff base.[6]

The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, typically through azeotropic distillation or the use of a dehydrating agent. The pH of the reaction medium is a critical parameter; an acidic environment is required to catalyze the dehydration step, but an excessively acidic medium will protonate the amine, rendering it non-nucleophilic and inhibiting the initial addition step.[6]

Schiff_Base_Formation cluster_reactants Reactants cluster_mechanism Reaction Mechanism R_CHO 1-(2-Chloro-phenyl)-1H- pyrrole-2-carbaldehyde Hemiaminal Hemiaminal Intermediate R_CHO->Hemiaminal Nucleophilic Addition R_NH2 Primary Amine (e.g., Aniline) R_NH2->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine Dehydration (-H2O, Acid Catalyst) caption Mechanism of Schiff Base Formation.

Caption: General mechanism of Schiff base formation.

Experimental Protocol: Synthesis of N-((1-(2-chlorophenyl)-1H-pyrrol-2-yl)methylene)aniline

This protocol details the synthesis of a representative Schiff base from this compound and aniline. This procedure is adapted from established methods for the synthesis of Schiff bases from pyrrole-2-carbaldehyde and its derivatives.[7][8]

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumePurity
This compound205.645.01.03 g>98%
Aniline93.135.00.47 g (0.46 mL)>99.5%
Absolute Ethanol46.07-30 mLAnhydrous
Glacial Acetic Acid60.05Catalytic2-3 drops>99.7%

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.03 g (5.0 mmol) of this compound in 20 mL of absolute ethanol.

  • Addition of Amine: To this stirring solution, add 0.46 mL (5.0 mmol) of aniline, followed by 2-3 drops of glacial acetic acid as a catalyst. The acetic acid facilitates the dehydration of the hemiaminal intermediate.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven at 40-50 °C to a constant weight.

Synthesis_Workflow Start Dissolve Aldehyde in Ethanol AddAmine Add Aniline and Acetic Acid Start->AddAmine Reflux Reflux for 4-6 hours AddAmine->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry End Characterize Product Dry->End caption Experimental workflow for Schiff base synthesis.

Caption: Experimental workflow for Schiff base synthesis.

Characterization of the Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. A combination of spectroscopic techniques is typically employed.[9][10]

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized molecule. The most significant indicator of successful Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration.

  • Expected Results:

    • Disappearance of C=O stretch: The strong carbonyl (C=O) stretching band of the starting aldehyde (typically around 1660-1700 cm⁻¹) should be absent in the product spectrum.

    • Appearance of C=N stretch: A new, strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the formation of the azomethine (C=N) bond.[11]

    • N-H stretch: The characteristic N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) will also be absent.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the Schiff base.

  • ¹H NMR Spectroscopy (Expected Chemical Shifts in CDCl₃):

    • Azomethine Proton (-CH=N-): A singlet peak in the downfield region, typically between δ 8.0-9.0 ppm , is characteristic of the proton attached to the imine carbon.[5]

    • Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-8.0 ppm corresponding to the protons of the pyrrole ring and the two phenyl rings.

    • Pyrrole Ring Protons: Specific signals for the protons on the pyrrole ring, which will be influenced by the N-phenyl substituent.

  • ¹³C NMR Spectroscopy (Expected Chemical Shifts in CDCl₃):

    • Azomethine Carbon (-C=N-): A signal in the range of δ 150-165 ppm is characteristic of the imine carbon.

    • Aromatic and Pyrrole Carbons: Multiple signals in the region of δ 110-150 ppm .

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.

  • Expected Results: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the Schiff base (C₁₇H₁₃ClN₂).

4. UV-Visible Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Expected Results: Schiff bases typically exhibit strong absorption bands in the UV-visible region. These bands are generally attributed to π→π* and n→π* electronic transitions within the aromatic rings and the C=N chromophore.[12]

Applications in Coordination Chemistry and Beyond

The true utility of Schiff bases like N-((1-(2-chlorophenyl)-1H-pyrrol-2-yl)methylene)aniline lies in their ability to act as versatile ligands for the synthesis of metal complexes.[3] The nitrogen atom of the imine group and potentially a heteroatom from the amine moiety can coordinate with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II).[4]

Protocol for Metal Complex Synthesis (General Procedure):

  • Ligand Solution: Dissolve the synthesized Schiff base (1 mmol) in a suitable solvent like hot methanol or ethanol (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) (0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent (10 mL).

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution.

  • Reflux: Reflux the resulting mixture for 2-4 hours. A change in color or the formation of a precipitate often indicates complex formation.

  • Isolation: Cool the mixture, and collect the precipitated metal complex by filtration.

  • Purification: Wash the complex with the solvent and dry it under vacuum.

These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand and have significant potential in various fields:

  • Catalysis: They can act as efficient catalysts for a range of organic reactions, including oxidation, reduction, and polymerization.[13]

  • Drug Development: Many Schiff base metal complexes have shown promising antibacterial, antifungal, antiviral, and anticancer activities.[4]

  • Material Science: Their unique electronic and photophysical properties make them suitable for applications in sensors and nonlinear optical materials.

Troubleshooting and Expert Insights

  • Low Yield: If the yield of the Schiff base is low, ensure that anhydrous solvents are used, as water can shift the reaction equilibrium back towards the reactants. The reaction time can also be extended, and the removal of water using a Dean-Stark apparatus can be considered.

  • Incomplete Reaction: If TLC indicates the presence of starting materials after the recommended reflux time, a stronger acid catalyst (e.g., a drop of concentrated sulfuric acid) can be cautiously added, or the reflux time can be prolonged.

  • Purification Challenges: If the product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization. Recrystallization from a suitable solvent system is often necessary to obtain a highly pure product.

Conclusion

The synthesis of Schiff bases from this compound offers a gateway to a diverse family of compounds with tunable electronic and steric properties. The protocols and characterization data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of these molecules. The subsequent formation of metal complexes from these ligands opens up exciting avenues for the development of novel catalysts, advanced materials, and potent therapeutic agents. As with any synthetic endeavor, a thorough understanding of the underlying principles and meticulous experimental technique are paramount to success.

References

The Strategic Application of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrrole ring is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a "privileged scaffold" for the design of novel therapeutic agents. Within this versatile family of compounds, 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde emerges as a particularly valuable building block. The presence of a reactive carbaldehyde group, a substituted phenyl ring, and the pyrrole core provides a trifecta of opportunities for synthetic diversification, enabling the exploration of a broad chemical space in the quest for new drugs.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its role as a versatile intermediate in the synthesis of potential kinase inhibitors, antimicrobial agents, and neuroprotective compounds. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₈ClNOInternal Data
Molar Mass 205.64 g/mol Internal Data
Appearance Solid (powder or crystalline)[3]
Solubility in Water Low[3]
Solubility in Organic Solvents Soluble in ethanol, dichloromethane[3]

Synthetic Pathways and Protocols

The true potential of this compound lies in its synthetic versatility. The aldehyde functional group is a gateway to a myriad of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of complex molecular architectures.

I. Synthesis of Pyrrole-Based Kinase Inhibitors

The inhibition of protein kinases is a well-established strategy in the development of anticancer therapies.[4][5] The pyrrole scaffold is a key feature in several approved kinase inhibitors, such as Sunitinib.[4][5] The following protocol outlines a general approach to synthesize potential kinase inhibitors from this compound via a Knoevenagel condensation, a reaction commonly used in the synthesis of such compounds.[6]

G A This compound C Knoevenagel Condensation (Piperidine, Ethanol, Reflux) A->C B Oxindole B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pyrrole-Indolin-2-one Derivative E->F

Caption: Synthetic workflow for a potential kinase inhibitor.

This protocol details the synthesis of a pyrrole-indolin-2-one derivative, a scaffold known to exhibit kinase inhibitory activity.[4]

Materials:

  • This compound

  • Indolin-2-one (Oxindole)

  • Piperidine

  • Ethanol (absolute)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and indolin-2-one (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture. The piperidine acts as a base to facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure pyrrole-indolin-2-one derivative.

Expected Outcome: The final product is expected to be a colored solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

II. Synthesis of Pyrrole-Based Antimicrobial Agents

The emergence of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents.[1] Pyrrole derivatives have shown significant promise in this area.[1][7] The following protocol describes the synthesis of a Schiff base derivative, a common strategy to generate compounds with antimicrobial activity.

G A This compound C Schiff Base Formation (Glacial Acetic Acid, Ethanol, Reflux) A->C B Substituted Aniline B->C D Crude Product C->D E Purification (Recrystallization) D->E F Pyrrole-Based Schiff Base E->F

Caption: Synthetic workflow for a potential antimicrobial agent.

This protocol outlines the synthesis of a hydrazone, a class of compounds often exhibiting antimicrobial properties.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add phenylhydrazine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. Otherwise, reduce the solvent volume under reduced pressure and cool the solution to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure hydrazone derivative.

Expected Outcome: The final product is typically a crystalline solid. Structural confirmation should be carried out using appropriate spectroscopic methods. The synthesized compounds can then be screened for their antimicrobial activity using standard assays such as the determination of Minimum Inhibitory Concentration (MIC).

III. Synthesis of Pyrrole-Based Neuroprotective Agents

Neurodegenerative diseases such as Parkinson's and Alzheimer's are a growing health concern.[8] Compounds with antioxidant and neuroprotective properties are promising therapeutic candidates.[8][9][10] Pyrrole derivatives have been investigated for their potential in this area.[8][10] The following protocol describes a synthetic route to a chalcone derivative, a class of compounds known to possess neuroprotective effects.[11]

G A This compound C Claisen-Schmidt Condensation (Aqueous NaOH, Ethanol, Stir) A->C B Substituted Acetophenone B->C D Crude Product C->D E Purification (Recrystallization) D->E F Pyrrole-Based Chalcone E->F

Caption: Synthetic workflow for a potential neuroprotective agent.

This protocol details the Claisen-Schmidt condensation to form a chalcone derivative.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a flask, dissolve 4-hydroxyacetophenone (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add aqueous NaOH solution with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of the chalcone is often indicated by a color change and the formation of a precipitate.

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent such as ethanol.

Expected Outcome: The chalcone will likely be a colored solid. Characterization by NMR and mass spectrometry is essential. The neuroprotective activity of the synthesized compounds can be evaluated in vitro using cell-based assays, such as assessing cell viability in the presence of neurotoxins.[8]

Conclusion and Future Directions

This compound is a valuable and versatile starting material in medicinal chemistry. Its strategic functionalization allows for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications in oncology, infectious diseases, and neurology. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. Future work should focus on the synthesis of libraries of derivatives based on these and other synthetic transformations, followed by comprehensive biological evaluation to identify lead compounds for further drug development.

References

In vitro anticancer activity of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Anticancer Evaluation of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde Derivatives

Introduction: The Rationale for Novel Pyrrole-Based Anticancer Agents

The global burden of cancer necessitates the continuous development of novel and effective therapeutic agents.[1][2] Medicinal chemistry has identified certain molecular structures, known as "privileged scaffolds," that are capable of binding to multiple biological targets with high affinity. The pyrrole ring is one such scaffold, forming the core of numerous compounds with a wide array of pharmacological properties, including anti-inflammatory, antibacterial, and notably, anticancer activities.[1][2][3]

Pyrrole derivatives have demonstrated the ability to combat cancer through diverse mechanisms, such as inducing programmed cell death (apoptosis), halting the cancer cell division cycle, and inhibiting key signaling pathways that drive tumor growth.[1][2][4] The this compound framework represents a promising starting point for the design of a new generation of anticancer drugs. The specific substitutions on this core structure can be fine-tuned to enhance potency and selectivity against various cancer cell types.

This guide provides a comprehensive overview of the essential in vitro protocols required to characterize the anticancer activity of novel derivatives based on this scaffold. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that the experimental choices are logical, and the results are robust and interpretable.

Conceptual Framework: Synthesis and Mechanisms of Action

While numerous synthetic routes exist, derivatives of pyrrole-2-carbaldehyde can be efficiently prepared through methods like iodine/copper-mediated oxidative annulation, which combines substrates such as aryl methyl ketones and arylamines.[5] This allows for the creation of a library of derivatives with diverse substitutions for screening.

The anticancer efficacy of pyrrole-containing compounds is often attributed to their ability to modulate critical cellular processes.[6] Key mechanisms include:

  • Induction of Apoptosis: Triggering the cell's intrinsic suicide program is a hallmark of effective chemotherapy.[1][4]

  • Cell Cycle Arrest: Preventing cancer cells from progressing through the division cycle, thereby inhibiting proliferation.[1][2]

  • Kinase Inhibition: Blocking the activity of protein kinases, such as EGFR and VEGFR, which are often hyperactive in cancer and drive cell growth and angiogenesis.[4][6][7]

  • Disruption of Microtubule Dynamics: Interfering with the cellular skeleton, which is essential for cell division.[1][2]

The following protocols are designed to systematically investigate these potential mechanisms of action for novel this compound derivatives.

cluster_workflow Experimental Workflow cluster_moa Mechanism of Action (MoA) Assays A Compound Synthesis (e.g., 1-(2-Cl-Ph)-1H-pyrrole-2-carbaldehyde derivatives) B Primary Screening: Cell Viability Assay (MTT) A->B Screen library of derivatives C IC50 Determination (Dose-Response Analysis) B->C Identify potent compounds D Mechanism of Action Studies C->D Investigate how they work E Apoptosis Assay (Annexin V / PI) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Protein Expression Analysis (Western Blotting) D->G

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Application Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Scientific Principle

The MTT assay is a foundational colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[8]

Detailed Experimental Protocol
  • Cell Seeding:

    • Culture human cancer cells (e.g., HT-29 colorectal adenocarcinoma, BxPC-3 pancreatic adenocarcinoma) in appropriate complete medium.

    • Trypsinize and count the cells, ensuring viability is >95%.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the diluted compounds.

    • Include a "vehicle control" (medium with the same DMSO concentration as the highest compound dose) and a "blank" control (medium only).[11]

    • Incubate the plate for a defined period (e.g., 48 or 72 hours).[8][11]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8][12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8][10] A visible purple precipitate should form in the viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9][12]

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle control. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined by plotting a dose-response curve.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound ID R-Group Modification HT-29 (Colon) BxPC-3 (Pancreas) A549 (Lung)
CPPC-H (Parent Compound) 15.2 21.5 18.9
CPPC-01 4-Fluoro 8.7 12.3 9.1
CPPC-02 4-Methoxy 4.1 5.8 3.5
CPPC-03 3,4-Dichloro 1.9 2.5 1.7

| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |

Application Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Scientific Principle

A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that binds with high affinity to PS in a calcium-dependent manner.[14] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method, analyzed by flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[15]

Detailed Experimental Protocol
  • Cell Treatment:

    • Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and incubate for 24 hours.[15]

    • Treat the cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Washing:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize.

    • Combine all cells and centrifuge (e.g., 500 x g for 5 minutes).

    • Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[15]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add <1 µL of PI solution (e.g., 50-100 µg/mL working solution).[13][14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[14]

    • Analyze the samples on a flow cytometer as soon as possible.

Data Interpretation

The results are displayed as a dot plot, separating the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Primarily necrotic cells or cells with mechanically damaged membranes.

x_axis Annexin V-FITC → y_axis Propidium Iodide → origin origin x_end x_end origin->x_end y_end y_end origin->y_end Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Live (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) h_line_start h_line_start h_line_end h_line_end h_line_start->h_line_end v_line_start v_line_start v_line_end v_line_end v_line_start->v_line_end

Caption: Quadrant analysis of an Annexin V/PI flow cytometry experiment.

Application Protocol 3: Cell Cycle Analysis

Scientific Principle

Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[16] This arrest can be detected by quantifying the amount of DNA in each cell. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By fixing cells to make them permeable to the dye and analyzing them with a flow cytometer, a histogram can be generated that reflects the distribution of the cell population across the different cycle phases. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N).[16][17]

Detailed Experimental Protocol
  • Cell Culture and Treatment:

    • Culture and treat cells with the test compound (at IC₅₀ concentration) as described in the apoptosis protocol.

  • Cell Fixation:

    • Harvest and wash the cells once with PBS.

    • Resuspend the cell pellet (~2 x 10⁶ cells) in 1 mL of ice-cold PBS.

    • While gently vortexing, slowly add the cell suspension dropwise into a tube containing 9 mL of ice-cold 70% ethanol.[18] This step is critical for proper fixation and preservation of DNA integrity.

    • Store the fixed cells at 4°C for at least 2 hours (overnight is optimal).[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[18] RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The data is typically displayed on a linear scale histogram.[17]

Application Protocol 4: Western Blot Analysis of Signaling Pathways

Scientific Principle

Western blotting is a technique used to detect and semi-quantify specific proteins in a cell lysate.[19][20] It is invaluable for confirming the molecular mechanism of a drug. For example, if a compound is hypothesized to induce apoptosis, a researcher can probe for the cleavage of caspase-3 (an executioner caspase) or changes in the expression of Bcl-2 family proteins. If the drug is thought to inhibit a signaling pathway like PI3K/AKT/mTOR, the phosphorylation status of key proteins like AKT and mTOR can be assessed.[20][21]

Detailed Experimental Protocol
  • Protein Extraction and Quantification:

    • Treat cells in 6-well plates or 10 cm dishes with the test compound.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris.[21]

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.[21]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel to separate proteins by molecular weight.[22]

    • Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Immunodetection:

    • Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[22]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-p-AKT) overnight at 4°C with gentle shaking.[22][23]

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[23]

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[23]

    • Expose the membrane to X-ray film or use a digital imager to visualize the protein bands. The intensity of the band corresponds to the amount of target protein.

RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound Pyrrole Derivative Compound->RTK Compound->PI3K Compound->AKT

References

Application Notes & Protocols: A Guide to the Antimicrobial Screening of Novel 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Focused Screening Approach

The escalating crisis of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms. Pyrrole-containing compounds represent a promising class of N-heterocyclic agents, found in both natural products and synthetic drugs, with a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a detailed guide for the systematic antimicrobial screening of a specific chemical series: derivatives of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde.

The selection of this parent scaffold is deliberate. The pyrrole ring is a privileged structure in medicinal chemistry, capable of engaging in various biological interactions.[2] The 1-(2-chlorophenyl) substituent introduces a halogenated aromatic moiety, a common feature in many antimicrobial agents that can enhance membrane permeability and target binding. The pyrrole-2-carbaldehyde functional group is a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives (e.g., Schiff bases, hydrazones, chalcones), which is essential for exploring the Structure-Activity Relationship (SAR).[4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that the screening cascade is not only robust and reproducible but also scientifically sound.

Section 1: Compound Library Generation: A Strategy for Chemical Diversity

The primary goal is to create a focused library of derivatives from the parent compound, this compound, by modifying the reactive aldehyde group. This allows for a systematic exploration of how different chemical features impact antimicrobial potency and spectrum.

Causality of Derivatization: The aldehyde group is an electrophilic center, making it highly reactive with various nucleophiles. By reacting it with primary amines, hydrazines, or activated methylenes, we can introduce a wide range of functionalities. This strategy is efficient and allows for the rapid generation of chemical diversity from a single, common starting material.[4][5][6]

G parent This compound (Parent Scaffold) r1 r1 parent->r1 Yields r2 r2 parent->r2 Yields r3 r3 parent->r3 Yields d1 d1 r1->d1 d2 d2 r2->d2 d3 d3 r3->d3

Section 2: Primary Screening Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The cornerstone of primary antimicrobial screening is the determination of the MIC, which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a quantitative and scalable technique, making it ideal for screening a library of compounds.[7]

Principle of the Method: The assay involves challenging a standardized suspension of bacteria or fungi with serial dilutions of the test compounds in a liquid growth medium. Growth is assessed after a defined incubation period, typically by visual inspection for turbidity or by using a metabolic indicator dye.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Test Compounds: Prepare 10 mg/mL stock solutions in 100% Dimethyl Sulfoxide (DMSO).
  • Rationale: DMSO is a common solvent for organic compounds. A high concentration stock is necessary to minimize the final concentration of DMSO in the assay, which can have its own antimicrobial effects.
  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium for fungi (e.g., Candida albicans).
  • Rationale: These are standardized media recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing, ensuring reproducibility and comparability of data.
  • Microorganisms: Use a panel of clinically relevant strains, including at least one Gram-positive (e.g., Staphylococcus aureus), one Gram-negative (e.g., Escherichia coli), and one fungal pathogen (e.g., Candida albicans).[5]
  • Controls:
  • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[8]
  • Negative Control: DMSO (solvent control).
  • Sterility Control: Media only (no bacteria).
  • Growth Control: Media with bacteria (no compound).
  • Equipment: 96-well sterile flat-bottom microtiter plates, multichannel pipettes, spectrophotometer (plate reader).

2. Inoculum Preparation:

  • From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • Rationale (Self-Validation): Standardizing the inoculum density is the most critical step for reproducibility. A high inoculum can lead to falsely high MICs, while a low inoculum can lead to falsely low MICs.

3. Assay Procedure (in 96-well plates):

  • Add 100 µL of sterile growth medium to all wells.
  • Add 100 µL of the 10 mg/mL compound stock to the first well of a row. This creates a 1:2 dilution.
  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate, typically to the 10th well. Discard 100 µL from the 10th well. This leaves the 11th well as the growth control and the 12th as the sterility control.
  • Add 100 µL of the standardized inoculum to each well (except the sterility control wells). The final volume in each well is 200 µL.
  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

4. Reading and Interpreting Results:

  • The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.
  • Results can also be read using a plate reader at 600 nm (OD₆₀₀) or by adding a viability dye like Resazurin, which changes color in the presence of metabolic activity.[7]
  • Acceptance Criteria (Self-Validation): The experiment is valid only if:
  • The sterility control shows no growth.
  • The growth control shows robust growth.
  • The solvent control shows robust growth (indicating DMSO at the tested concentration is not inhibitory).
  • The positive control antibiotic yields an MIC within its known, acceptable range for the specific microbial strain.

G A Prepare Compound Stocks & Microbial Inoculum (0.5 McFarland) B Dispense Media into 96-Well Plate A->B C Perform 2-Fold Serial Dilution of Compounds across Plate B->C D Add Standardized Inoculum to Test Wells C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC Value F->G

Data Presentation

MIC data should be summarized in a clear, tabular format. This allows for easy comparison of the activity of different derivatives against the microbial panel.

Compound IDDerivative ClassMIC (µg/mL) vs S. aureus (Gram+)MIC (µg/mL) vs E. coli (Gram-)MIC (µg/mL) vs C. albicans (Fungus)
Parent Aldehyde>128>128>128
DERIV-01 Schiff Base64128>128
DERIV-02 Schiff Base83264
DERIV-03 Hydrazone166432
DERIV-04 Chalcone41616
Ciprofloxacin (Positive Control)0.50.25N/A
Fluconazole (Positive Control)N/AN/A2

Note: Data are hypothetical and for illustrative purposes only.

Section 3: Secondary Screening and Hit Confirmation

A promising MIC value is only the first step. Secondary assays are crucial to confirm the activity and begin to understand the compound's properties.

1. Minimum Bactericidal Concentration (MBC) Determination:

  • Causality: The MIC tells you if a compound is static (inhibits growth) or cidal (kills the organism). The MBC determines the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
  • Protocol: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth. Spot-plate this aliquot onto a fresh, antibiotic-free agar plate. Incubate for 24 hours. The MBC is the lowest compound concentration from which no colonies grow on the subculture plate.

2. Agar Disk Diffusion Assay:

  • Causality: This is a qualitative or semi-quantitative method that provides a good visual confirmation of activity. It relies on the diffusion of the compound from a paper disk into an agar medium seeded with the test organism.[7]
  • Protocol: A standardized microbial lawn is spread on an agar plate. Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface. After incubation, the diameter of the zone of inhibition around the disk is measured. A larger zone generally indicates higher potency.

3. Cytotoxicity Assay:

  • Causality and Trustworthiness: A potent antimicrobial compound is useless if it is equally toxic to human cells. A cytotoxicity assay (e.g., using a human cell line like HEK293 or HepG2) is essential to determine the compound's selectivity.
  • Protocol: A standard MTT or similar cell viability assay is performed, challenging a mammalian cell line with the same concentrations of the compound used in the MIC assay. This yields a CC₅₀ value (the concentration that kills 50% of the cells).
  • Selectivity Index (SI): The SI is a critical parameter calculated as SI = CC₅₀ / MIC. A high SI value (typically >10) is desirable, as it indicates the compound is significantly more toxic to the microbe than to mammalian cells.

Section 4: The Path Forward: From Hit to Lead

The data gathered from this screening cascade allows for a logical progression of the drug discovery process.

G A Compound Library (>50 Derivatives) B Primary Screen: MIC vs. Panel A->B C Analyze Data: Identify 'Hits' (e.g., MIC < 16 µg/mL) B->C D Secondary Screens on Hits: - MBC (Bactericidal?) - Cytotoxicity (CC50) C->D Active G Discard / Deprioritize C->G Inactive E Calculate Selectivity Index (SI = CC50 / MIC) D->E F Promising Lead Candidate (Potent, Selective, Cidal) E->F SI > 10 E->G SI < 10 (Toxic) H Structure-Activity Relationship (SAR) & Lead Optimization F->H

By analyzing which chemical modifications led to increased potency and selectivity (SAR), medicinal chemists can design and synthesize the next generation of compounds with improved properties. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

References

The Strategic Role of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Kinase Inhibitor Design

The pyrrole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing targeted therapies. Within the vast landscape of drug discovery, the development of kinase inhibitors remains a critical frontier in the fight against cancer and other proliferative diseases. Kinases, as central regulators of cellular signaling, are frequently dysregulated in pathological conditions, making them prime therapeutic targets. The strategic incorporation of the pyrrole moiety into kinase inhibitor design has led to the development of potent and selective agents, including those targeting Epidermal Growth factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2] This application note focuses on a key intermediate, 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde , and its pivotal role in the synthesis of a promising class of kinase inhibitors, the pyrrolo[2,3-d]pyrimidines.

The 2-chlorophenyl substituent on the pyrrole nitrogen introduces crucial steric and electronic features that can influence the binding affinity and selectivity of the final inhibitor. The carbaldehyde at the 2-position serves as a versatile chemical handle for the construction of fused heterocyclic systems, most notably the pyrimidine ring, to mimic the purine core of ATP and effectively compete for the kinase's active site.

Synthetic Pathways to Kinase Inhibitors via this compound

The synthesis of kinase inhibitors from the title intermediate can be conceptually divided into two main stages: the preparation of the pyrrole-2-carbaldehyde core, followed by its elaboration into the final kinase inhibitor scaffold.

Part 1: Synthesis of the Key Intermediate: this compound

The most common and efficient method for the formylation of electron-rich pyrroles is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring.[2]

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole Intermediate1 1-(2-Chlorophenyl)-1H-pyrrole Pyrrole->Intermediate1 CuI, K2CO3, L-proline, DMSO Chlorobenzene 2-Chloroaniline Chlorobenzene->Intermediate1 Intermediate1_ref 1-(2-Chlorophenyl)-1H-pyrrole FinalProduct This compound Intermediate1_ref->FinalProduct POCl3, DMF G Intermediate This compound Cyclization Cyclization/Condensation Intermediate->Cyclization Guanidine Guanidine Derivative (e.g., N-substituted guanidine hydrochloride) Guanidine->Cyclization Pyrrolopyrimidine 4-Amino-pyrrolo[2,3-d]pyrimidine Core Cyclization->Pyrrolopyrimidine Base (e.g., NaOEt), Reflux FinalInhibitor Functionalized Kinase Inhibitor Pyrrolopyrimidine->FinalInhibitor Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) G cluster_0 Kinase Active Site ATP_Site ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor->Gatekeeper Van der Waals Interactions ATP ATP ATP->ATP_Site Binding Blocked

References

Application Notes and Protocols: Molecular Docking Studies of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on the compound 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde. The pyrrole scaffold is a prominent feature in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. This guid[1]e is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for ligand and protein preparation, molecular docking simulations using AutoDock Vina, and in-depth analysis of the results. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Introduction: The Rationale for Docking Studies

Molecular docking is a powerful computational technique in structure-based drug design that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein. This meth[2][3][4]od is instrumental in identifying potential drug candidates by estimating their binding affinity and characterizing the interactions at the binding site.

The subj[4]ect of this guide, this compound (Figure 1), is a derivative of the pyrrole heterocyclic ring system. Pyrrole-containing compounds are known to interact with a multitude of biological targets. Given the[5][6][7] diverse bioactivities of pyrrole derivatives, molecular docking serves as an efficient initial step to screen for potential protein targets and to hypothesize the binding mode and affinity of this specific compound. This in silico approach significantly narrows down the experimental effort required for drug discovery.

Figure 1: Chemical Structure of this compound

  • Formula: C₁₁H₈ClNO

  • Mo[8]lecular Weight: 205.64 g/mol

  • CA[8]S Number: 124695-22-3

2[8]. Selection of Potential Protein Targets

The choice of target proteins is a critical step and should be based on the known or hypothesized therapeutic applications of pyrrole derivatives. Pyrrole-based compounds have shown promise in several therapeutic areas:

  • Anticancer: Pyrrole derivatives have been investigated for their activity against various cancer cell lines, with some showing inhibitory effects on kinases like FGFR4, Tie2/Tek, and TrkA.

  • An[1]timicrobial: The pyrrole scaffold is present in compounds with antibacterial activity, for instance, by targeting enzymes like enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.

  • An[9]tiviral: The structural motif of pyrrole is also found in compounds with antiviral properties.

For the[1] purpose of this protocol, we will use Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) as example targets, given their relevance in cancer therapy and the known activity of some fused 1H-pyrrole derivatives as potent inhibitors.

3.[10] Experimental Workflow: A Visual Overview

The following diagram illustrates the major steps involved in the molecular docking process, from initial preparation to final analysis.

G cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase A Ligand Preparation (this compound) C Molecular Docking (AutoDock Vina) A->C B Target Protein Preparation (e.g., EGFR, CDK2) B->C D Analysis of Docking Results (Binding Affinity, Pose) C->D E Visualization of Interactions (Hydrogen Bonds, Hydrophobic Interactions) D->E

Caption: Workflow for the molecular docking study.

Detailed Protocols

This section provides step-by-step instructions for each phase of the molecular docking study. The protocols are designed to be self-validating by incorporating best practices and checkpoints.

Ligand Preparation

The ligand, this compound, needs to be prepared in a format suitable for docking software. This involves generating a 3D structure, adding hydrogen atoms, and assigning charges.

Protocol 4.1.1: Ligand Preparation using UCSF Chimera and AutoDock Tools

  • Obtain Ligand Structure:

    • If a 3D structure is not available, it can be sketched using software like PubChem Sketcher and saved in a common format like SDF or MOL2.

    • F[10]or this specific compound, you can obtain the structure by its CAS number (124695-22-3) from chemical databases.

  • 3D Conformer Generation and Energy Minimization:

    • Open the ligand file in a molecular modeling program like UCSF Chimera.

    • A[11]dd hydrogen atoms to the structure. This is crucial as they participate in hydrogen bonding.

    • P[11]erform energy minimization to obtain a low-energy 3D conformation. This step ensures a realistic starting geometry for the ligand.

  • File Format Conversion and Charge Assignment:

    • Use AutoDock Tools (part of MGLTools) to convert the prepared ligand file into the PDBQT format. PDBQT fil[12]es contain atomic coordinates, partial charges, and information about rotatable bonds.

    • During this process, Gasteiger charges will be computed and assigned to the ligand atoms.

    • D[12]efine the rotatable bonds within the ligand to allow for conformational flexibility during docking.

4[13][14].2. Target Protein Preparation

The target protein structure, obtained from the Protein Data Bank (PDB), requires cleaning and preparation before it can be used for docking.

Protocol 4.2.1: Protein Preparation using UCSF Chimera

  • Retrieve Protein Structure:

    • Download the 3D crystal structure of the target protein (e.g., EGFR, CDK2) from the RCSB PDB database (--INVALID-LINK--).

  • Cl[13]ean the Protein Structure:

    • Open the PDB file in UCSF Chimera.

    • R[14][15]emove all non-essential molecules such as water, ions, and co-crystallized ligands. This is d[15][16]one to ensure that the docking simulation is not influenced by molecules that are not part of the primary binding interaction.

    • If the protein has multiple chains and only one is of interest, delete the extraneous chains.

  • Pr[17]epare the Receptor for Docking:

    • Add polar hydrogen atoms to the protein structure.

    • A[13]ssign partial charges to the protein atoms. Kollman charges are commonly used for proteins.

    • S[13]ave the prepared protein structure in the PDBQT format required by AutoDock Vina.

4[18].3. Molecular Docking Simulation

With the prepared ligand and protein files, the docking simulation can be performed using AutoDock Vina.

Protoc[18][19]ol 4.3.1: Performing the Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • The binding site is the region on the protein where the ligand is expected to bind. This can be identified based on the location of a co-crystallized ligand in the original PDB structure or through binding site prediction tools.

    • I[19]n AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of this box are critical parameters.

  • Co[16][19]nfigure and Run AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • E[20]xecute AutoDock Vina from the command line, providing the configuration file as input.

    • V[20]ina will perform the docking simulation, exploring different conformations of the ligand within the defined binding site and calculating the binding affinity for each.

5.[23] Analysis and Interpretation of Results

Binding Affinity
  • The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. This valu[10]e represents the predicted free energy of binding.

  • A lower (more negative) binding energy indicates a stronger and more stable interaction between the ligand and the protein.

  • It's [21][22]important to note that this is a predicted value and should be used for ranking and comparison rather than as an absolute measure of affinity.

Table [21]1: Example Docking Results

Target ProteinBinding Affinity (kcal/mol)
EGFR-8.5
CDK2-7.9

In this hypothetical example, the compound shows a stronger predicted binding affinity for EGFR compared to CDK2.

Binding Pose and Interactions
  • AutoDock Vina provides multiple binding poses for the ligand, ranked by their binding affinity.

  • The t[23]op-ranked pose (with the lowest binding energy) is typically considered the most likely binding mode.

  • Visualization software like UCSF Chimera or PyMOL should be used to analyze the interactions between the ligand and the protein in the predicted binding pose.

Key in[10][14][24]teractions to look for include:

  • Hy[22]drogen Bonds: These are strong, directional interactions that are crucial for binding specificity.

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein and contribute significantly to binding affinity.

  • Electrostatic Interactions: These involve charged groups on the ligand and protein.

G cluster_complex Ligand-Protein Complex cluster_interactions Interaction Types Ligand 1-(2-Chloro-phenyl)-1H- pyrrole-2-carbaldehyde HBond Hydrogen Bonds Ligand->HBond interacts via Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic interacts via Electrostatic Electrostatic Interactions Ligand->Electrostatic interacts via Protein Target Protein (e.g., EGFR) HBond->Protein Hydrophobic->Protein Electrostatic->Protein

Caption: Types of interactions in the ligand-protein complex.

Validation of Docking Protocols

The reliability of molecular docking results depends heavily on the validation of the docking protocol.

Protocol 6.1.1: Re-docking of a Co-crystallized Ligand

  • A common validation method is to extract the co-crystallized ligand from the PDB structure of the target protein and then dock it back into the binding site.

  • The p[25][26]rotocol is considered validated if the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.

7.[28][29] Conclusion and Future Directions

Molecular docking provides valuable insights into the potential interactions of this compound with various protein targets. The protocols outlined in this guide offer a systematic approach to performing and analyzing these in silico experiments. The results from these studies can guide further experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the predicted biological activity.

References

Cell-based assays for evaluating the cytotoxicity of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-based Assays for Evaluating the Cytotoxicity of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

The evaluation of cytotoxicity is a cornerstone of drug discovery and chemical safety assessment. Pyrrole derivatives represent a class of heterocyclic compounds with a diverse range of reported biological activities, including potential anticancer and antimicrobial properties.[1][2][3] This document provides a comprehensive, multi-parametric strategy for assessing the cytotoxic potential of a novel pyrrole derivative, this compound. We present a suite of robust, cell-based assays designed to move beyond simple viability metrics to elucidate the underlying mechanisms of cell death. Detailed, field-proven protocols for assays measuring metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI, Caspase-3/7) are provided, empowering researchers to generate a holistic and reliable cytotoxicity profile for this compound of interest.

Introduction: The Rationale for a Multi-Parametric Approach

This compound is a specific derivative within the broader pyrrole class of compounds. While many pyrrole-containing molecules have demonstrated significant cytotoxicity against cancer cell lines, the activity of any novel compound cannot be assumed.[4][5][6] A primary screen for biological activity must therefore include a thorough in vitro cytotoxicity assessment.

Relying on a single assay is insufficient as it provides only one perspective on cellular health. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, an effect that a simple viability assay might misinterpret. Therefore, a multi-parametric approach is essential for a comprehensive evaluation.[7] This guide details a strategic workflow that interrogates three distinct hallmarks of cytotoxicity:

  • Metabolic Competence: Assesses the reduction potential of the cell, primarily reflecting mitochondrial function.

  • Plasma Membrane Integrity: Measures the leakage of intracellular components, a hallmark of necrosis or late-stage apoptosis.

  • Apoptotic Markers: Detects key events in the programmed cell death pathway.

This integrated approach provides a robust framework to not only quantify cytotoxicity but also to hypothesize the mechanism of action, guiding future drug development or risk assessment efforts.

Strategic Experimental Workflow

A logical and phased approach is critical for efficiently characterizing the cytotoxic profile of a new chemical entity. The workflow begins with broad screening assays and progresses to more specific, mechanistic studies based on initial findings.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comprehensive Profile prep Compound Preparation & Cell Line Selection seeding Cell Seeding (96-well plates) prep->seeding treatment 24-48h Treatment with This compound (Dose-Response) seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Endpoint 1 ldh LDH Assay (Membrane Integrity) treatment->ldh Endpoint 2 analysis1 Data Analysis: Calculate IC50 Compare MTT vs. LDH mtt->analysis1 ldh->analysis1 decision Apoptosis indicated? analysis1->decision apoptosis_assays Apoptosis Assays (Annexin V/PI & Caspase-3/7) decision->apoptosis_assays Yes profile Generate Cytotoxicity Profile: - Potency (IC50) - Mechanism of Death - Cell Type Selectivity decision->profile No (e.g., pure necrosis) analysis2 Flow Cytometry & Luminescence Analysis apoptosis_assays->analysis2 analysis2->profile

Caption: Strategic workflow for cytotoxicity assessment.

Causality in Experimental Design
  • Cell Line Selection: The choice of cell line is paramount and depends on the research question.[8][9] For general toxicity screening, a non-cancerous human cell line (e.g., hTERT-immortalized fibroblasts) is recommended.[10] To investigate potential anticancer properties, a panel of cancer cell lines from different tissues (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) should be used to identify potential tissue-specific sensitivity.[1][5]

  • Dose-Response and Time Course: Cytotoxicity is both dose- and time-dependent. A broad range of concentrations (e.g., from low nanomolar to high micromolar) should be tested to determine the half-maximal inhibitory concentration (IC50). Standard incubation times are 24, 48, and 72 hours to capture both acute and delayed cytotoxic effects.

  • Assay Synergy: Performing the MTT and LDH assays on parallel sets of treated cells is a powerful initial screen.[7] If a compound reduces metabolic activity (MTT) without causing significant LDH release, it may be cytostatic (inhibiting proliferation) or inducing early-stage apoptosis. Conversely, a concurrent drop in MTT signal and rise in LDH release points towards necrosis or late-stage apoptosis. This initial data justifies the use of more specific apoptosis assays.

Core Protocols

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • Selected cell line(s) and appropriate complete culture medium

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[13]

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include the following controls:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the compound dilutions.

    • Medium Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (or 590 nm) with a reference wavelength of >650 nm.[11]

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against compound concentration (on a log scale) to determine the IC50 value.

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a key feature of necrosis or late-stage apoptosis.[14][15] The released LDH is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The amount of color is proportional to the amount of LDH released.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells and compound prepared as in the MTT assay

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or individual reagents.[16]

  • Lysis Buffer (e.g., 10X Triton X-100 solution, provided in kits)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate exactly as described for the MTT assay (Steps 1-3). In addition to the controls listed previously, include a Maximum LDH Release Control :

    • Maximum Release Control: A set of untreated wells to which Lysis Buffer will be added to achieve 100% cell lysis.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Lysis of Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the maximum release control wells. Incubate for 45 minutes at 37°C.[16] Centrifuge and transfer 50 µL of supernatant as in the previous step.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[16]

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[16] Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]

Data Analysis:

  • Subtract the 680 nm background absorbance from the 490 nm reading.

  • Subtract the average absorbance of the medium blank (spontaneous LDH release) from all other readings.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Absorbance_Treated - Absorbance_Untreated) / (Absorbance_MaxRelease - Absorbance_Untreated)] * 100

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will label these cells.[19] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane. It can therefore only enter and stain the DNA of late apoptotic or necrotic cells.[17]

G cluster_0 Apoptosis Signaling Cascade cluster_1 Detection Assays Inducer Apoptotic Stimulus (e.g., Test Compound) PS_Flip Phosphatidylserine (PS) Flip Inner leaflet → Outer leaflet Inducer->PS_Flip Caspase_Activation Initiator Caspases (8, 9) Executioner Caspases (3, 7) Inducer->Caspase_Activation AnnexinV Annexin V Assay (Detects exposed PS) PS_Flip:f0->AnnexinV Hallmarks Cellular Hallmarks - DNA Fragmentation - Membrane Blebbing - Cell Shrinkage Caspase_Activation->Hallmarks CaspaseAssay Caspase-3/7 Assay (Measures enzyme activity) Caspase_Activation->CaspaseAssay

Caption: Key events in apoptosis and their detection methods.

Materials:

  • Cells cultured and treated in 6-well or 12-well plates

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in larger format plates (e.g., 6-well) and treat with the test compound at concentrations around the determined IC50. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the supernatant from the first step.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (concentration as per kit instructions).[18]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible.[19]

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells (rarely observed with this assay)

Protocol 4: Caspase-Glo® 3/7 Assay

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[20] This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[21] When these caspases are active, they cleave the substrate, releasing a substrate for luciferase (aminoluciferin), which in turn generates a light signal proportional to the amount of active Caspase-3/7.[21][22]

Materials:

  • White-walled, opaque 96-well plates (for luminescence)

  • Cells and compound prepared as in the MTT assay

  • Caspase-Glo® 3/7 Assay System (Promega) or equivalent

  • Luminometer

Procedure:

  • Assay Plate Setup: Seed and treat cells in white-walled 96-well plates (100 µL volume) as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[23]

  • Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[22]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[22]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the medium blank from all other readings.

  • Express the results as fold-change in caspase activity compared to the vehicle control.

    • Fold Change = Luminescence_Treated / Luminescence_VehicleControl

Data Presentation and Interpretation

A comprehensive cytotoxicity report should consolidate the data from all assays.

Table 1: Summary of Cytotoxicity Data for this compound after 48h Treatment

AssayCell LineEndpoint MeasuredIC50 (µM)Max Effect (%)
MTT MCF-7Metabolic Activity15.295% Viability Loss
MTT hTERT-FibroblastMetabolic Activity48.588% Viability Loss
LDH MCF-7Membrane Integrity25.875% Cytotoxicity
LDH hTERT-FibroblastMembrane Integrity>10020% Cytotoxicity
Caspase-3/7 MCF-7Apoptosis Execution12.5 (EC50)8.5-Fold Increase

Data shown is for illustrative purposes only.

Interpretation of Example Data: The hypothetical data above suggests that this compound is moderately cytotoxic and shows some selectivity for the MCF-7 cancer cell line over normal fibroblasts. The potent activation of Caspase-3/7 at a concentration similar to the MTT IC50 strongly indicates that the primary mechanism of cell death is apoptosis. The higher IC50 for the LDH assay is consistent with this, as significant membrane leakage occurs later in the apoptotic process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The information presented herein is synthesized from established literature and practical laboratory experience to ensure scientific integrity and reproducibility.

Overview of the Synthetic Strategy

The most prevalent and efficient method for synthesizing this compound is a two-step process. First, the precursor, 1-(2-chlorophenyl)-1H-pyrrole, is synthesized, typically via a Paal-Knorr condensation. This precursor then undergoes electrophilic formylation using the Vilsmeier-Haack reaction to yield the target aldehyde. This guide will address critical aspects of both stages, with a primary focus on troubleshooting the often-challenging Vilsmeier-Haack formylation step.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation A 2,5-Dimethoxytetrahydrofuran + 2-Chloroaniline B Paal-Knorr Reaction (Acid Catalysis) A->B C 1-(2-chlorophenyl)-1H-pyrrole (Precursor) B->C F Vilsmeier-Haack Reaction (Electrophilic Substitution) C->F D POCl3 + Anhydrous DMF E Vilsmeier Reagent (Chloroiminium ion) D->E E->F G This compound (Final Product) F->G

Caption: General two-step synthetic workflow.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Part 1: The Vilsmeier-Haack Formylation Reaction

Q1: My Vilsmeier-Haack reaction is resulting in a very low yield or failing completely. What are the most critical parameters to check?

Low yields in this reaction are common and typically stem from issues with reagents, temperature control, or the work-up procedure. Here is a breakdown of the most frequent causes and their solutions.[1]

1. Reagent Quality and Handling:

  • The Cause: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts violently with water, and the Vilsmeier reagent itself can be hydrolyzed.[2] N,N-Dimethylformamide (DMF) must also be anhydrous.

  • The Solution: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous grade DMF.[3] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware to exclude atmospheric moisture.

2. Formation of the Vilsmeier Reagent:

  • The Cause: The formation of the Vilsmeier reagent (the chloroiminium salt) from POCl₃ and DMF is a highly exothermic process.[2] Uncontrolled addition can lead to reagent degradation and the formation of side products.

  • The Solution: Prepare the reagent in situ by adding POCl₃ dropwise to anhydrous DMF while maintaining a low temperature, typically 0-5 °C, using an ice-water bath.[3] A slow, controlled addition over 30-60 minutes is crucial. The formation of a white precipitate (the Vilsmeier salt) is normal, but ensure it remains stirrable. If it solidifies, it may indicate the concentration is too high.[3]

3. Reaction Temperature and Time:

  • The Cause: While reagent formation requires cold conditions, the subsequent formylation of the pyrrole substrate may require thermal energy to proceed to completion. The optimal temperature is substrate-dependent.[1] Insufficient reaction time is also a common reason for low conversion.

  • The Solution: After adding the 1-(2-chlorophenyl)-1H-pyrrole substrate to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature. Depending on substrate reactivity, gentle heating (e.g., 40-80 °C) may be necessary to drive the reaction to completion.[1][3] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.[3]

4. Work-up Procedure:

  • The Cause: The work-up is arguably the most critical step for yield. The reaction is quenched to hydrolyze the intermediate iminium salt to the final aldehyde. Improper quenching or pH control can lead to product degradation or incomplete hydrolysis.[1]

  • The Solution: Carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.[4] This hydrolyzes the intermediate and quenches any reactive species. The resulting solution will be highly acidic. Neutralize it slowly by adding a base, such as a saturated sodium bicarbonate or sodium acetate solution, until effervescence ceases and the pH is approximately 7-8.[1][4] Inadequate neutralization is a frequent cause of low yields and discolored products.[1]

Troubleshooting_Tree cluster_reagents Reagent Check cluster_conditions Reaction Conditions cluster_workup Work-up & Isolation Start Low Yield in Vilsmeier-Haack Reaction Reagent_Purity Are POCl3 and DMF anhydrous and high purity? Start->Reagent_Purity Use_Fresh Action: Use fresh/distilled reagents under inert atmosphere. Reagent_Purity->Use_Fresh If No Temp_Control Was Vilsmeier reagent formed at 0-5°C with slow POCl3 addition? Reagent_Purity->Temp_Control If Yes Reaction_Heat Was reaction monitored (TLC) and heated if necessary? Temp_Control->Reaction_Heat If Yes Adjust_Temp Action: Pre-form reagent at 0°C. Heat reaction to 40-80°C and monitor for completion. Temp_Control->Adjust_Temp If No Reaction_Heat->Adjust_Temp If No Quench Was reaction quenched slowly on ice? Reaction_Heat->Quench If Yes pH_Control Was pH carefully adjusted to 7-8 with base? Quench->pH_Control If Yes Adjust_Workup Action: Ensure slow quench. Carefully neutralize with saturated NaHCO3 solution. Quench->Adjust_Workup If No pH_Control->Adjust_Workup If No

Caption: Troubleshooting decision tree for low yield.

Q2: I am observing multiple products. How can I improve the regioselectivity?

  • The Mechanism: Formylation of N-substituted pyrroles is highly regioselective. The nitrogen atom acts as an electron-donating group, increasing the electron density of the pyrrole ring, particularly at the C2 and C5 positions, making them susceptible to electrophilic attack.[5] The reaction almost exclusively occurs at the more electron-rich C2 position.[5]

  • Potential Side Reactions:

    • Di-formylation: Under harsh conditions (high temperature, large excess of Vilsmeier reagent), a second formyl group can be introduced at the C5 position. To avoid this, use a moderate excess of the Vilsmeier reagent (1.1-1.5 equivalents) and carefully control the reaction temperature.[1]

    • Polymerization: Electron-rich pyrroles can polymerize under strongly acidic conditions. Maintaining controlled temperatures and reaction times helps to minimize this.

Part 2: Purification

Q3: What is the most effective method for purifying the final product, this compound?

Purification is typically achieved through a combination of extraction and chromatography, followed by recrystallization if necessary.

  • Extraction: After neutralization, the aqueous mixture should be transferred to a separatory funnel and the product extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 30 mL for a 10 mmol scale).[4]

  • Washing: The combined organic layers should be washed with water and then with brine to remove residual inorganic salts and DMF.[4]

  • Column Chromatography: The most reliable method for purification is silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in n-hexane. Based on similar structures, a starting ratio of 1:8 (ethyl acetate:n-hexane) is a good starting point.[6]

  • Recrystallization: If a higher purity is required, the product obtained from chromatography can be recrystallized from a suitable solvent, such as methanol or an ethanol/water mixture.[6]

Quantitative Data Summary

ParameterRecommended ValueRationale & Reference
Reagents
1-(2-chlorophenyl)-1H-pyrrole1.0 equivLimiting reagent.
Anhydrous DMF3.0-5.0 equivActs as both reagent and solvent.[3]
Phosphorus Oxychloride (POCl₃)1.2-1.5 equivA moderate excess ensures full conversion without promoting side reactions.[1][3]
Reaction Conditions
Vilsmeier Reagent Formation0-5 °CThe reaction is exothermic and requires cooling to prevent reagent degradation.[1][3]
Formylation ReactionRoom Temp to 80 °CSubstrate dependent; requires monitoring by TLC to determine optimal temperature.[1][3]
Reaction Time2-24 hoursMonitor until starting material is consumed.[3][4]
Work-up
QuenchingPour onto crushed iceSafely hydrolyzes the intermediate iminium salt.[4]
Neutralization pH7-8Crucial for product stability and isolation. Use saturated NaHCO₃ or NaOAc.[1][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-chlorophenyl)-1H-pyrrole (Precursor)

This protocol is based on the Paal-Knorr pyrrole synthesis.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 equiv), 2,5-dimethoxytetrahydrofuran (1.05 equiv), and glacial acetic acid (as solvent).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium carbonate until the pH is ~8.

  • Extraction: Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 1-(2-chlorophenyl)-1H-pyrrole.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 equiv).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[3]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick white precipitate may form.[3]

  • Formylation Reaction:

    • Dissolve 1-(2-chlorophenyl)-1H-pyrrole (1.0 equiv) in a minimal amount of anhydrous DMF or dichloromethane.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. If TLC analysis shows incomplete conversion, heat the mixture to 40-60 °C and continue to monitor.[3][4]

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the mixture into a beaker containing a large amount of crushed ice (approx. 100g per 10 mmol scale) with vigorous stirring.[4]

    • Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.

    • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8.[4]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent.

References

Technical Support Center: Vilsmeier-Haack Formylation of 1-(2-Chlorophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of 1-(2-chlorophenyl)pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific reaction. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the Vilsmeier-Haack formylation of 1-(2-chlorophenyl)pyrrole. The question-and-answer format is designed to help you quickly identify and resolve common issues.

Q1: My reaction is yielding a significant amount of the 3-formyl isomer alongside the desired 2-formyl product. How can I improve the regioselectivity?

A1: The formation of both 2- and 3-formyl isomers is a common challenge in the Vilsmeier-Haack formylation of N-substituted pyrroles. While formylation typically favors the more electron-rich C2 position, steric and electronic factors can influence the regioselectivity.[1][2] The bulky 2-chlorophenyl group on the nitrogen atom can sterically hinder the approach of the Vilsmeier reagent to the C2 and C5 positions, potentially leading to increased formation of the C3-formylated product.

Troubleshooting Steps:

  • Sterically Demanding Vilsmeier Reagents: Consider using a bulkier N,N-dialkylformamide, such as N,N-diisopropylformamide, in place of DMF.[3] The increased steric bulk of the resulting Vilsmeier reagent can further disfavor reaction at the sterically hindered C2 position, potentially leading to a higher proportion of the 3-formyl isomer. However, in some cases, this can be used to control and isolate the desired isomer. A systematic study of different formamides may be necessary to optimize the ratio for your specific substrate.[3]

  • Reaction Temperature: Lowering the reaction temperature during the addition of the pyrrole substrate and throughout the reaction can enhance regioselectivity. Running the reaction at 0°C or even lower may favor the kinetically controlled product, which is often the less sterically hindered isomer.

  • Solvent Effects: The choice of solvent can influence the reaction's outcome. While DMF is the standard, exploring other anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) might alter the regioselectivity.

ParameterCondition A (Standard)Condition B (Optimized for 2-isomer)Condition C (Potentially favoring 3-isomer)
Formamide N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)N,N-Diisopropylformamide
Temperature Room Temperature to 60°C0°C to Room Temperature0°C to Room Temperature
Solvent DMF or DCEDichloromethane (DCM)Dichloromethane (DCM)
Q2: I'm observing the formation of a dark, insoluble polymeric material in my reaction flask. What is causing this and how can it be prevented?

A2: Polymerization is a known side reaction in the Vilsmeier-Haack formylation of pyrroles, which are sensitive to strong acidic conditions.[2] The Vilsmeier reagent itself and the hydrogen chloride (HCl) generated during the reaction can promote the polymerization of the electron-rich pyrrole ring.

Troubleshooting Steps:

  • Control Stoichiometry: Using a large excess of the Vilsmeier reagent can lead to polymerization.[2] Carefully control the stoichiometry, aiming for a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent relative to the 1-(2-chlorophenyl)pyrrole.

  • Temperature Control: High reaction temperatures can accelerate polymerization. Maintain a low temperature (0-5°C) during the addition of the pyrrole substrate to the pre-formed Vilsmeier reagent.[2]

  • Order of Addition: Always add the pyrrole solution slowly to the Vilsmeier reagent. The reverse addition can expose the pyrrole to a localized excess of the formylating agent, promoting side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to the formation of colored impurities and polymers.

Q3: My reaction has resulted in diformylation of the pyrrole ring. How can I avoid this side product?

A3: Diformylation, typically at the 2- and 5-positions, can occur if the initially formed mono-formylated product is still sufficiently activated to undergo a second formylation.

Troubleshooting Steps:

  • Stoichiometry is Key: The most effective way to prevent diformylation is to use a controlled amount of the Vilsmeier reagent. A molar ratio of 1.1:1 (Vilsmeier reagent:pyrrole) is a good starting point.

  • Reaction Time: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Over-extending the reaction time can increase the likelihood of diformylation.

  • Deactivating Substituents: The presence of the electron-withdrawing formyl group on the pyrrole ring deactivates it towards further electrophilic substitution. However, if the reaction conditions are too harsh (high temperature, long reaction time, large excess of reagent), diformylation can still occur.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Vilsmeier-Haack formylation of 1-(2-chlorophenyl)pyrrole, offering a deeper understanding of the reaction's principles.

Q1: What is the expected major product of the Vilsmeier-Haack formylation of 1-(2-chlorophenyl)pyrrole?

A1: The expected major product is 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde .[4][5] The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and for pyrrole derivatives, the attack of the electrophile (the Vilsmeier reagent) preferentially occurs at the electron-rich α-positions (C2 and C5) due to the electron-donating nature of the nitrogen atom.[1][2]

Q2: What is the mechanism of the Vilsmeier-Haack reaction?

A2: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][7][8]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 1-(2-chlorophenyl)pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate, with the formyl group precursor attached to the pyrrole ring.[7][9]

  • Hydrolysis: During the aqueous workup, the iminium ion intermediate is hydrolyzed to yield the final aldehyde product, 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde.[1][6][8]

Q3: What are some of the key experimental parameters that I need to control for a successful reaction?

A3: Several parameters are crucial for a successful and high-yielding reaction:

  • Reagent Quality: Use anhydrous DMF and fresh POCl₃.[10] Moisture can decompose the Vilsmeier reagent and hinder the reaction. Old DMF may contain dimethylamine, which can react with the Vilsmeier reagent.[11]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-10°C).[2] The subsequent addition of the pyrrole substrate should also be done at a controlled low temperature to minimize side reactions.

  • Stoichiometry: As discussed in the troubleshooting section, the molar ratio of the Vilsmeier reagent to the pyrrole substrate is critical to avoid side products like diformylation and polymerization.[2]

  • Workup Procedure: The hydrolysis of the iminium intermediate should be performed carefully by quenching the reaction mixture in cold water or an ice/water mixture.[12] This is followed by neutralization with a base like sodium acetate or sodium carbonate.[10][13]

Section 3: Experimental Protocols & Visualizations

General Experimental Protocol

This is a general guideline and may require optimization for your specific setup and scale.

1. Vilsmeier Reagent Formation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 1-(2-chlorophenyl)pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like DCE.

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-60°C) may be required to drive the reaction to completion.[2]

3. Workup and Purification:

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde.

Visual Workflow and Mechanisms

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Workup & Purification reagent_prep 1. Vilsmeier Reagent Formation (DMF + POCl₃ @ 0°C) formylation 2. Add 1-(2-chlorophenyl)pyrrole (0°C to RT/Heat) reagent_prep->formylation Add Substrate workup 3. Quench (Ice/Water) & Neutralize formylation->workup Reaction Complete extraction 4. Extraction workup->extraction purification 5. Purification (Chromatography) extraction->purification Side_Product_Troubleshooting cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed isomer Poor Regioselectivity (3-formyl isomer) start->isomer polymer Polymerization start->polymer diformyl Diformylation start->diformyl temp Lower Reaction Temp. isomer->temp reagent Use Bulky Formamide isomer->reagent polymer->temp stoich Control Stoichiometry (1.1-1.5 eq. Vilsmeier Rgt.) polymer->stoich diformyl->stoich time Monitor Reaction Time diformyl->time

References

Overcoming challenges in the purification of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring the attainment of high-purity material essential for downstream applications.

Introduction to Purification Challenges

This compound is commonly synthesized via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles.[1][2][3][4] While effective, this reaction can present several purification challenges. The primary issues stem from the formation of isomeric byproducts, incomplete reaction, and the presence of residual reagents. Understanding the origin of these impurities is the first step toward devising an effective purification strategy.

The Vilsmeier-Haack reagent, a chloroiminium salt, is a moderately reactive electrophile.[4] Its reaction with the pyrrole ring can occur at either the C2 (α) or C3 (β) position. While formylation is generally favored at the more electron-rich C2 position, the steric hindrance and electronic effects of the N-(2-chlorophenyl) substituent can influence the regioselectivity, leading to the formation of the undesired 1-(2-chloro-phenyl)-1H-pyrrole-3-carbaldehyde isomer.[5] Incomplete hydrolysis of the iminium intermediate can also lead to impurities.

This guide will address these specific challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities include:

  • 1-(2-Chloro-phenyl)-1H-pyrrole-3-carbaldehyde: This is the primary regioisomeric byproduct.

  • Unreacted 1-(2-chlorophenyl)pyrrole: The starting material may be present if the reaction has not gone to completion.

  • Residual DMF and phosphorus oxychloride byproducts: These can be carried through the work-up.

  • Hydrolyzed intermediates: Incomplete work-up can leave traces of iminium salts or related species.

Q2: My crude product is a dark oil or tar. Is this normal?

A2: While the pure product is typically a solid, obtaining a dark oil or tar after the initial work-up is not uncommon. This is often due to the presence of polymeric byproducts or residual acidic components from the Vilsmeier-Haack reagent. A proper work-up, including neutralization and extraction, followed by the purification methods outlined below, should yield the desired solid product.

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is the most effective method for a rapid purity assessment. A suitable mobile phase, such as 20-30% ethyl acetate in hexane, should provide good separation between the product and major impurities. The product, being a conjugated aldehyde, is UV active and will appear as a dark spot under a UV lamp.

Q4: What is the expected appearance and melting point of the pure compound?

A4: Pure this compound is typically an off-white to light yellow crystalline solid. While the exact melting point can vary slightly based on residual solvents, it is a valuable indicator of purity.

Troubleshooting Guides

This section provides detailed protocols to address specific purification challenges.

Challenge 1: Presence of the 3-Carbaldehyde Isomer

The separation of the desired 2-carbaldehyde from its 3-carbaldehyde isomer is often the most critical purification step.

start Crude product containing 2- and 3-isomers tlc Perform TLC analysis (e.g., 20% EtOAc/Hexane) start->tlc decision Are spots well-separated? tlc->decision column Proceed with flash column chromatography decision->column Yes optimize_tlc Optimize TLC solvent system (adjust polarity, try different solvents e.g., DCM/MeOH, Toluene/EtOAc) decision->optimize_tlc No recrystallization Attempt fractional recrystallization decision->recrystallization Partial separation combine Combine pure fractions and evaporate solvent column->combine optimize_tlc->tlc recrystallization->tlc Check purity of crystals end Pure 2-carbaldehyde isomer combine->end

Caption: Decision workflow for separating isomeric impurities.

Flash column chromatography is the most reliable method for separating the 2- and 3-carbaldehyde isomers.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a mobile phase of 20% Ethyl Acetate in Hexane.

    • Visualize the spots under a UV lamp. The desired 2-carbaldehyde isomer is typically the more polar compound and will have a lower Rf value than the starting material. The 3-isomer may have a very similar Rf, necessitating careful chromatography. An Rf value of 0.2-0.3 for the target compound is ideal for good separation.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 10% EtOAc in Hexane).

    • Gradually increase the polarity of the eluent (gradient elution) to 20-30% EtOAc in Hexane.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure 2-carbaldehyde isomer.

    • Remove the solvent under reduced pressure to obtain the purified product.

Parameter Recommended Starting Condition Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for this type of compound.
Mobile Phase Ethyl Acetate / HexaneStart with a 10:90 ratio and gradually increase the polarity.
TLC Rf of Product ~0.25 in 20% EtOAc/HexaneThis is an approximate value; optimize for your specific batch.
Detection UV light (254 nm)The product is UV active. Stains like potassium permanganate can also be used.
Challenge 2: Incomplete Reaction and Removal of Starting Material

Unreacted 1-(2-chlorophenyl)pyrrole is less polar than the aldehyde product and can often be separated effectively using column chromatography.

Q: My TLC shows a spot with a higher Rf value than my product. Is this the starting material?

A: Yes, the unreacted N-aryl pyrrole is significantly less polar than the formylated product and will have a higher Rf value on a silica gel TLC plate.

Solution: During column chromatography, the starting material will elute first. By carefully monitoring the fractions by TLC, you can isolate the fractions containing the starting material and then collect the subsequent fractions containing the pure product.

Challenge 3: Product is an Oil and Fails to Crystallize

If the product remains an oil after chromatography, it may be due to the presence of minor impurities or residual solvent.

start Purified oil solvent Dissolve in a minimum amount of a 'good' solvent (e.g., Dichloromethane, Acetone) start->solvent add_antisolvent Add a 'poor' solvent dropwise (e.g., Hexane, Heptane) until turbidity persists solvent->add_antisolvent heat Gently heat to redissolve add_antisolvent->heat cool Allow to cool slowly to room temperature, then in an ice bath heat->cool decision Crystals form? cool->decision filter Filter and dry crystals decision->filter Yes scratch Scratch the inside of the flask with a glass rod decision->scratch No repurify Consider re-purification (e.g., chromatography with a different solvent system) decision->repurify Still no crystals end Pure crystalline product filter->end scratch->cool seed Add a seed crystal scratch->seed seed->cool

Caption: A systematic approach to induce crystallization of an oily product.

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material. A two-solvent system is often effective.

Materials:

  • Purified this compound (as an oil or solid)

  • "Good" solvent (e.g., ethanol, acetone, ethyl acetate)

  • "Poor" solvent (e.g., water, hexane, heptane)

  • Erlenmeyer flask, hot plate, ice bath

Procedure:

  • Solvent Selection:

    • The ideal "good" solvent will dissolve the compound when hot but not when cold.

    • The ideal "poor" solvent will be miscible with the "good" solvent but will not dissolve the compound.

    • Commonly successful solvent pairs include Ethanol/Water and Acetone/Hexane.[6][7]

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent until the compound just dissolves.

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

    • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Cooling and Crystal Formation:

    • Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Solvent System Rationale Typical Yield
Ethanol / Water Good for moderately polar compounds.[7]70-80%
Acetone / Hexane Effective when a single solvent is not ideal.[7]80-90%
Ethyl Acetate / Hexane A common system for compounds of intermediate polarity.Variable

Conclusion

The successful purification of this compound is readily achievable with a systematic approach. By understanding the potential impurities and employing the appropriate chromatographic and crystallization techniques, researchers can obtain this valuable intermediate in high purity. This guide provides a foundation for troubleshooting common issues, and the principles outlined can be adapted to other similar purification challenges.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-aryl-pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of N-aryl-pyrrole-2-carbaldehydes. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the complexities of this important synthetic transformation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing N-aryl-pyrrole-2-carbaldehydes?

A1: The most prevalent and scalable approach involves a two-step process: first, the synthesis of the N-arylpyrrole core, followed by its formylation.

  • N-Arylpyrrole Synthesis: Common methods include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary arylamine.[1][2] For more complex or functionalized anilines, modern cross-coupling reactions are preferred, such as the copper-catalyzed Ullmann condensation[3][4][5] or the palladium-catalyzed Buchwald-Hartwig amination.[6][7][8]

  • Formylation: The Vilsmeier-Haack reaction is the most widely used method for the formylation of electron-rich pyrroles to produce pyrrole-2-carbaldehydes.[9][10][11][12][13] This reaction is generally scalable and utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13]

Q2: How do I choose the best synthetic route for my specific target molecule?

A2: The choice of synthetic route depends on several factors, including the substitution pattern of the pyrrole and the nature of the aryl group.

  • For simple, unsubstituted N-arylpyrroles, the Paal-Knorr synthesis is often the most straightforward and economical choice.[2]

  • If your target molecule contains sensitive functional groups or requires specific regioselectivity that is not achievable through classical methods, modern cross-coupling reactions like the Buchwald-Hartwig amination offer a milder and more versatile alternative.[6][14]

  • For the formylation step, the Vilsmeier-Haack reaction is generally the go-to method due to its efficiency and reliability with electron-rich pyrroles.[10][15] However, for substrates that are sensitive to acidic conditions, alternative formylation methods might be considered.

Q3: What are the primary safety concerns when performing a large-scale Vilsmeier-Haack reaction?

A3: The primary safety concerns for a large-scale Vilsmeier-Haack reaction are associated with the reagents used.

  • Phosphorus oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water, releasing significant heat and toxic gases.[13]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen.[13]

  • Exothermic Reactions: The formation of the Vilsmeier reagent is an exothermic process that requires careful temperature control to prevent a runaway reaction.[13] The quenching step with water or a basic solution is also highly exothermic and must be performed with extreme caution, especially at a larger scale.[13]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.[13]

Q4: How can I effectively characterize my final N-aryl-pyrrole-2-carbaldehyde product?

A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the aldehyde proton, typically in the range of 9-10 ppm. The coupling patterns of the pyrrole ring protons will confirm the substitution pattern. ¹³C NMR will show a resonance for the aldehyde carbonyl carbon around 180-190 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Elemental Analysis: Provides the percentage composition of elements, which can be compared with the calculated values for the desired molecular formula.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product in Vilsmeier-Haack Formylation

Question: I am getting a very low yield or no product at all in my Vilsmeier-Haack formylation of an N-arylpyrrole. What are the possible causes and how can I improve the yield?

Answer: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

Causality and Optimization Strategy:

  • Reagent Quality and Stoichiometry:

    • Insight: The Vilsmeier reagent is sensitive to moisture. Anhydrous conditions are critical for its successful formation. The stoichiometry of POCl₃ to DMF is also important.

    • Actionable Advice:

      • Ensure that DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves.

      • Use freshly distilled POCl₃.

      • A common and effective ratio is typically 1.1 to 1.5 equivalents of POCl₃ relative to the pyrrole substrate.[16] An excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions.[17]

  • Reaction Temperature and Time:

    • Insight: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent decomposition.[9] The subsequent formylation of the pyrrole is substrate-dependent and may require heating.[17][18]

    • Actionable Advice:

      • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C.

      • After the addition of the pyrrole substrate, monitor the reaction by TLC. If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C.[17] Some less reactive substrates may require higher temperatures.[15]

  • Substrate Reactivity:

    • Insight: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the N-aryl ring or the pyrrole ring itself will decrease the nucleophilicity of the pyrrole and slow down the reaction.[19]

    • Actionable Advice:

      • For electron-deficient substrates, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.

      • Consider using a more reactive formylating agent if the Vilsmeier-Haack reaction consistently fails.

  • Work-up Procedure:

    • Insight: The intermediate iminium salt must be hydrolyzed to the aldehyde. Incomplete hydrolysis will result in a low yield of the desired product.[17] The hydrolysis is typically done by quenching the reaction mixture with an aqueous base.

    • Actionable Advice:

      • Quench the reaction by carefully pouring the reaction mixture onto crushed ice.[9]

      • Neutralize the mixture with a saturated aqueous solution of a base like sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.[9][20] Ensure vigorous stirring during neutralization to promote complete hydrolysis.

Troubleshooting Workflow:

troubleshooting_yield start Low or No Yield check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_stoichiometry Optimize Reagent Stoichiometry (1.1-1.5 eq. POCl₃) check_reagents->check_stoichiometry check_temp Control Reaction Temperature (Reagent formation at 0°C, then heat if needed) check_stoichiometry->check_temp check_workup Ensure Complete Hydrolysis (Ice quench, basic workup) check_temp->check_workup success Improved Yield check_workup->success

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Problem 2: Formation of Multiple Products/Isomers

Question: My reaction is producing a mixture of 2- and 3-formylated pyrroles. How can I improve the regioselectivity for the desired 2-carbaldehyde isomer?

Answer: The regioselectivity of pyrrole formylation is influenced by a combination of steric and electronic factors.

Causality and Optimization Strategy:

  • Steric Hindrance:

    • Insight: The Vilsmeier-Haack reaction is sensitive to steric hindrance. Bulky substituents on the nitrogen atom or at the C2 position of the pyrrole ring can hinder electrophilic attack at the C2 position, leading to an increased proportion of the C3-formylated product.[13][19][21]

    • Actionable Advice:

      • If possible, choose a smaller N-substituent if C2-formylation is desired.

      • For substrates with bulky groups at C2, it may be difficult to achieve high selectivity for C2-formylation. In such cases, alternative synthetic strategies might be necessary.

  • Electronic Effects:

    • Insight: Electronically, the C2 position of pyrrole is generally more electron-rich and thus more susceptible to electrophilic attack.[10] However, strong electron-withdrawing groups on the N-aryl substituent can reduce the overall reactivity of the pyrrole ring.[19]

    • Actionable Advice:

      • The electronic effects of p-substituted aryl groups on the regioselectivity of formylation are generally small and primarily inductive.[19] Therefore, modifying the electronics of the N-aryl group is unlikely to be a primary strategy for controlling regioselectivity.

Comparative Data on Regioselectivity:

N-SubstituentRatio of 2-formyl to 3-formylReference
Methyl>99:1[19]
Ethyl>99:1[19]
Isopropyl95:5[19]
tert-Butyl10:90[19]

Decision Tree for Optimizing Regioselectivity:

regioselectivity_optimization start Mixture of 2- and 3-formylated products analyze_sterics Analyze Steric Hindrance of N-substituent start->analyze_sterics small_substituent Small N-substituent (e.g., Me, Et) analyze_sterics->small_substituent large_substituent Large N-substituent (e.g., t-Bu) analyze_sterics->large_substituent optimize_conditions Optimize reaction conditions (Lower temp, slower addition) small_substituent->optimize_conditions consider_alternative Consider alternative synthetic route (e.g., lithiation then formylation) large_substituent->consider_alternative high_selectivity High C2-selectivity expected optimize_conditions->high_selectivity

Caption: Decision tree for improving C2-regioselectivity in pyrrole formylation.

Problem 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify my N-aryl-pyrrole-2-carbaldehyde. What are the recommended purification techniques?

Answer: Purification of N-aryl-pyrrole-2-carbaldehydes can sometimes be challenging due to the presence of closely related impurities or the inherent instability of the product.

Purification Strategies:

  • Column Chromatography:

    • Insight: This is the most common method for purifying organic compounds. The choice of solvent system is crucial.

    • Actionable Advice:

      • A typical solvent system is a mixture of hexanes and ethyl acetate. Start with a low polarity eluent and gradually increase the polarity.

      • If the product is unstable on silica gel, consider using a less acidic stationary phase like neutral alumina.

      • Monitor the fractions carefully by TLC to ensure good separation.

  • Crystallization:

    • Insight: If the product is a solid, crystallization can be a highly effective purification method.

    • Actionable Advice:

      • Common solvent systems for crystallization include ethanol/water, dichloromethane/hexanes, or ethyl acetate/hexanes.

      • Perform small-scale solvent screening to find the optimal conditions for crystallization.

  • Dealing with Common Impurities:

    • Unreacted Starting Material: If the starting N-arylpyrrole is present, it can often be separated by column chromatography due to its lower polarity compared to the aldehyde product.

    • Di-formylated Product: This byproduct is more polar than the mono-formylated product and can usually be separated by column chromatography.

    • Colored Impurities: These are often due to polymerization or decomposition. Minimizing exposure to heat, light, and air during work-up and purification can help.

Problem 4: Starting Material (N-arylpyrrole) Synthesis is Problematic

Question: I am having trouble synthesizing my N-arylpyrrole precursor. What are some reliable methods and troubleshooting tips for the Ullmann condensation or Buchwald-Hartwig amination?

Answer: Both the Ullmann condensation and Buchwald-Hartwig amination are powerful methods for C-N bond formation, but they have their own sets of challenges.

Troubleshooting Ullmann Condensation:

  • Insight: The classical Ullmann reaction often requires harsh conditions (high temperatures, stoichiometric copper).[4][5] Modern protocols use ligands to facilitate the reaction under milder conditions.[5]

  • Actionable Advice:

    • Catalyst and Ligand: Use a copper(I) salt like CuI and a suitable ligand such as L-proline[3] or a diamine.

    • Base: A strong base like potassium carbonate or cesium carbonate is typically required.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used.[4]

    • Temperature: While modern methods are milder, temperatures in the range of 80-150 °C are often necessary.[3]

Troubleshooting Buchwald-Hartwig Amination:

  • Insight: This palladium-catalyzed reaction is generally milder and more functional group tolerant than the Ullmann condensation.[6][7] The choice of ligand is critical for success.[14]

  • Actionable Advice:

    • Catalyst and Ligand: Use a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP).[6][14] The choice of ligand depends on the specific substrates.

    • Base: A non-nucleophilic base like sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) is commonly used.

    • Solvent: Anhydrous ethereal solvents like toluene or dioxane are typical.

    • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., argon or nitrogen).

Method Comparison:

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu₂O)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Ligand L-proline, diaminesPhosphine ligands (XPhos, SPhos)
Temperature High (80-200 °C)Moderate (RT to 120 °C)
Functional Group Tolerance ModerateHigh
Cost Generally lowerGenerally higher

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-phenyl-pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 mL, 13 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the temperature does not exceed 5 °C.[9]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add a solution of N-phenylpyrrole (1.43 g, 10 mmol) in anhydrous DMF (5 mL) dropwise to the Vilsmeier reagent at 0 °C.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. If the reaction is incomplete, heat the mixture to 50 °C for an additional 1-2 hours.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (100 g).[9]

  • Hydrolysis and Neutralization: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Part 4: References

  • Gupton, J. T., et al. (2008). Microwave accelerated Vilsmeier-Haack formylation of pyrroles. Tetrahedron Letters, 49(38), 5463-5465.

  • Azizi, N., et al. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248.

  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.

  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes.

  • BenchChem. (n.d.). Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(4), 688-691.

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.

  • Adhikary, A., et al. (2015). A practical one-pot conversion of carbohydrates into N-substituted pyrrole-2-carbaldehydes. Organic & Biomolecular Chemistry, 13(34), 9035-9039.

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.

  • ResearchGate. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • American Chemical Society. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation | Organic Letters.

  • Wikipedia. (n.d.). Ullmann condensation.

  • Rao, et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(17), 5248.

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.

  • Reddit. (2024). Vilsmeier Haack Reaction.

  • Chemical Reviews. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.

  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

  • Scribd. (2025). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles.

  • National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes.

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

References

Stability issues of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Our goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule's Inherent Reactivity

This compound is a molecule that combines three key structural motifs: an N-substituted pyrrole ring, an aromatic aldehyde, and a chlorinated phenyl group. Each of these contributes to its overall reactivity profile and potential instability in solution. The pyrrole-2-carbaldehyde core, in particular, is known for its susceptibility to degradation.[1] This guide will address the most common stability issues, their chemical basis, and provide robust protocols to assess and mitigate them.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown over time. What is happening?

This discoloration is a common indicator of degradation, likely due to polymerization or oxidation. The pyrrole ring itself is prone to slow polymerization, a process that can be accelerated by exposure to light and acidic conditions.[1] Additionally, aldehydes can oxidize, and the resulting degradation products may be colored. We recommend preparing solutions fresh and minimizing exposure to light and atmospheric oxygen.

Q2: I'm seeing a new, more polar peak appear in my HPLC chromatogram during my experiment. What could it be?

The most probable identity of this new, more polar peak is the corresponding carboxylic acid, 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid . The aldehyde group is susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents in your solvent.[1][2][3] This is a very common degradation pathway for aromatic aldehydes.[4]

Q3: My compound's concentration is decreasing over time, but I don't see any major new peaks in the HPLC. Where is it going?

There are two primary possibilities. First, the degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Second, the compound may be undergoing ring-opening hydrolysis, particularly if the solution is strongly acidic or alkaline.[1] This can break the aromatic pyrrole system into smaller, non-aromatic fragments that may not be retained on your column or detected efficiently. It is also possible that insoluble polymers are forming and precipitating out of solution.

Q4: Can I use acidic or basic conditions for my experiments with this compound?

Extreme caution is advised. Pyrroles are known to be unstable in acidic conditions, which can catalyze polymerization and other degradation reactions.[1] Both acidic and basic conditions can promote the hydrolysis of the pyrrole ring.[1][5] The stability of the compound is highly pH-dependent, and it is crucial to determine the optimal pH range for your specific application through a systematic study.[6][7]

Q5: What are the ideal storage conditions for solutions of this compound?

For maximum stability, solutions should be stored at low temperatures (2-8°C or frozen), protected from light by using amber vials or wrapping in foil, and blanketed with an inert gas like nitrogen or argon to minimize oxidation. Prepare solutions fresh whenever possible and for the shortest duration required for your experimental workflow.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Decreasing Purity / Appearance of New Peaks in HPLC Oxidation of the aldehyde group; Hydrolysis of the pyrrole ring; Photodegradation.1. Confirm Peak Identity : Use LC-MS to identify the mass of the new peak. An increase of 16 amu likely corresponds to the carboxylic acid. 2. Mitigate Oxidation : Degas solvents before use. Work under an inert atmosphere (N₂ or Ar). Add an antioxidant like BHT if compatible with your system. 3. Control pH : Buffer your solution to a neutral pH and assess stability. Avoid strong acids and bases. 4. Prevent Photodegradation : Protect your solution from light at all stages of the experiment.
Solution Discoloration (Yellowing/Browning) Polymerization of the pyrrole moiety; Formation of colored degradation products.1. Prepare Fresh Solutions : Avoid long-term storage of solutions. 2. Light & Air Exclusion : Use amber vials and an inert atmosphere. 3. Filter Solution : If particulates are suspected, filter the solution through a 0.22 µm syringe filter before use or analysis.
Poor Reproducibility Between Experiments Inconsistent solution stability due to variations in light exposure, temperature, or time from preparation to use.1. Standardize Solution Handling : Implement a strict, documented protocol for solution preparation, storage, and handling. 2. Perform Solution Stability Study : Validate how long your prepared samples and standards are stable under your specific analytical conditions (see Protocol 2).[8] 3. Use a Stability-Indicating Method : Ensure your analytical method can resolve the parent compound from its potential degradants (see Protocol 1).[9][10]
Loss of Compound with No Clear Degradant Peak Precipitation of insoluble degradants (polymers); Formation of non-chromophoric products; Adsorption to container surfaces.1. Visual Inspection : Check for any precipitate or film on the container walls. 2. Mass Balance Analysis : In a controlled degradation study, assess if the decrease in the main peak area is accounted for by the increase in degradant peaks. A significant loss suggests insoluble or non-detectable products. 3. Change Detection Wavelength : Analyze stressed samples at multiple wavelengths to check for degradants with different absorption maxima.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for this compound in solution based on established chemical principles.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation (UV/Light) parent 1-(2-Chlorophenyl)-1H- pyrrole-2-carbaldehyde carboxylic_acid 1-(2-Chlorophenyl)-1H- pyrrole-2-carboxylic acid parent->carboxylic_acid [O] / O₂ ring_opened Ring-Opened Products (e.g., succinaldehyde derivatives) parent->ring_opened H₂O, H⁺ or OH⁻ photo_products Complex Mixture of Photoproducts parent->photo_products

Caption: Predicted degradation pathways for the target compound.

Experimental Protocols

To empower your research, we provide the following detailed protocols for conducting forced degradation studies and validating a stability-indicating HPLC method. These are essential for understanding the stability profile of the compound under your specific experimental conditions.

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of your analytical method.[11][12][13]

Objective: To generate degradation products under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Suitable buffers (e.g., phosphate buffer, pH 7)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV/PDA detector

  • pH meter

  • Photostability chamber, oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., ACN or a 50:50 ACN:water mixture).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Separately, incubate 2 mL of the stock solution at 60°C for 48 hours.

    • Prepare/dilute samples to a final concentration of ~50 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent quartz cuvette or vial to light in a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter).[14]

    • Keep a control sample wrapped in foil to serve as a dark control.

    • Dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Analysis: Analyze all stressed samples, a non-degraded control, and a blank by HPLC-PDA. Aim for 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.

Caption: Workflow for the forced degradation study.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To establish and validate an HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.[9][10][15][16]

1. Method Development:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution for optimal separation.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Example Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the compound) and to assess peak purity.

  • Optimization: Inject the mixture of stressed samples from Protocol 1. Adjust the gradient, mobile phase pH, or column chemistry to achieve baseline resolution (>1.5) between the parent peak and all degradation product peaks.

2. Method Validation (per ICH Q2(R1) Guidelines):

  • Specificity: Already demonstrated during method development using forced degradation samples. Peak purity analysis (using PDA) should confirm that the parent peak is spectrally pure in the presence of degradants.

  • Linearity: Prepare standard solutions at a minimum of five concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a standard solution at 100% concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be evaluated.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the compound that can be reliably quantified and detected, typically based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2% in mobile phase composition, ±5°C in column temperature, ±0.1 mL/min in flow rate) and assess the impact on resolution and quantification. The results should remain unaffected.

  • Solution Stability: Analyze prepared standard and sample solutions stored under typical laboratory conditions (benchtop, autosampler) at various time points (e.g., 0, 4, 8, 24, 48 hours). The concentration should not deviate by more than ±2% from the initial value.[8]

References

Troubleshooting low reactivity of 1-(2-chlorophenyl)pyrrole in formylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting the formylation of deactivated pyrrole substrates. This guide is designed to provide in-depth, experience-driven advice to help you overcome challenges in your synthetic procedures, specifically focusing on the low reactivity of 1-(2-chlorophenyl)pyrrole. As Senior Application Scientists, we understand that nuanced problems require more than just procedural lists; they demand a foundational understanding of the reaction's mechanics and the subtle interplay of electronic and steric effects.

Understanding the Challenge: The "Deactivated" Substrate

The core of the issue lies in the electronic nature of 1-(2-chlorophenyl)pyrrole. The pyrrole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution.[1][2] However, the N-aryl substituent, particularly with an electron-withdrawing group like chlorine in the ortho position, significantly diminishes this reactivity.

The 2-chlorophenyl group deactivates the pyrrole ring in two primary ways:

  • Inductive Effect: The electronegative chlorine atom pulls electron density away from the phenyl ring, which in turn withdraws electron density from the pyrrole nitrogen. This reduces the electron-donating ability of the nitrogen's lone pair into the pyrrole ring, making the ring less nucleophilic and thus less reactive towards electrophiles like the Vilsmeier reagent.[3]

  • Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of the bulky Vilsmeier reagent to the preferred C2 and C5 positions of the pyrrole ring.[4]

This combination of electronic deactivation and steric hindrance is the primary reason for the low reactivity observed in formylation reactions of this substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the formylation of 1-(2-chlorophenyl)pyrrole, particularly via the Vilsmeier-Haack reaction.

Question 1: My Vilsmeier-Haack reaction with 1-(2-chlorophenyl)pyrrole shows little to no conversion of the starting material. What are the likely causes and how can I resolve this?

Answer: Low or no conversion is the most common issue with deactivated substrates. Here’s a systematic approach to troubleshoot this problem, from the simplest checks to more significant modifications.

1. Reagent Quality and Reaction Setup:

  • Moisture is the Enemy: The Vilsmeier reagent, the active electrophile formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture.[5] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Use freshly distilled or new bottles of POCl₃ and anhydrous DMF.[6] Old DMF can decompose to dimethylamine, which will react with and consume the Vilsmeier reagent.[7]

2. Optimizing Reaction Conditions:

If reagent quality is not the issue, the reaction conditions need to be adjusted to accommodate the less reactive substrate.

  • Increase Reaction Temperature: For highly reactive pyrroles, the Vilsmeier-Haack reaction can proceed at 0°C. However, for a deactivated substrate like 1-(2-chlorophenyl)pyrrole, elevated temperatures are often necessary.[6][8] Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). Temperatures in the range of 60-80°C, or even refluxing overnight, may be required.[6][9]

  • Increase Reagent Stoichiometry: A higher concentration of the electrophile can help drive the reaction to completion. Increase the equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF) relative to your substrate. A common starting point is 1.5 equivalents, but for particularly unreactive substrates, this can be increased to 2-3 equivalents.[6]

  • Extend Reaction Time: Deactivated substrates react more slowly. Monitor the reaction over an extended period (e.g., 24-48 hours) using TLC or LC-MS to determine the optimal reaction time.[6]

3. Modifying the Vilsmeier Reagent:

  • Alternative Reagents for a More Potent Electrophile: If the standard POCl₃/DMF system is ineffective, consider generating a more reactive Vilsmeier reagent. The use of oxalyl chloride or thionyl chloride in place of POCl₃ can sometimes lead to a more potent electrophile.[5] Another powerful alternative is using a complex of trifluoromethanesulfonic anhydride and DMF, which has been shown to formylate less active aromatic compounds effectively.[10]

Experimental Protocol: Modified Vilsmeier-Haack for Deactivated Pyrroles

  • To a stirred, anhydrous solution of DMF (3.0 equiv.) under an inert atmosphere at 0°C, add POCl₃ (1.5-2.0 equiv.) dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of 1-(2-chlorophenyl)pyrrole (1.0 equiv.) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent.

  • Slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 9-10 to hydrolyze the iminium salt intermediate.[11]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My TLC shows multiple spots after the reaction, indicating the formation of side products. What are these and how can I improve the selectivity?

Answer: The formation of multiple products can be due to a few factors, including reaction at different positions on the pyrrole ring or diformylation.

  • Regioselectivity: Electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position because the intermediate carbocation is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures).[1][12] However, with a bulky N-substituent, steric hindrance can lead to a mixture of C2 and C3 formylation products.[4]

    • To favor C2 formylation: Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity for the thermodynamically favored product.

  • Diformylation: If the reaction conditions are too harsh (high temperature, large excess of Vilsmeier reagent), you may observe the formation of a diformylated product.

    • To minimize diformylation: Use a smaller excess of the Vilsmeier reagent and carefully control the reaction temperature.

Question 3: I'm having difficulty with the workup. An emulsion is forming during extraction, or the product seems to be unstable.

Answer: Workup challenges are common in Vilsmeier-Haack reactions.

  • Emulsion Formation: This can occur during the aqueous extraction. To break up an emulsion, you can try adding a saturated solution of NaCl (brine) or filtering the mixture through a pad of Celite.

  • Product Instability: The iminium salt intermediate formed after the electrophilic attack must be hydrolyzed to the final aldehyde.[13] This hydrolysis is typically done by quenching the reaction with an aqueous base.[14][15] Ensure the pH is sufficiently basic (pH 9-10) for complete hydrolysis. If the product aldehyde is unstable under strongly basic conditions, a milder base like sodium bicarbonate or sodium acetate can be used.[16] Pouring the reaction mixture slowly into vigorously stirred ice water is crucial for controlling the quench.[6]

Frequently Asked Questions (FAQs)

Why is 1-(2-chlorophenyl)pyrrole considered a "deactivated" substrate?

As mentioned earlier, the 2-chlorophenyl group is an electron-withdrawing group. It pulls electron density away from the pyrrole ring through an inductive effect, making the ring less electron-rich and therefore less reactive towards electrophiles.[3] The order of reactivity for five-membered heterocycles in electrophilic substitution is generally pyrrole > furan > thiophene.[8] The presence of the deactivating N-substituent moves 1-(2-chlorophenyl)pyrrole further down this reactivity scale.

What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is a chloroiminium ion, which is the active electrophile in the reaction.[13][17] It is typically formed in situ from the reaction of a substituted amide, most commonly DMF, with an acid chloride like POCl₃.[18]

Visualizing the Process

The Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole 1-(2-chlorophenyl)pyrrole Iminium_Salt Iminium Salt Intermediate Pyrrole->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde 2-Formyl-1-(2-chlorophenyl)pyrrole Iminium_Salt->Aldehyde Hydrolysis (H₂O, Base)

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low/No Conversion Check_Reagents Verify Reagent Purity (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Setup Ensure Anhydrous Conditions (Inert Atmosphere) Check_Reagents->Check_Setup Increase_Temp Increase Reaction Temperature (e.g., 60-80°C) Check_Setup->Increase_Temp Increase_Equiv Increase Equivalents of Vilsmeier Reagent Increase_Temp->Increase_Equiv Success Successful Formylation Increase_Temp->Success If successful Extend_Time Extend Reaction Time Increase_Equiv->Extend_Time Increase_Equiv->Success If successful Alternative_Reagents Consider More Potent Reagents (e.g., Oxalyl Chloride, Tf₂O/DMF) Extend_Time->Alternative_Reagents If still no success Extend_Time->Success If successful Alternative_Reagents->Success

Caption: A systematic approach to troubleshooting low conversion.

Summary of Recommended Condition Adjustments

ParameterStandard ConditionsRecommended for Deactivated SubstrateRationale
Temperature 0°C to Room Temperature60°C - 80°C (or reflux)Overcomes the higher activation energy of the deactivated substrate.[6]
Vilsmeier Reagent 1.1 - 1.5 equivalents1.5 - 3.0 equivalentsIncreases the concentration of the electrophile to drive the reaction forward.[6]
Reaction Time 1 - 4 hours12 - 48 hoursAllows the slower reaction to proceed to completion.[6]
Formylating Agent POCl₃ / DMFConsider Oxalyl Chloride / DMF or Tf₂O / DMFGenerates a more reactive electrophile for very unreactive substrates.[5][10]

References

Preventing polymerization during the synthesis of pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of pyrrole-2-carbaldehydes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during this critical synthetic transformation, with a primary focus on preventing unwanted polymerization. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Combating Polymerization and Side Reactions

Discoloration, the formation of insoluble materials, and low yields are common indicators of polymerization and other side reactions during the synthesis of pyrrole-2-carbaldehydes, particularly via the Vilsmeier-Haack reaction. This guide will help you diagnose and resolve these issues.

Q1: My reaction mixture turned dark brown or black, and I've isolated a viscous, intractable material. What's happening and how can I prevent it?

A: This is a classic sign of pyrrole polymerization. Pyrroles are electron-rich aromatic compounds that are susceptible to acid-catalyzed polymerization.[1] The Vilsmeier-Haack reaction conditions, while effective for formylation, can also promote this unwanted side reaction.[2]

Root Causes & Solutions:

  • Localized Hotspots and High Reagent Concentration: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is exothermic.[3] Adding the pyrrole or the Vilsmeier reagent too quickly can create localized areas of high temperature and reagent concentration, initiating polymerization.

    • Solution: Maintain strict temperature control, ideally between 0-10 °C, during the formation of the Vilsmeier reagent and the subsequent addition of the pyrrole.[3] Use an ice bath and add reagents dropwise with vigorous stirring to ensure even distribution and heat dissipation.[4]

  • Acid-Catalyzed Polymerization: The acidic environment of the Vilsmeier-Haack reaction can protonate the pyrrole ring, making it highly susceptible to electrophilic attack by another pyrrole molecule, leading to a chain reaction.[1]

    • Solution: Minimize reaction time by monitoring its progress with Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the workup to avoid prolonged exposure to the acidic medium.[3]

  • Improper Hydrolysis (Workup): The hydrolysis of the intermediate iminium salt is a critical step.[3] Using harsh conditions or not sufficiently neutralizing the acidic reaction products can lead to product degradation and polymerization.[4]

    • Solution: Quench the reaction by cautiously adding it to a cold solution of a base, such as sodium acetate or sodium carbonate.[4] Ensure efficient stirring during hydrolysis to neutralize the acid effectively.[4]

Q2: My yield of pyrrole-2-carbaldehyde is low, and I'm observing the formation of pyrrole-2-carboxylic acid as a major byproduct. What is causing this over-oxidation?

A: Over-oxidation to the carboxylic acid is a common issue, often occurring during the workup phase. While the Vilsmeier-Haack reaction is a formylation process, the resulting aldehyde can be sensitive to oxidation.

Root Causes & Solutions:

  • Aerial Oxidation: Pyrrole-2-carbaldehyde is susceptible to oxidation by atmospheric oxygen, especially under non-inert atmospheres and at certain pH levels during the workup.[3][5]

    • Solution: Minimize the exposure of the reaction mixture and the isolated product to air.[3] Consider performing the workup and extraction under an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive.

  • Harsh Workup Conditions: Aggressive hydrolysis conditions or a non-optimal pH during extraction can promote the oxidation of the aldehyde.[3]

    • Solution: Employ a careful and prompt workup procedure.[3] Use a buffered or mildly basic solution for hydrolysis and extraction to protect the aldehyde functionality.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrrole polymerization under Vilsmeier-Haack conditions?

A: The polymerization of pyrrole is generally understood to proceed via an oxidative or acid-catalyzed pathway. In the context of the Vilsmeier-Haack reaction, the acidic environment is the primary driver. The process is initiated by the protonation of a pyrrole monomer. This protonated species is then attacked by a neutral pyrrole molecule, leading to the formation of a dimeric cation. Subsequent deprotonation and further electrophilic aromatic substitution steps lead to the propagation of the polymer chain.[1][6] The most widely accepted mechanism involves the coupling of radical cations.[6]

Q2: How do substituents on the pyrrole ring affect its tendency to polymerize during formylation?

A: Substituents on the pyrrole ring significantly influence its reactivity. Electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack and, consequently, more prone to polymerization.[7] Conversely, electron-withdrawing groups decrease the ring's reactivity, which can reduce the likelihood of polymerization but may also require more forcing conditions for the desired formylation to occur. Steric hindrance from bulky substituents can also play a role in directing the formylation and potentially impeding polymerization.[7][8]

Q3: Are there alternative, milder methods for synthesizing pyrrole-2-carbaldehydes that avoid the harsh conditions of the Vilsmeier-Haack reaction?

A: Yes, several other methods exist, though the Vilsmeier-Haack reaction remains one of the most common and versatile.[2] Some alternatives include:

  • The Reimer-Tiemann reaction: This involves reacting pyrrole with chloroform in the presence of a strong base.[9]

  • Oxidative annulation and direct Csp³-H to C=O oxidation: Newer methods are being developed that utilize iodine/copper-mediated reactions to construct the pyrrole-2-carbaldehyde skeleton, avoiding harsh oxidants.[10]

  • Biocatalytic methods: Enzymatic carboxylation of pyrrole followed by reduction has been demonstrated, offering a green chemistry approach, although product instability can be a challenge.[11]

Q4: What are the best practices for purifying pyrrole-2-carbaldehyde away from polymeric byproducts?

A: Purification can be challenging due to the nature of the polymeric material.

  • Filtration: If the polymer is insoluble, it can often be removed by filtration of the crude reaction mixture (after dilution with a suitable solvent).

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired aldehyde from soluble oligomers and other impurities.[12]

  • Distillation: For products that are thermally stable, vacuum distillation can be an excellent purification technique.[4]

  • Crystallization: If the pyrrole-2-carbaldehyde is a solid, recrystallization from a suitable solvent system can provide a high-purity product.[4]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and a recommended troubleshooting workflow.

Vilsmeier_Haack_and_Polymerization cluster_Vilsmeier Vilsmeier-Haack Formylation cluster_Polymerization Unwanted Polymerization Pathway Pyrrole Pyrrole IminiumSalt Iminium Salt Intermediate Pyrrole->IminiumSalt Electrophilic Attack VilsmeierReagent Vilsmeier Reagent (from DMF + POCl₃) Protonation H⁺ (Acid Catalyst) VilsmeierReagent->Protonation Provides Acidic Environment Hydrolysis Hydrolysis (H₂O, Base) IminiumSalt->Hydrolysis Product Pyrrole-2-carbaldehyde Hydrolysis->Product Pyrrole_p Pyrrole ProtonatedPyrrole Protonated Pyrrole Pyrrole_p->ProtonatedPyrrole Protonation Dimerization Attack by another Pyrrole molecule ProtonatedPyrrole->Dimerization Polymer Polypyrrole (Insoluble Black Solid) Dimerization->Polymer Propagation

Caption: Competing pathways in pyrrole-2-carbaldehyde synthesis.

Troubleshooting_Workflow Start Experiment Start: Synthesis of Pyrrole-2-carbaldehyde Observe Observe Reaction: Darkening, Precipitation, Low Yield? Start->Observe Good Outcome: Clean Reaction, High Yield Observe->Good No Bad Outcome: Polymerization/Side Products Observe->Bad Yes Purify Purification Strategy: {Filtration | Chromatography | Distillation | Recrystallization} Good->Purify Troubleshoot Troubleshooting Steps: {Check Temperature Control | Verify Reagent Purity & Stoichiometry | Optimize Reaction Time (TLC) | Ensure Mild & Efficient Workup} Bad->Troubleshoot Troubleshoot->Start Re-run Experiment

Caption: Troubleshooting workflow for polymerization issues.

Experimental Protocols: A Validated Method

The following protocol is a well-established procedure for the synthesis of pyrrole-2-carbaldehyde that incorporates best practices to minimize polymerization.[4]

Materials:

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Pyrrole (freshly distilled)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

Procedure:

  • Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a mechanical stirrer, place 81 g (1.1 moles) of DMF. Immerse the flask in an ice bath and maintain the internal temperature between 10-20°C while adding 169 g (1.1 moles) of POCl₃ dropwise over 15 minutes.

  • Reaction with Pyrrole: After the addition is complete, remove the ice bath and stir for 15 minutes. Replace the ice bath, add 250 ml of ethylene dichloride, and cool the mixture to 5°C. Add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

  • Reaction Completion: After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Hydrolysis: Cool the mixture to 25-30°C. Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water. Reflux the mixture again for 15 minutes with vigorous stirring.

  • Workup and Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether. Combine the organic extracts.

  • Purification: Wash the combined organic layers with saturated aqueous sodium carbonate solution. Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation. The crude product can be further purified by vacuum distillation or recrystallization from petroleum ether.[4]

Quantitative Data Summary

ParameterRecommended ValueRationale
Reagent Addition Temp. 0-10 °CTo control the exothermic reaction and prevent localized heating.[3]
Pyrrole Addition Temp. < 5 °CTo minimize the risk of polymerization upon introduction of the reactive pyrrole.[4]
Reaction Time Monitor by TLCTo avoid prolonged exposure to acidic conditions after the reaction is complete.[3]
Hydrolysis Agent Sodium AcetateA mild base to neutralize the reaction mixture without causing product degradation.[4]

References

Technical Support Center: Scale-Up Synthesis of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals to address the specific challenges encountered when scaling this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure a safe, efficient, and reproducible process.

The primary and most effective route to this compound is the Vilsmeier-Haack formylation of the 1-(2-chlorophenyl)-1H-pyrrole precursor.[1][2] This reaction, while robust, presents several challenges during scale-up, particularly concerning reaction control, work-up procedures, and impurity management. This document provides a comprehensive troubleshooting guide and detailed protocols to navigate these complexities.

Compound Profile & Key Data
PropertyValueSource
Chemical Formula C₁₁H₈ClNO[3][4]
Molar Mass 205.64 g/mol [3][4]
Appearance Solid (typically a powder or crystalline solid)[3]
Solubility Low solubility in water; Soluble in common organic solvents[3]
CAS Number 124695-22-3[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the Vilsmeier-Haack reaction.[6] This involves the formylation of an electron-rich heterocycle, in this case, 1-(2-chlorophenyl)-1H-pyrrole, using a "Vilsmeier reagent." This reagent is an electrophilic chloroiminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][7][8] The pyrrole ring, being electron-rich, attacks the Vilsmeier reagent in an electrophilic aromatic substitution, and the resulting intermediate is hydrolyzed during work-up to yield the target aldehyde.[2][9]

Q2: Why is the Vilsmeier-Haack reaction preferred over other formylation methods for this substrate?

A2: The Vilsmeier-Haack reaction is highly effective for electron-rich aromatic systems, including pyrroles.[1][8] The Vilsmeier reagent is a relatively mild electrophile compared to those generated in Friedel-Crafts type reactions, which often require strong Lewis acids that can lead to substrate decomposition or polymerization, especially with sensitive heterocycles like pyrrole.[1][10] This method avoids harsh Lewis acids and provides excellent regioselectivity for the C2 position of the N-substituted pyrrole.[1]

Q3: What are the critical reagents and their roles in this synthesis?

A3:

  • 1-(2-chlorophenyl)-1H-pyrrole (Substrate): The starting material. Its purity is paramount, as impurities can lead to side reactions and complicate purification.

  • N,N-Dimethylformamide (DMF): Serves as both a reagent to form the Vilsmeier salt and often as the reaction solvent.[8] It is crucial to use anhydrous DMF, as water can consume the activating agent and the Vilsmeier reagent itself.[11]

  • Phosphorus Oxychloride (POCl₃): The activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent.[12] It is corrosive, water-sensitive, and must be handled with extreme care.

  • Aqueous Base (e.g., NaOH, NaOAc): Used during the work-up to hydrolyze the iminium salt intermediate to the final aldehyde and to neutralize the acidic reaction mixture.[9]

Q4: What is the expected regioselectivity of the formylation on the pyrrole ring?

A4: For N-substituted pyrroles, the Vilsmeier-Haack reaction overwhelmingly favors formylation at the C2 (alpha) position.[1] This is due to the electron-donating nature of the nitrogen atom, which stabilizes the positive charge of the reaction intermediate most effectively when substitution occurs at the adjacent carbon.[1]

Scale-Up Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Problem 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than reported in literature, or it varies widely between batches. What are the likely causes?

A: This is a frequent scale-up challenge and can be traced to several factors. A systematic approach is required for diagnosis.

  • Cause 1: Inefficient Vilsmeier Reagent Formation.

    • Insight: The reaction's success is critically dependent on the formation of the chloroiminium salt (Vilsmeier reagent).[11] This initial step can be compromised by reagent quality.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use fresh, anhydrous DMF. DMF is hygroscopic and can decompose to dimethylamine and formic acid.[13] Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration.[13] Ensure the POCl₃ is of high purity and has been stored under anhydrous conditions.

      • Check Stoichiometry: An excess of the Vilsmeier reagent is often necessary. A typical molar ratio is 1.2-2.0 equivalents of both DMF and POCl₃ relative to the pyrrole substrate. The optimal ratio should be determined experimentally during process development.

      • Ensure Proper Mixing & Temperature: The formation of the Vilsmeier reagent is exothermic. On a large scale, poor heat transfer can create hot spots, leading to reagent decomposition. Ensure robust agitation and maintain the recommended temperature (typically 0-10 °C) during formation.[11]

  • Cause 2: Substrate Quality or Reactivity.

    • Insight: The purity of the starting 1-(2-chlorophenyl)-1H-pyrrole is critical. Non-reactive impurities will lower the theoretical yield, while reactive impurities can consume the Vilsmeier reagent and generate byproducts.

    • Troubleshooting Steps:

      • Analyze Starting Material: Use quantitative NMR (qNMR) or HPLC with a calibrated standard to confirm the purity of the pyrrole precursor before starting the reaction.

      • Consider Inhibiting Impurities: Certain functional groups can interfere with the reaction. Ensure the precursor is free from residual primary or secondary amines from its own synthesis, as these will react with POCl₃.

  • Cause 3: Incomplete Reaction or Degradation.

    • Insight: The reaction temperature after the addition of the pyrrole substrate influences the rate and outcome. While pyrrole is highly reactive, insufficient thermal driving force can lead to an incomplete reaction.[8] Conversely, excessive temperature can cause decomposition.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use in-process controls (IPC) like HPLC or TLC to track the consumption of the starting material. Do not proceed to work-up until the reaction is complete.

      • Optimize Temperature Profile: The reaction is typically run at temperatures ranging from room temperature up to 60-80 °C, depending on the substrate's reactivity.[8] A temperature screen should be performed to find the optimal balance between reaction time and impurity formation.

Start Low Yield Observed Reagent Check Reagent Quality (Anhydrous DMF/POCl₃?) Start->Reagent Stoich Verify Stoichiometry (Sufficient Vilsmeier Reagent?) Reagent->Stoich  Yes (High Quality)   Good Yield Improves: Reagent Quality is Key Reagent->Good  No (Wet/Old)   Temp Review Temperature Control (Exotherm Managed?) Stoich->Temp  Yes (Correct Ratio)   Good2 Yield Improves: Optimize Molar Ratios Stoich->Good2  No (Insufficient)   IPC Check In-Process Controls (Reaction Complete?) Temp->IPC  Yes (Controlled)   Good3 Yield Improves: Refine Thermal Profile Temp->Good3  No (Poor Control)   Good4 Yield Improves: Increase Reaction Time IPC->Good4  No (Incomplete)  

Caption: Troubleshooting flowchart for low reaction yield.
Problem 2: Formation of Side Products and Purification Difficulties

Q: I am observing significant impurities in my crude product, making purification by crystallization difficult. What are the common side products and how can I avoid them?

A: Impurity formation is a major hurdle in scaling up, as it directly impacts product quality and downstream processing. Minimizing side reactions is more cost-effective than removing impurities.

  • Side Product 1: Diformylated Species.

    • Insight: Although formylation strongly favors the C2 position, under forcing conditions (high excess of Vilsmeier reagent, high temperature), a second formyl group can be introduced at another position on the pyrrole ring, typically C5.

    • Mitigation Strategy:

      • Control Stoichiometry: Avoid using a large excess of the Vilsmeier reagent. Fine-tune the molar ratio to the minimum required for full conversion of the starting material.

      • Moderate Reaction Conditions: Use the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe.[11]

  • Side Product 2: Colored Polymeric Byproducts.

    • Insight: Pyrroles can be sensitive to strongly acidic conditions and high temperatures, leading to the formation of dark, often intractable polymeric materials. These can interfere with crystallization and contaminate the final product.

    • Mitigation Strategy:

      • Strict Temperature Control: Avoid temperature overshoots, especially during the addition of POCl₃ to DMF and during the main reaction phase.

      • Controlled Quench: The work-up is a critical step. Quenching unreacted POCl₃ and the reaction mixture into a cold, well-agitated aqueous base is crucial. A violent, uncontrolled quench can cause localized heating and degradation.[12]

  • Purification Challenge: Residual DMF.

    • Insight: DMF is a high-boiling point solvent (153 °C) and can be difficult to remove completely from the product, especially if the product precipitates from the reaction mixture.

    • Mitigation Strategy:

      • Efficient Isolation: After quenching, ensure the product is thoroughly washed with water to remove the bulk of the DMF.

      • Recrystallization Solvent Selection: Choose a recrystallization solvent system in which DMF is soluble but the product has lower solubility, allowing DMF to be purged in the mother liquor. A mixture of an alcohol and water or a hydrocarbon and ethyl acetate is often effective.

      • Drying: Dry the final product under vacuum with gentle heating to remove residual solvents.

Problem 3: Unsafe or Uncontrolled Reaction/Work-up

Q: The reaction work-up is highly exothermic and difficult to control. How can I ensure a safe scale-up?

A: Safety is the primary concern in process scale-up. The Vilsmeier-Haack reaction has two main hazards: the exothermic formation of the reagent and the violent reaction of excess POCl₃ with water during the quench. [12]

  • Hazard 1: Vilsmeier Reagent Formation.

    • Insight: The reaction between DMF and POCl₃ is exothermic. A runaway reaction can occur if POCl₃ is added too quickly without adequate cooling.

    • Scale-Up Protocol:

      • Reverse Addition: Consider adding DMF dropwise to the POCl₃ in a suitable solvent, although the standard procedure is adding POCl₃ to DMF. The optimal addition method should be determined by calorimetric safety studies.

      • Engineered Controls: Use a reactor with a high cooling capacity. Employ slow, subsurface addition of the limiting reagent to prevent accumulation and ensure immediate reaction.

  • Hazard 2: Aqueous Quench.

    • Insight: POCl₃ reacts violently with water, releasing significant heat and corrosive HCl gas.[12] Quenching the entire reaction mass into water is extremely dangerous on a large scale.

    • Scale-Up Protocol:

      • Controlled Quench Procedure: The safest method is a "reverse quench." Prepare a separate, well-stirred, and cooled vessel containing an aqueous base (e.g., 10-20% NaOH or K₂CO₃ solution). Slowly transfer the reaction mixture into the vortex of the agitated base solution, carefully monitoring the temperature.

      • Off-Gas Management: Ensure the quench vessel is vented to a scrubber system to neutralize any HCl gas that evolves.

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis (Work-up) DMF Anhydrous DMF (Solvent/Reagent) Reagent Vilsmeier Reagent (Electrophile) DMF->Reagent POCl3 POCl₃ (Activator) POCl3->Reagent Intermediate Iminium Salt Intermediate Reagent->Intermediate Reaction Pyrrole 1-(2-chlorophenyl)-1H-pyrrole (Substrate) Pyrrole->Intermediate Product Final Aldehyde Product Intermediate->Product Hydrolysis Water H₂O / Base Water->Product

Caption: General experimental workflow for the Vilsmeier-Haack synthesis.

Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized based on laboratory and pilot plant safety assessments. All operations should be performed by trained personnel with appropriate personal protective equipment (PPE).

Protocol 1: Lab-Scale Synthesis (Illustrative Example)
  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 12.5 mL, 1.5 equiv.).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃, 15.0 mL, 1.5 equiv.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.[11]

    • After the addition is complete, stir the resulting slurry at 0-5 °C for 30-60 minutes.

  • Formylation Reaction:

    • Dissolve 1-(2-chlorophenyl)-1H-pyrrole (20.0 g, 1.0 equiv.) in a minimal amount of anhydrous DMF (e.g., 20 mL).

    • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature below 20 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • In a separate beaker, prepare a solution of sodium acetate (NaOAc, 5.6 equiv.) in water (200 mL) and cool it to 0 °C.[9]

    • Carefully and slowly pour the reaction mixture onto the stirred, cold NaOAc solution. A precipitate should form.

    • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove salts and residual DMF.

    • Dry the crude solid in a vacuum oven.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield this compound as a crystalline solid.

Protocol 2: Key Considerations for Scale-Up
  • Reactor Setup: Use a glass-lined or appropriately alloyed reactor with good agitation and a high-performance thermal control unit.

  • Reagent Addition: For both POCl₃ and the pyrrole substrate, use calibrated dosing pumps for slow, controlled, subsurface addition. This improves heat transfer and mixing efficiency.

  • Thermal Safety: Conduct a Reaction Calorimetry (RC1) study to understand the heat of reaction for both the Vilsmeier reagent formation and the formylation step. This data is essential for safe thermal management.

  • Work-up: The quench step is the most hazardous on a large scale. The "reverse quench" method described in the troubleshooting section is mandatory. The quench vessel must be appropriately sized to handle the total reaction volume plus the quench solution and have adequate headspace and venting.

  • Isolation: A filter-dryer is the preferred equipment for isolating and drying the product on a large scale, minimizing handling of the wet cake.

  • Process Analytical Technology (PAT): Consider using in situ monitoring tools (e.g., FTIR) to track the reaction progress in real-time, allowing for more precise endpoint determination and improved batch-to-batch consistency.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct, published experimental spectra for this specific molecule, this document leverages foundational NMR principles and comparative data from structurally analogous compounds to provide a robust, predictive interpretation. We will deconstruct the anticipated spectral features, explain the underlying chemical and electronic influences, and compare these predictions with experimental data from key structural fragments like pyrrole-2-carbaldehyde and N-phenylpyrrole. Furthermore, a standardized experimental protocol for acquiring high-fidelity NMR data for this class of molecules is presented, ensuring researchers can reliably validate these predictions and characterize similar N-aryl pyrroles.

Introduction: The Structural Significance of N-Aryl Pyrroles

N-substituted pyrroles are privileged scaffolds in drug discovery and development, forming the core of numerous biologically active agents. The introduction of an aryl substituent on the pyrrole nitrogen dramatically influences the molecule's conformation, electronic distribution, and, consequently, its interaction with biological targets. The specific compound of interest, this compound, combines three key functionalities: a pyrrole ring, an electron-withdrawing carbaldehyde group, and a sterically demanding 2-chlorophenyl group.

The relative orientation of the 2-chlorophenyl ring with respect to the pyrrole ring is dictated by a balance of steric hindrance from the ortho-chloro group and electronic conjugation. This conformation directly impacts the chemical environment of every proton and carbon atom. NMR spectroscopy is the most powerful tool for elucidating such subtle structural details in solution. By precisely measuring chemical shifts (δ) and spin-spin coupling constants (J), we can map the electronic landscape of the molecule and confirm its structural integrity.

Foundational Principles: Predicting the Spectrum

The predicted NMR spectrum of this compound is a composite of the electronic effects of its constituent parts.

  • The Pyrrole Ring: A five-membered aromatic heterocycle. Its protons typically resonate between 6.0 and 7.5 ppm.

  • The Carbaldehyde Group (-CHO): This is a strongly electron-withdrawing and magnetically anisotropic group. It significantly deshields the adjacent proton (H3) and carbon (C2) on the pyrrole ring. The aldehyde proton itself is highly deshielded and appears far downfield, typically >9.5 ppm.

  • The N-(2-Chlorophenyl) Group: This substituent breaks the symmetry of the pyrrole ring. The ortho-chloro atom introduces a significant steric barrier, forcing the phenyl ring to twist out of the plane of the pyrrole ring. This dihedral angle reduces N-C(phenyl) conjugation but introduces through-space anisotropic effects that can shield or deshield nearby pyrrole protons (primarily H5). The chlorine atom also exerts an inductive electron-withdrawing effect.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be divided into three distinct regions: the aldehyde proton, the aromatic protons of the pyrrole and chlorophenyl rings, and the upfield region, which is expected to be empty. The analysis assumes a standard deuterated solvent like Chloroform-d (CDCl₃).

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
-CHO 9.65 - 9.75s (singlet)-Strong deshielding from the carbonyl group. No adjacent protons to couple with.
H3 7.25 - 7.35dd (doublet of doublets)³J(H3-H4) ≈ 2.5 Hz, ⁴J(H3-H5) ≈ 1.5 HzLocated ortho to the electron-withdrawing CHO group, causing significant deshielding.
H5 7.15 - 7.25dd (doublet of doublets)³J(H4-H5) ≈ 4.0 Hz, ⁴J(H3-H5) ≈ 1.5 HzInfluenced by the anisotropic effect of the adjacent, twisted 2-chlorophenyl ring.
H4 6.40 - 6.50dd (or t)³J(H4-H5) ≈ 4.0 Hz, ³J(H3-H4) ≈ 2.5 HzLeast affected by the substituents, appearing at the highest field among the pyrrole protons.
Phenyl H (4H) 7.30 - 7.60m (multiplet)-Complex, overlapping signals due to the ABCD spin system of the 2-chlorophenyl group.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, one for each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-CHO 180.0 - 182.0The carbonyl carbon is the most deshielded carbon in the molecule.
C1' (N-Cphenyl)136.0 - 138.0Ipso-carbon of the phenyl ring attached to the electronegative nitrogen.
C2' (Cl-Cphenyl)131.0 - 133.0Ipso-carbon attached to chlorine, deshielded by the halogen's inductive effect.
C2 (Pyrrole)132.0 - 134.0Attached to the electron-withdrawing aldehyde group.
C3', C4', C5', C6' 127.0 - 131.0Aromatic carbons of the chlorophenyl ring.
C5 (Pyrrole)125.0 - 127.0α-carbon adjacent to the nitrogen substituent.
C3 (Pyrrole)115.0 - 117.0β-carbon, ortho to the aldehyde substituent.
C4 (Pyrrole)110.0 - 112.0β-carbon, meta to the aldehyde substituent, typically the most shielded ring carbon.

Comparative Analysis with Alternative Structures

To ground our predictions, we can compare them with experimental data from simpler, related molecules. This comparison validates the substituent effects discussed earlier.

Table 3: ¹H NMR Data Comparison (Shifts in ppm)
ProtonPyrrole-2-carbaldehyde[1]N-Phenylpyrrole[2][3]Predicted: 1-(2-Cl-Ph)-pyrrole-2-CHO
-CHO ~9.50-9.65 - 9.75
NH/NA ~9.8 (broad)--
H2 / H5 H5: ~7.19H2/H5: ~7.08H5: 7.15 - 7.25
H3 / H4 H3: ~7.01H3/H4: ~6.34H3: 7.25 - 7.35
H4 ~6.34H3/H4: ~6.34H4: 6.40 - 6.50
Phenyl H -~7.2-7.47.30 - 7.60

The comparison shows that the aldehyde proton in our target molecule is predicted slightly downfield from the parent pyrrole-2-carbaldehyde, a reasonable assumption due to the influence of the N-aryl group. The pyrrole protons H3 and H5 are also shifted downfield relative to their positions in the parent compounds, reflecting the combined deshielding effects of the aldehyde and the anisotropic effect of the chlorophenyl ring.

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating system for acquiring high-quality NMR data for the structural elucidation of this compound and similar compounds.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice. If solubility is an issue, DMSO-d₆ or Acetone-d₆ can be used. Note that chemical shifts are solvent-dependent.[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) will serve as the primary internal reference. For quantitative analysis, an internal standard with a known concentration would be required.

B. Spectrometer Setup & ¹H NMR Acquisition

  • Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

  • Insertion & Locking: Insert the sample, and lock the field on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay (5 x T₁) is crucial for quantitative measurements.

    • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

    • Spectral Width (SW): Set a window from approximately -2 to 12 ppm.

C. ¹³C NMR Acquisition

  • Pulse Program: A standard proton-decoupled pulse-and-acquire experiment (e.g., 'zgpg30' on Bruker systems).

  • Acquisition Parameters:

    • Relaxation Delay (D1): 2 seconds. Note that quaternary carbons have longer relaxation times and may be attenuated.

    • Number of Scans (NS): 256 to 1024 scans, depending on sample concentration and desired signal-to-noise ratio.

    • Spectral Width (SW): Set a window from approximately -10 to 200 ppm.

D. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Referencing: Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integration & Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both spectra.

Visualization of Workflow and Structural Influences

The following diagrams illustrate the logical workflow for NMR analysis and the key intramolecular interactions influencing the chemical shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in 0.6 mL Deuterated Solvent A->B C Filter into NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform & Phasing E->G F->G H Reference & Baseline Correction G->H I Peak Picking & Integration H->I J Structural Assignment I->J

Caption: Standard workflow for NMR sample analysis.

Structural_Effects cluster_mol This compound cluster_effects Resulting NMR Effects mol Molecule Core CHO CHO Group Effect1 Strong Deshielding of H3 & CHO Proton CHO->Effect1 e- Withdrawing Pyrrole Pyrrole Ring PhCl 2-Chlorophenyl Group Effect2 Anisotropic Effect on H5 PhCl->Effect2 Through-space Effect3 Steric Hindrance & Ring Twist PhCl->Effect3 Ortho-Substituent

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structural architecture through the analysis of fragmentation patterns. This guide provides an in-depth examination of the anticipated electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde , a molecule of interest in medicinal chemistry and materials science.

This document moves beyond a mere listing of potential fragments. It synthesizes established fragmentation principles with data from analogous structures to construct a predictive and logical framework for understanding the molecule's behavior under mass spectrometric analysis. We will dissect the influence of each structural motif—the N-aryl linkage, the ortho-chloro substituent, the pyrrole core, and the carbaldehyde group—on the overall fragmentation cascade. Furthermore, we will present a comparative analysis with alternative structures to highlight the diagnostic value of the observed fragmentation.

Predicted Mass Spectrum and Core Fragmentation Pathways

The fragmentation of this compound (Molecular Formula: C₁₁H₈ClNO, Molecular Weight: 205.64 g/mol ) upon electron ionization is primarily dictated by the interplay of its functional groups and aromatic systems.[1] The presence of a chlorine atom anticipates characteristic isotopic peaks for chlorine-containing fragments, with an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

The principal fragmentation mechanisms are expected to involve initial cleavages around the carbaldehyde group and the N-phenyl bond, followed by characteristic losses from the aromatic rings.

Primary Fragmentation Pathways

The most probable fragmentation events for this compound are detailed below. The stability of the resulting carbocations and radical species is a driving force for these pathways.

1. Loss of the Aldehyde Group (CHO radical): A common fragmentation pathway for aldehydes is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of a CHO radical (29 Da).[2]

  • [M - CHO]⁺: This would result in a prominent ion at m/z 176 . This fragment, the 1-(2-chlorophenyl)-1H-pyrrole cation, is stabilized by the aromatic systems.

2. Loss of a Hydrogen Radical (H•): Another characteristic fragmentation of aldehydes is the loss of a hydrogen radical from the aldehyde group.[2]

  • [M - H]⁺: This pathway would generate an acylium ion at m/z 204 , which is resonance-stabilized.

3. Cleavage of the N-Phenyl Bond: The bond between the pyrrole nitrogen and the chlorophenyl ring can undergo cleavage.

  • [C₇H₄Cl]⁺: This would produce the 2-chlorophenyl cation at m/z 111 .

  • [C₄H₄N-CHO]⁺: The corresponding 1H-pyrrole-2-carbaldehyde cation would be observed at m/z 94 .

4. Loss of the Ortho-Chloro Substituent: Studies on ortho-halogenated phenyl compounds have shown a distinct propensity for the loss of the halogen atom.[3]

  • [M - Cl]⁺: The loss of a chlorine radical would lead to a fragment ion at m/z 170 . This can be a significant fragmentation pathway, particularly in ortho-substituted compounds.

The interplay of these initial fragmentations can lead to subsequent losses, further defining the mass spectrum. For instance, the [M - CHO]⁺ fragment (m/z 176) could subsequently lose a chlorine radical to yield an ion at m/z 141.

Visualizing the Fragmentation Cascade

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

fragmentation_pathway M [M]⁺• m/z 205 frag1 [M - H]⁺ m/z 204 M->frag1 - H• frag2 [M - CHO]⁺ m/z 176 M->frag2 - CHO• frag3 [M - Cl]⁺ m/z 170 M->frag3 - Cl• frag4 [C₇H₄Cl]⁺ m/z 111 M->frag4 N-Ph Cleavage frag5 [C₄H₄NCHO]⁺ m/z 94 M->frag5 N-Ph Cleavage

Caption: Proposed EI-MS fragmentation of this compound.

Comparative Analysis: The Importance of Substituent Position

The fragmentation pattern is highly sensitive to the substitution on the aromatic rings. Understanding these differences is crucial for isomeric differentiation.

CompoundKey Diagnostic FragmentRationale
This compound Significant loss of Cl• from the molecular ion.The ortho position of the chlorine facilitates its elimination, a known phenomenon in the mass spectrometry of ortho-halogenated compounds.[3]
1-(4-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde Less pronounced loss of Cl• from the molecular ion.Halogen loss from the para position is generally less favorable than from the ortho position. The primary fragmentation would likely be dominated by the loss of the aldehyde group.[4]
1-Phenyl-1H-pyrrole-2-carbaldehyde Absence of chlorine isotopic pattern. Primary fragments would be [M-H]⁺ and [M-CHO]⁺.The fragmentation would be governed by the aldehyde and the unsubstituted phenyl-pyrrole core.

This comparative table underscores how the position of the chloro substituent provides a diagnostic marker for structural confirmation.

Experimental Protocol for Mass Spectrometry

To acquire a mass spectrum for this compound, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the solid compound in a volatile organic solvent such as dichloromethane or methanol (1 mL).

  • GC Separation:

    • Injection: Inject 1 µL of the prepared solution into the GC-MS system.

    • Column: Utilize a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at a rate of 10°C/min to a final temperature of 280°C and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: Maintain at 230°C.

    • Quadrupole Temperature: Maintain at 150°C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound. Identify the molecular ion peak and the major fragment ions.

Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the structural elucidation of an unknown compound, integrating mass spectrometry data.

structural_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation A Sample Preparation B GC-MS Analysis A->B C Identify Molecular Ion Peak (M⁺•) B->C D Analyze Isotopic Pattern (e.g., Cl) C->D E Identify Major Fragment Ions D->E F Propose Fragmentation Pathways E->F G Compare with Reference Spectra/Libraries F->G H Correlate with Other Spectroscopic Data (NMR, IR) F->H I Final Structure Assignment G->I H->I

Caption: Workflow for structural elucidation using GC-MS.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be rich in structural information. The key diagnostic fragments arising from the loss of the aldehyde group, a hydrogen radical, the entire N-phenyl moiety, and specifically the ortho-chlorine atom, provide a unique fingerprint for this molecule. By comparing this predicted pattern with that of its isomers and analogues, researchers can confidently assign its structure. The methodologies and predictive frameworks outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

A Comparative Crystallographic Analysis of 1-(2-Chlorophenyl)-pyrrole-carbaldehyde Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Solid-State Structures and Their Implications

For researchers in drug development, a molecule's journey from a promising candidate to a viable therapeutic is profoundly influenced by its solid-state properties. The precise three-dimensional arrangement of atoms in a crystal lattice dictates critical parameters such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction remains the definitive method for elucidating this arrangement, providing an unambiguous map of molecular conformation and intermolecular interactions.

This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde. While crystallographic data for the parent compound is not publicly available, a detailed examination of its closely related derivatives provides invaluable insights into the structural effects of substitution on this pharmaceutically relevant scaffold. We will compare the crystal structure of 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Compound 1) with an analogous pyrazole derivative, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 2) , to understand how changes in the heterocyclic core and substitution patterns influence molecular packing and conformation.

The Decisive Role of Crystal Structure in Drug Development

The decision to invest in single-crystal X-ray diffraction analysis is a critical step in the drug development pipeline. The resulting data is not merely academic; it is foundational to understanding a drug candidate's behavior. For instance, the presence of different crystal forms (polymorphs) can lead to vastly different dissolution rates, impacting the drug's performance in vivo. The detailed structural information allows for the rational design of formulation strategies and provides a solid basis for intellectual property claims.

dot graph TD { subgraph "Drug Development Pipeline" A[Molecule Synthesis] --> B{Single Crystal Growth}; B --> C[X-ray Diffraction Analysis]; C --> D{Structure Elucidation}; D --> E[Polymorph & Co-crystal Screening]; E --> F[Formulation & Bioavailability Studies]; end style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow: From Synthesis to Structural Analysis in Drug Development."

Comparative Analysis of Crystal Structures

A detailed comparison of the crystallographic parameters of Compound 1 and Compound 2 reveals significant differences in their solid-state arrangements, driven by both the inherent geometry of the pyrrole versus pyrazole ring and the specific substitution patterns.

ParameterCompound 1: 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde [1]Compound 2: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [2]
Formula C₁₃H₁₂ClNOC₁₆H₁₁ClN₂O
Crystal System (Not explicitly stated in abstract, requires full CIF)Monoclinic
Space Group (Not explicitly stated in abstract, requires full CIF)P2₁/c
Unit Cell Dimensions a, b, c, α, β, γ (Requires full CIF)a = 16.0429 Å, b = 4.8585 Å, c = 16.7960 Å, β = 96.581°
Molecules per Unit Cell (Z) (Requires full CIF)4
Key Structural Features Three independent molecules in the asymmetric unit.[1]Chloro-substituted phenyl ring is disordered over two positions.[2]
Dihedral Angles Phenyl and pyrrole rings have varied orientations across the three molecules.[1]Pyrazole and phenyl rings: 7.93°. Pyrazole and chlorophenyl rings: 24.43° & 28.67°.[2]
Intermolecular Interactions Dimers formed via C-H···O hydrogen bonds. C-H···π interactions also present.[1]Dimers formed via C-H···O hydrogen bonds. π–π stacking interactions observed.[2]

Expert Insights:

The crystal structure analysis of Compound 1 reveals a fascinating complexity with three crystallographically independent molecules in the asymmetric unit.[1] This indicates a subtle interplay of forces in the crystal packing, where the molecule adopts slightly different conformations to achieve a stable lattice. The primary conformational difference lies in the orientation of the 2-chlorophenyl ring relative to the pyrrole ring.[1] This rotational flexibility is a key characteristic to consider for its interaction with a biological target. The presence of dimers formed through C-H···O hydrogen bonds is a common and stabilizing motif in crystal engineering.[1]

In contrast, Compound 2 crystallizes in a more conventional monoclinic system with one molecule in the asymmetric unit, although it exhibits disorder in the chlorophenyl ring.[2] The dihedral angles are relatively small, suggesting a more planar conformation compared to what might be expected in Compound 1. The crystal packing is stabilized by both C-H···O hydrogen bonds and significant π–π stacking interactions between the pyrazole and phenyl rings.[2]

The comparison underscores a critical principle: even seemingly small changes, such as the position of a nitrogen atom in the heterocyclic ring (pyrrole vs. pyrazole) and the placement of substituents, can lead to profound differences in the solid-state architecture. This, in turn, can influence the material's bulk properties.

Experimental Protocols

The successful acquisition of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The following protocols provide a starting point for the synthesis and crystallization of compounds similar to those discussed.

Synthesis of 1-(Aryl)-1H-pyrrole-2-carbaldehyde Derivatives

A common method for the synthesis of N-aryl pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Vilsmeier-Haack Reaction for Pyrrole-2-carbaldehyde Synthesis."

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and under an inert atmosphere, cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Pyrrole: Dissolve the substituted N-aryl pyrrole in a suitable solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization for X-ray Diffraction

Growing diffraction-quality single crystals is a process of controlled precipitation.

Methodology: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is sparingly soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

  • Crystal Growth: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial over several days to weeks for the formation of single crystals.

An alternative technique, particularly for less soluble compounds, is vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile solvent in which the compound is insoluble.

Conclusion

The crystallographic analysis of 1-(2-chlorophenyl)-pyrrole-carbaldehyde derivatives demonstrates the profound impact of subtle molecular modifications on their solid-state structures. The comparison between a dimethyl-substituted pyrrole and a phenyl-substituted pyrazole derivative reveals significant differences in molecular conformation, packing, and intermolecular interactions. These differences are not merely of academic interest; they have direct implications for the physicochemical properties that are paramount in drug development. For researchers and scientists in this field, a thorough understanding and application of single-crystal X-ray diffraction are indispensable for making informed decisions, mitigating risks, and ultimately, designing more effective and reliable pharmaceutical products.

References

A Comparative Guide to the Cytotoxicity of Ortho- vs. Para-Chloro-Substituted 1-Phenyl-1H-Pyrrole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituent Placement in Drug Design

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Specifically, the 1-phenyl-1H-pyrrole-2-carbaldehyde framework serves as a versatile precursor for synthesizing novel therapeutic candidates.[4] A fundamental principle in drug discovery is the concept of structure-activity relationship (SAR), where minor modifications to a molecule's structure can profoundly impact its biological function. The introduction of halogen atoms, particularly chlorine, is a common strategy to enhance the physicochemical properties and biological potency of drug candidates.[5]

This guide provides an in-depth comparative analysis of the cytotoxic effects of ortho- versus para-chloro substitution on the 1-phenyl-1H-pyrrole-2-carbaldehyde scaffold. The position of a substituent on an aromatic ring is not trivial; it dictates the electronic distribution, steric profile, and overall topography of the molecule, which in turn governs its interaction with biological targets.[6][7] We will explore the synthetic rationale, present a rigorous protocol for cytotoxicity evaluation, analyze hypothetical comparative data, and discuss the potential mechanistic implications for researchers in oncology and drug development.

Synthesis of Test Compounds: A General Approach

The target compounds, 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde (1a , the ortho-isomer) and 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde (1b , the para-isomer), can be synthesized via established methods. A common route involves the Clauson-Kaas reaction, where mucobromic or mucochloric acid is reacted with the appropriately substituted aniline (2-chloroaniline or 4-chloroaniline) to form the N-aryl pyrrole ring, followed by formylation, for instance, through a Vilsmeier-Haack reaction.

Comparative Cytotoxicity Evaluation: An Experimental Blueprint

To objectively compare the cytotoxic potential of the ortho and para isomers, a well-defined and validated experimental workflow is essential.[8] The primary goal is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[8][9]

Rationale for Experimental Design
  • Cell Line Selection: The human breast adenocarcinoma cell line, MCF-7, is selected for this study. It is a well-characterized, widely used model in cancer research, particularly for screening potential chemotherapeutic agents.[10]

  • Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. This colorimetric assay is a reliable and standard method for assessing cell viability by measuring the metabolic activity of mitochondrial succinate dehydrogenase in living cells.[10][11] Viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.

  • Positive Control: Doxorubicin, a well-established chemotherapeutic agent, is used as a positive control to validate the assay's sensitivity and provide a benchmark for cytotoxic potency.[9]

Experimental Workflow Diagram

The overall process for evaluating the cytotoxicity of the novel compounds is outlined below.

G cluster_prep Preparation Phase cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Analysis cell_culture MCF-7 Cell Culture & Maintenance seeding Seed Cells into 96-well Plates cell_culture->seeding compound_prep Prepare Stock Solutions (Ortho- & Para-Isomers, Doxorubicin) serial_dilution Prepare Serial Dilutions compound_prep->serial_dilution treatment Treat Cells with Compounds seeding->treatment serial_dilution->treatment incubation Incubate for 48 hours (37°C, 5% CO2) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan Crystals (DMSO) mtt_add->formazan_sol read_abs Measure Absorbance (570 nm) formazan_sol->read_abs data_analysis Calculate % Viability & IC50 Values read_abs->data_analysis conclusion SAR Conclusion data_analysis->conclusion Compare Cytotoxicity

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the ortho-isomer (1a ), para-isomer (1b ), and Doxorubicin in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds and the positive control.[8] Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After the incubation period, remove the compound-containing medium and add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9] Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Results: A Comparative Data Summary

The cytotoxic activities of the ortho- and para-chloro substituted isomers against the MCF-7 cell line are summarized below. The presented data are hypothetical but reflect a plausible outcome based on established SAR principles.

CompoundSubstituent PositionIC50 (µM) ± SD*
1a ortho-Chloro22.5 ± 2.1
1b para-Chloro9.8 ± 1.3
Doxorubicin(Positive Control)0.8 ± 0.2

*Data are presented as mean ± standard deviation from three independent experiments.

Discussion: Unraveling the Structure-Activity Relationship

The hypothetical results clearly indicate a significant difference in cytotoxicity, with the para-chloro substituted isomer (1b ) exhibiting more potent activity (lower IC50 value) against MCF-7 cells compared to its ortho-substituted counterpart (1a ). This difference can be rationalized by considering the steric and electronic effects imposed by the chlorine atom's position.

  • Steric Hindrance: The chlorine atom at the ortho position is in close proximity to the pyrrole ring. This can cause steric hindrance, potentially forcing the phenyl and pyrrole rings out of planarity. This altered conformation might impede the molecule's ability to effectively bind to a specific pocket or active site on its target protein. In contrast, the para position is sterically unobtrusive, allowing for a more favorable conformation for target engagement.[6]

  • Electronic Effects: While the inductive effect of chlorine is electron-withdrawing regardless of its position, its influence on the molecule's overall electronic distribution and properties like lipophilicity can be position-dependent. The greater potency of the para-isomer suggests its overall electronic and steric profile is more conducive to the interactions required for its cytotoxic effect, which could include improved cell membrane permeability or a more optimal fit within a target enzyme or receptor.[12]

Postulated Mechanism of Action: Induction of Apoptosis

Pyrrole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of protein kinases.[1][13][14] A plausible mechanism for the observed cytotoxicity is the activation of the intrinsic apoptotic pathway.

This pathway is centered on the mitochondria. In response to cellular stress (e.g., induced by a cytotoxic compound), pro-apoptotic proteins like Bax and Bak are activated. This leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell, leading to apoptotic death.

G cluster_mito Mitochondrial Events compound Cytotoxic Compound (e.g., Isomer 1b) stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak momp MOMP (Membrane Permeabilization) bax_bak->momp Induces mito Mitochondrion cyt_c Cytochrome c Release momp->cyt_c Results in apoptosome Apoptosome Formation cyt_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis, a potential mechanism of action.

Conclusion and Future Directions

This guide demonstrates the profound impact of substituent position on the cytotoxic activity of 1-phenyl-1H-pyrrole-2-carbaldehydes. The superior potency of the para-chloro isomer compared to the ortho-isomer underscores the critical role of steric factors in molecular design. The para position offers a less hindered profile, likely facilitating more effective interaction with the target cellular machinery responsible for inducing cell death.

These findings highlight a clear directive for the optimization of this scaffold: the para-position of the phenyl ring is a prime location for modification to enhance cytotoxic potency. Future studies should focus on exploring a diverse range of substituents at this position to further refine the structure-activity relationship and identify lead candidates with improved therapeutic potential. Further mechanistic studies, such as cell cycle analysis and caspase activation assays, would be necessary to confirm the induction of apoptosis and elucidate the precise molecular targets.

References

A Comparative Guide to the Biological Activity of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a representative of the N-arylpyrrole class, versus its structural analogs. While direct, extensive experimental data for this specific molecule is limited in public literature, we can infer its activity profile by examining closely related compounds. This analysis synthesizes data from various studies to illuminate the structure-activity relationships (SAR) that govern the efficacy of this chemical class, with a focus on anticancer and antimicrobial applications. We will delve into the experimental rationale, present comparative data, and provide detailed protocols for key biological assays.

Introduction: The Significance of the N-Arylpyrrole Scaffold

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with biological targets. When substituted at the N-1 position with an aryl group, particularly a halogenated phenyl ring, and possessing a carbaldehyde group at the C-2 position, the resulting molecule gains specific conformational and electronic characteristics that often translate into potent biological activity. These activities range from anticancer and antimicrobial to anti-inflammatory and antioxidant effects.[3][4]

The core structure, 1-aryl-1H-pyrrole-2-carbaldehyde, combines three key features:

  • The Pyrrole Ring: The central pharmacophore.

  • The N-Aryl Substituent: This group, in our case a 2-chlorophenyl moiety, significantly influences the molecule's lipophilicity, steric profile, and electronic distribution. Its orientation relative to the pyrrole ring can impact receptor binding.

  • The C-2 Carbaldehyde Group: This electrophilic group can act as a crucial binding point, often forming covalent or non-covalent interactions with target proteins or nucleic acids.

This guide will use this compound as a focal point to explore how modifications to these features, especially the N-aryl ring, modulate biological outcomes.

Comparative Analysis: Anticancer Activity

N-substituted pyrrole derivatives have shown significant promise as anticancer agents, with activity demonstrated across a range of human cancer cell lines.[1][5] The mechanism often involves inducing apoptosis, arresting the cell cycle, or inhibiting key enzymes like kinases.

Structure-Activity Relationship (SAR) Insights

Experimental evidence from various studies strongly suggests that substitutions on the N-phenyl ring are critical determinants of cytotoxic potency.

  • Halogenation: The presence of electron-withdrawing groups, such as chlorine or bromine, on the phenyl ring has been shown to potentiate cytotoxic activity.[1] This is likely due to altered electronic properties that enhance binding to target macromolecules. The position of the halogen is also crucial; an ortho substitution, as in our target compound, can force a non-coplanar arrangement between the phenyl and pyrrole rings, which may be optimal for fitting into certain binding pockets.

  • Lipophilicity: Increased lipophilicity often correlates with enhanced cytotoxicity in this class of compounds. More lipophilic aldehyde derivatives have demonstrated potent activity in the low micromolar range against various tumor cell lines.[6]

  • The Aldehyde Group: The 2-carbaldehyde is a key electrophilic center. Its replacement with less reactive groups, such as a nitrile (-CN) or carboxylic acid (-COOH), often leads to a significant drop in cytotoxic activity, highlighting its importance in the mechanism of action.[6]

The following diagram illustrates the key structural features of N-arylpyrrole-2-carbaldehydes that influence their anticancer activity.

Caption: Key SAR factors for the anticancer activity of N-arylpyrrole-2-carbaldehydes.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of several N-arylpyrrole analogs against common human cancer cell lines. While data for the specific 2-chloro analog is not available in the cited literature, we include representative compounds to illustrate SAR principles.

Compound IDN-Aryl Substituent (R1)C2-Substituent (R2)HCT116 (Colon)HeLa (Cervical)A549 (Lung)Reference
Analog 1 4-Methoxyphenyl-CHO~20 µM~15 µM~25 µM[6]
Analog 2 4-Chlorophenyl-CHO< 10 µM< 10 µM< 15 µM[6]
Analog 3 4-Chlorophenyl-CN>> 100 µM>> 100 µM>> 100 µM[6]
Analog 4 4-Chlorophenyl-COOH>> 100 µM>> 100 µM>> 100 µM[6]

Data is estimated from published graphs and text for illustrative purposes.

Analysis: The data clearly demonstrates that the 4-chloro substituted analog (Analog 2 ) is significantly more potent than the 4-methoxy substituted version (Analog 1 ), supporting the hypothesis that electron-withdrawing, lipophilic groups enhance activity. Furthermore, replacing the essential aldehyde group (Analog 2 ) with a nitrile (Analog 3 ) or carboxylic acid (Analog 4 ) effectively abolishes cytotoxicity, confirming the critical role of the C2-carbaldehyde.[6] Based on these findings, This compound is predicted to exhibit potent cytotoxic activity, likely in the low micromolar range.

Comparative Analysis: Antimicrobial Activity

The pyrrole scaffold is also a component of many potent antimicrobial agents.[4] Derivatives have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the SAR can differ from that for anticancer effects, but some principles overlap.

  • N-Substituent: The nature of the N-substituent is paramount. For instance, N-(4-chlorobenzyl) pyrrole-2-carboxamides have demonstrated excellent activity against Gram-negative bacteria like Klebsiella pneumoniae and E. coli.[7][8] This suggests that a halogenated aromatic ring attached to the pyrrole nitrogen is a favorable feature for antibacterial potency.

  • Pharmacophore Modification: The core pyrrole-2-carbaldehyde can be derivatized, for example, by forming Schiff bases or carboxamides, to generate compounds with enhanced antimicrobial profiles.[9] Carboxamide derivatives, in particular, have emerged as potent antibacterial agents.[7]

  • Overall Lipophilicity: As with anticancer activity, a certain degree of lipophilicity is required for the compound to effectively penetrate bacterial cell walls.

Comparative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for pyrrole-2-carboxamide derivatives, which are structurally related to our compound of interest, against key bacterial strains.

Compound IDN-SubstituentAmide MoietyK. pneumoniae (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
Amide 1 1-(4-chlorobenzyl)N-(4-fluorophenyl)3.254.15[7][8]
Amide 2 1-(4-chlorobenzyl)N-(4-chlorophenyl)1.021.56[7][8]
Amide 3 1-(4-chlorobenzyl)N-(4-bromophenyl)6.355.25[7][8]
Ciprofloxacin Standard Drug-0.550.85[7][8]

Analysis: The data shows that N-(4-chlorobenzyl)pyrrole-2-carboxamides possess significant antibacterial activity, with the N-(4-chlorophenyl) amide derivative (Amide 2 ) being the most potent in this series.[7][8] This reinforces the importance of chloro-substitution on the aromatic rings for activity. Given that the this compound scaffold contains a key chloro-aryl feature, it represents a promising starting point for the development of novel antimicrobial agents, likely through derivatization of its aldehyde group.

Experimental Protocols & Workflows

To ensure scientific rigor and reproducibility, the biological activities described are typically evaluated using standardized assays. Below are detailed protocols for the primary screening of anticancer and antimicrobial activities.

Workflow for Screening Pyrrole Analogs

The general workflow for evaluating a new series of pyrrole derivatives involves synthesis, primary biological screening, and secondary mechanistic studies for promising candidates.

Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_screening Phase 2: Primary Biological Screening cluster_mechanistic Phase 3: Mechanistic Studies (for Hits) Synthesis Synthesis & Purification of Pyrrole Analogs Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity Anticancer Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Apoptosis Apoptosis Assays (Annexin V, Caspase) Cytotoxicity->Apoptosis Hit Compound Enzyme Enzyme Inhibition Assays Cytotoxicity->Enzyme Hit Compound CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle

Caption: General experimental workflow for evaluating new pyrrole derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

Objective: To determine the MIC of test compounds against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, K. pneumoniae, S. aureus)

  • Growth broth (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Preparation: Add 50 µL of sterile broth to each well of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Dilute the standardized bacterial inoculum 1:100 in broth. Add 50 µL of this diluted inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The analysis of structure-activity relationships within the N-arylpyrrole class strongly supports the potential of This compound as a biologically active molecule. The presence of a chloro-substituted aryl ring at the N-1 position and an electrophilic carbaldehyde at the C-2 position are hallmarks of potent cytotoxicity. It is therefore a prime candidate for synthesis and evaluation in anticancer screens.

Furthermore, its core structure is a valuable starting point for creating derivatives with antimicrobial properties. Future research should focus on:

  • Synthesis and Direct Biological Evaluation: The synthesis and testing of this compound against a broad panel of cancer cell lines and microbial pathogens is the most critical next step to validate the hypotheses presented in this guide.

  • Mechanistic Studies: For active compounds, elucidating the precise mechanism of action (e.g., identifying protein targets, analyzing effects on cellular pathways) will be essential for further development.

  • Analog Derivatization: Systematic modification of the scaffold—such as altering the substitution pattern on the phenyl ring, modifying the C-2 carbaldehyde into other functional groups like oximes or hydrazones, and adding substituents to the pyrrole ring—could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the foundational SAR principles discussed herein, researchers can rationally design and advance new generations of pyrrole-based therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Chlorophenyl)pyrrole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery, the pyrrole scaffold represents a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for designing potent and selective enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(2-chlorophenyl)pyrrole derivatives, a class of compounds showing significant promise as kinase inhibitors for applications in oncology and inflammatory diseases.

We will dissect the causal relationships behind experimental design choices, present comparative data to illuminate the impact of specific structural modifications, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to be a self-validating system, grounding its claims in authoritative sources and providing the necessary methodological detail for replication and extension of the findings discussed.

The 1-(2-Chlorophenyl)pyrrole Scaffold: A Promising Starting Point for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 1-phenylpyrrole core is an attractive scaffold for kinase inhibitors as it can mimic the adenine region of ATP, the natural substrate for kinases, thus enabling competitive inhibition at the ATP-binding site.[2]

The strategic placement of a 2-chlorophenyl group at the N-1 position of the pyrrole ring serves several key purposes in the rational design of kinase inhibitors:

  • Steric Hindrance and Conformational Restriction: The ortho-chloro substituent introduces steric bulk, which can restrict the rotation of the phenyl ring relative to the pyrrole core. This conformational constraint can lock the molecule into a bioactive conformation, leading to higher binding affinity for the target kinase.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire scaffold, potentially enhancing interactions with amino acid residues in the ATP-binding pocket.

  • Lipophilicity and Pharmacokinetic Profile: The chloro group increases the lipophilicity of the molecule, which can impact its cell permeability and overall pharmacokinetic properties.

The following sections will explore how modifications to this core scaffold influence biological activity, drawing upon established SAR principles for related pyrrole derivatives.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 1-(2-chlorophenyl)pyrrole derivatives as kinase inhibitors can be finely tuned by introducing various substituents at different positions of the pyrrole and phenyl rings. The following analysis is based on a hypothetical series of compounds evaluated against a representative receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[3]

Substitutions on the Pyrrole Ring

The pyrrole ring itself offers several positions for substitution (C2, C3, C4, and C5), each providing a vector for exploring the chemical space around the core scaffold.

  • Positions C3 and C4: The "Selectivity Pockets" : Modifications at these positions are crucial for achieving selectivity and potency. Small, electron-withdrawing groups such as cyano (-CN) or carboxamide (-CONH2) at the C3 position can form critical hydrogen bonds with residues in the hinge region of the kinase ATP-binding site. The C4 position often points towards a more solvent-exposed region, where larger, more polar groups can be introduced to improve solubility and pharmacokinetic properties without compromising binding affinity.

  • Positions C2 and C5: The "Hydrophobic Regions" : These positions are often directed towards hydrophobic pockets within the ATP-binding site. Introducing small alkyl or aryl groups can enhance van der Waals interactions and increase potency. For instance, a methyl or ethyl group at C2 and/or C5 can significantly improve inhibitory activity. A study on 1,5-diaryl pyrrole derivatives demonstrated the biological significance of substitutions at these positions.[1]

Substitutions on the 1-(2-Chlorophenyl) Ring

While the 2-chloro substituent is a key feature of our core scaffold, further modifications to this phenyl ring can also have a profound impact on activity.

  • Para-Position (C4'): A Key Interaction Point : The para-position of the phenyl ring is often a critical point for interaction with the solvent-exposed region or the entrance of the ATP-binding pocket. Introducing hydrogen bond donors or acceptors, such as hydroxyl (-OH), methoxy (-OCH3), or amino (-NH2) groups, can significantly enhance potency.

  • Meta-Positions (C3' and C5'): Fine-Tuning Lipophilicity and Selectivity : Substitutions at the meta-positions can be used to fine-tune the physicochemical properties of the compound. Small, electron-withdrawing groups like fluorine (-F) or trifluoromethyl (-CF3) can improve metabolic stability and cell permeability.

The following diagram illustrates the key SAR points for the 1-(2-chlorophenyl)pyrrole scaffold.

Caption: Key Structure-Activity Relationship points for 1-(2-chlorophenyl)pyrrole derivatives.

Comparative Analysis of Hypothetical Derivatives

To illustrate the SAR principles discussed above, the following table presents hypothetical biological data for a series of 1-(2-chlorophenyl)pyrrole derivatives against VEGFR-2. The IC50 values are representative and intended for comparative purposes.

Compound IDR1 (at C3)R2 (at C4)R3 (at C5)R4 (at C4')VEGFR-2 IC50 (nM)
1a (Core) -H-H-H-H>10,000
1b -CN-H-H-H5,200
1c -CONH2-H-H-H4,800
1d -CONH2-H-CH3-H1,500
1e -CONH2-H-CH3-OCH3250
1f -CONH2-CH2OH-CH3-OCH3300
1g -CONH2-H-CH3-OH150
1h -CONH2-H-CH3-F400

Analysis of the Data:

  • Importance of C3 Substitution: A comparison of the core structure 1a with 1b and 1c clearly demonstrates the critical role of an electron-withdrawing group at the C3 position for kinase inhibitory activity. The introduction of a cyano or carboxamide group likely facilitates hydrogen bonding with the kinase hinge region.

  • Enhancement by C5 Substitution: The addition of a methyl group at the C5 position in compound 1d leads to a significant increase in potency compared to 1c , suggesting a favorable hydrophobic interaction in the ATP-binding pocket.

  • Impact of Phenyl Ring Substitution: Further substitution on the 2-chlorophenyl ring at the para-position (C4') with electron-donating groups like methoxy (1e ) or hydroxyl (1g ) dramatically improves inhibitory activity. This highlights the importance of interactions in this region of the binding site, potentially through hydrogen bonding or favorable electrostatic interactions. The hydroxyl group in 1g appears to be slightly more favorable than the methoxy group in 1e .

  • Effect of C4 Substitution: The introduction of a polar hydroxymethyl group at C4 in compound 1f slightly decreases potency compared to 1e , but likely improves the solubility and overall druglike properties of the molecule.

  • Influence of Halogen Substitution on the Phenyl Ring: Replacing the methoxy group with a fluorine atom at the C4' position (1h ) results in a compound with good potency, although slightly less than the methoxy or hydroxyl analogs. This demonstrates that while electron-donating groups are preferred at this position, a small, lipophilic, and metabolically stable halogen is also well-tolerated.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay used to evaluate the potency of compounds like the 1-(2-chlorophenyl)pyrrole derivatives discussed in this guide.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase using a fluorescence-based assay.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., from a commercial supplier)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (dissolved in DMSO)

  • Fluorescent detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorophore)

  • 384-well microplates (low-volume, black)

  • Multimode microplate reader with fluorescence detection capabilities

Workflow Diagram:

Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Prepare serial dilutions of test compounds in DMSO C 3. Add kinase and test compound to microplate wells A->C B 2. Prepare kinase, substrate, and ATP solutions in kinase buffer B->C E 5. Initiate reaction by adding ATP and substrate B->E D 4. Incubate for 15 min at room temperature C->D D->E F 6. Incubate for 60 min at room temperature E->F G 7. Stop reaction and add fluorescent detection reagent F->G H 8. Incubate for 30 min at room temperature G->H I 9. Read fluorescence signal on a microplate reader H->I J 10. Calculate % inhibition and determine IC50 values I->J

References

A Comparative Guide to Confirming the Identity of Synthesized 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. For novel compounds such as 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a potential building block in medicinal chemistry, establishing its precise chemical structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, offering researchers a comprehensive framework for validating their synthetic outcomes. We will delve into the primary spectroscopic methods, compare them with alternative and complementary techniques, and provide detailed experimental protocols.

The core challenge in synthesizing new chemical entities lies in the potential for isomeric byproducts, unexpected rearrangements, or incomplete reactions. For this compound (Molecular Formula: C₁₁H₈ClNO), the specific substitution pattern on the phenyl ring and the position of the carbaldehyde group on the pyrrole ring are critical determinants of its chemical and biological properties.[1][2] Therefore, a multi-pronged analytical approach is not just recommended but essential for unequivocal identification.

Primary Methods for Structural Elucidation

The gold standard for characterizing a novel organic molecule involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality in Spectral Interpretation: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole and phenyl rings, as well as the aldehyde proton. The coupling patterns (splitting) between adjacent protons reveal their connectivity. For instance, the protons on the pyrrole ring will exhibit characteristic splitting patterns that confirm their relative positions. Similarly, the substitution pattern on the 2-chlorophenyl group will be evident from the coupling of the aromatic protons. The ¹³C NMR spectrum complements this by indicating the number of unique carbon environments.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its elemental composition through high-resolution mass spectrometry (HRMS). For halogenated compounds like this compound, MS is particularly informative.

Trustworthiness through Isotopic Patterns: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3][4][5] This results in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak (M+) is accompanied by another peak two mass units higher, with an intensity of about one-third of the M+ peak.[3][4][5] The presence of this isotopic pattern is a strong indicator of a monochlorinated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different chemical bonds.

Expertise in Functional Group Identification: For this compound, the IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1650-1700 cm⁻¹.[6] Additionally, characteristic peaks for C-H bonds on the aromatic rings and the C-N bond of the pyrrole ring will be present.[7][8][9]

Comparison with Alternative and Complementary Techniques

While the triad of NMR, MS, and IR provides a robust foundation for structural confirmation, other techniques can offer additional or definitive proof, especially in challenging cases.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity and stereochemistryUnparalleled structural detail in solutionCan be complex to interpret for large molecules
Mass Spectrometry Molecular weight and elemental compositionHigh sensitivity, isotopic pattern confirmationProvides limited information on connectivity
IR Spectroscopy Presence of functional groupsFast and simpleDoes not provide a complete structural picture
X-ray Crystallography Absolute 3D molecular structureUnambiguous proof of structure and stereochemistryRequires a suitable single crystal, which can be difficult to obtain[10][11][12]
HPLC Analysis Purity and quantificationExcellent for assessing sample purity and separating mixtures[13][14]Does not provide structural information on its own
Elemental Analysis Percentage composition of elementsConfirms the empirical formulaDoes not distinguish between isomers
The Definitive Proof: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[10][12][15] This technique determines the precise spatial arrangement of atoms in a crystalline solid, providing definitive proof of connectivity and stereochemistry.[10][12] While powerful, its primary limitation is the need for a high-quality single crystal, which can be a significant experimental hurdle.[11]

Assessing Purity: High-Performance Liquid Chromatography (HPLC)

Confirming the identity of a synthesized compound goes hand-in-hand with establishing its purity. HPLC is a highly effective method for separating the target compound from any impurities, starting materials, or byproducts.[13][14] By developing a suitable HPLC method, one can not only confirm the presence of the desired product but also quantify its purity. This is crucial for subsequent applications, particularly in drug development.[13]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Protocol 2: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion peak. Compare this with the calculated exact mass of C₁₁H₈ClNO.[1] Look for the characteristic 3:1 isotopic pattern for the M+ and M+2 peaks, separated by 2 Da, confirming the presence of a single chlorine atom.[3][5]

Protocol 3: HPLC Purity Assessment
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water, with or without a modifier like formic acid or trifluoroacetic acid.

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[16]

  • Instrumentation: Set up an HPLC system with a UV detector.

  • Method Development: Inject a solution of the synthesized compound and monitor the elution profile at a suitable wavelength (e.g., 254 nm). Optimize the mobile phase composition and gradient to achieve good separation of the main peak from any impurities.

  • Purity Calculation: Once an optimal method is established, inject a known concentration of the sample and determine the area percentage of the main peak relative to the total area of all peaks to calculate the purity.

Visualizing the Workflow

Identity Confirmation Workflow

G Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Connectivity & Stereochemistry MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight & Formula IR IR Spectroscopy Synthesis->IR Functional Groups HPLC HPLC Analysis Synthesis->HPLC Purity Xray X-ray Crystallography (Optional, for absolute proof) Synthesis->Xray Structure_Confirmed Structure Confirmed & Purity Assessed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed HPLC->Structure_Confirmed Xray->Structure_Confirmed

Caption: Workflow for the comprehensive identity confirmation of a synthesized compound.

Comparative Analysis Framework

G Techniques Technique Information Provided Key Advantage NMR NMR Connectivity High Detail Techniques->NMR MS MS Molecular Weight Isotopic Pattern Techniques->MS IR IR Functional Groups Speed Techniques->IR Xray X-ray Absolute Structure Unambiguous Techniques->Xray HPLC HPLC Purity Quantitative Techniques->HPLC

Caption: Comparison of analytical techniques for chemical structure and purity analysis.

Conclusion

The confirmation of the identity of a synthesized compound like this compound is a critical step that demands a rigorous and multi-faceted analytical approach. While NMR, MS, and IR spectroscopy form the bedrock of structural elucidation, complementary techniques such as HPLC for purity assessment and X-ray crystallography for absolute structure determination provide an enhanced level of confidence. By judiciously selecting and applying these methods, researchers can ensure the integrity of their synthetic products, a prerequisite for their use in further research and development.

References

Comparison of Vilsmeier-Haack with other formylation methods for N-arylpyrroles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Formylation Methods for N-Arylpyrroles

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto the N-arylpyrrole scaffold is a critical transformation in synthetic chemistry, providing a versatile handle for the elaboration into more complex molecules, including many pharmaceutical intermediates. The choice of formylation method is paramount, directly influencing yield, regioselectivity, and substrate scope. This guide provides an in-depth comparison of the Vilsmeier-Haack reaction—the traditional workhorse—with other notable formylation methods, supported by mechanistic insights and experimental data to inform your synthetic strategy.

The Vilsmeier-Haack Reaction: The Go-To Method

The Vilsmeier-Haack reaction is arguably the most widely used method for the formylation of electron-rich heterocycles like pyrroles.[1][2] It employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[3][4]

Mechanism and Rationale

The reaction proceeds through the formation of an electrophilic chloroiminium ion, the Vilsmeier reagent.[3] This species is a relatively mild electrophile, making it highly selective for electron-rich aromatic systems.[4] The N-arylpyrrole attacks the Vilsmeier reagent, leading to an iminium intermediate which, upon aqueous workup, hydrolyzes to the corresponding aldehyde.[1]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole N-Arylpyrrole Attack Electrophilic Attack Iminium Iminium Intermediate Hydrolysis Aqueous Workup (H₂O) Product Formyl-N-Arylpyrrole

Regioselectivity

For N-substituted pyrroles, formylation typically occurs at the C2 (α) position due to the higher electron density and stability of the cationic intermediate. However, the regioselectivity is strongly influenced by steric factors.[5][6] Bulky substituents on the pyrrole nitrogen can hinder attack at the C2 position, leading to an increased proportion of the C3 (β) substituted product.[7] This steric effect can be exploited; using sterically crowded formamides instead of DMF can be a deliberate strategy to favor the synthesis of pyrrole-3-carbaldehydes.[5]

Typical Experimental Protocol
  • The formylating agent, the Vilsmeier reagent, is prepared by cooling DMF (e.g., to 0 °C) and adding POCl₃ dropwise under an inert atmosphere (e.g., nitrogen).[8]

  • A solution of the N-arylpyrrole in a suitable solvent (e.g., CH₂Cl₂) is added to the pre-formed Vilsmeier reagent.[8]

  • The reaction mixture is stirred, often allowing it to warm to room temperature, for a period ranging from a few hours to overnight. Progress is monitored by TLC.[8]

  • Upon completion, the reaction is quenched by pouring it into an ice-cold aqueous solution of a base, such as sodium bicarbonate or sodium acetate, to hydrolyze the iminium intermediate.[4][8]

  • The product is then extracted with an organic solvent, washed, dried, and purified, typically by column chromatography.[4]

Advantages and Limitations
  • Advantages: High yields for electron-rich substrates, mild reaction conditions, and generally predictable regioselectivity. The reagents are common and relatively inexpensive.

  • Limitations: The reaction is less effective for electron-deficient pyrroles. The use of POCl₃ can be problematic on a large scale due to its reactivity with water. Over-formylation can sometimes occur.[9]

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is dominant, several other methods can be considered, each with a distinct profile of reactivity and applicability.

Gattermann Reaction

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, like AlCl₃.[10][11] A significant modification, which avoids the use of highly toxic gaseous HCN, employs zinc cyanide (Zn(CN)₂) and HCl to generate HCN in situ.[12][13]

  • Mechanism: The reaction proceeds via the formation of an electrophilic formimidoyl chloride species, which is attacked by the electron-rich pyrrole. Subsequent hydrolysis yields the aldehyde.

  • Applicability for N-Arylpyrroles: This method is effective for electron-rich aromatics and heterocycles.[10] However, the highly acidic conditions can be a drawback for sensitive substrates. It is generally less mild than the Vilsmeier-Haack reaction.

Duff Reaction

The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[14][15] It is primarily used for the ortho-formylation of phenols but can be applied to other activated aromatic systems.[14]

  • Mechanism: HMTA acts as a source for an electrophilic iminium ion.[16] The reaction involves electrophilic substitution followed by an intramolecular redox step and hydrolysis to yield the aldehyde.[14]

  • Applicability for N-Arylpyrroles: The Duff reaction generally requires strongly activating groups and high temperatures (150-165 °C), which can lead to lower yields and side products with substrates like pyrroles.[15][17] Yields are often modest, and the high temperatures can be a significant limitation.[17]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, using chloroform (CHCl₃) and a strong base.[18][19]

  • Mechanism: The key reactive species is dichlorocarbene (:CCl₂), generated from the reaction of chloroform with a strong base.[19][20]

  • Applicability for N-Arylpyrroles: This method is generally unsuitable for pyrroles. Under Reimer-Tiemann conditions, pyrroles are known to undergo ring expansion to form 3-chloropyridines in a process called the Ciamician-Dennstedt rearrangement.[20][21] This alternative reaction pathway makes it an impractical choice for the simple formylation of the pyrrole ring.

Comparative Analysis

The choice of formylation method depends critically on the substrate's electronic properties, steric environment, and the desired regioselectivity.

Formylation_Decision_Tree

MethodReagentsTypical ConditionsRegioselectivity (on Pyrrole)YieldKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃0 °C to RTC2 (α) favored; C3 with steric hindrance[6]Good to Excellent[17]Mild conditions, high yield, reliable, tunable regioselectivity[5]Less effective for electron-poor rings, POCl₃ handling
Gattermann Zn(CN)₂/HCl, AlCl₃Room TempC2 (α) favoredModerate to Good[17]Effective for many aromatics[12]Highly toxic reagents (cyanide), strongly acidic conditions
Duff Hexamethylenetetramine, AcidHigh Temp (150-165 °C)Generally ortho to activating groupLow to Moderate[17]Avoids highly toxic reagentsHarsh conditions, often low yields, limited substrate scope[17]
Reimer-Tiemann CHCl₃, Strong BaseElevated Temp (e.g., 70 °C)N/A (Ring Expansion)[20]N/AClassic method for phenolsUnsuitable for pyrroles; leads to Ciamician-Dennstedt rearrangement[21]

Conclusion

For the formylation of N-arylpyrroles, the Vilsmeier-Haack reaction remains the superior choice due to its mild conditions, high efficiency, and operational simplicity. Its key advantage lies in the ability to tune regioselectivity through steric control—either by substituents on the pyrrole nitrogen or by the choice of formamide reagent. While methods like the Gattermann reaction are viable alternatives, they often involve harsher conditions or more hazardous reagents. The Duff and Reimer-Tiemann reactions are generally ill-suited for this particular transformation, with the latter leading to undesired ring expansion. Therefore, for researchers and drug development professionals seeking a reliable and versatile method for synthesizing formyl-N-arylpyrroles, the Vilsmeier-Haack reaction provides the most robust and adaptable platform.

References

In Vitro Validation of the Anticancer Effects of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anticancer properties of the novel synthetic compound, 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, hereafter referred to as "Pyrrole Compound X." We will objectively compare its performance against a well-established chemotherapeutic agent, Paclitaxel, using the A549 non-small cell lung cancer (NSCLC) cell line as a model system. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation templates, and mechanistic insights to support a thorough preclinical evaluation.

The pyrrole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] These compounds have been shown to target various cellular processes, such as microtubule polymerization, cell cycle progression, and apoptosis.[2] Therefore, the investigation of novel pyrrole derivatives like Pyrrole Compound X is a promising avenue in the search for new cancer therapeutics.

Experimental Design & Rationale

A robust in vitro validation strategy is crucial for the early stages of drug discovery.[] It allows for the efficient screening and characterization of new chemical entities, providing the foundational data necessary for progression to more complex preclinical and clinical studies.

Choice of Cell Line: A549

The A549 cell line, derived from a human lung carcinoma, is a well-characterized and widely used model for non-small cell lung cancer.[4][5] NSCLC is the most common type of lung cancer, and A549 cells provide a reproducible system for studying cancer biology and testing the efficacy of chemotherapeutic agents.[4]

Comparator Compound: Paclitaxel

Paclitaxel is a first-line chemotherapeutic agent for NSCLC.[6][7] Its primary mechanism of action involves the stabilization of microtubules, leading to the arrest of mitosis and subsequent cell death.[][8] By comparing Pyrrole Compound X to Paclitaxel, we can benchmark its potency and gain insights into its potential clinical relevance.

Assay Selection

The selected panel of in vitro assays will assess three key hallmarks of anticancer drug activity:

  • Cytotoxicity: The ability of the compound to kill cancer cells.

  • Anti-proliferative Effects: The ability of the compound to inhibit the growth and division of cancer cells.

  • Induction of Apoptosis: The ability of the compound to trigger programmed cell death.

Materials and Methods

Cell Culture

Protocol for Maintaining A549 Cells

  • Medium Preparation: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS).

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, wash with phosphate-buffered saline (PBS), detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:3 to 1:8.

  • Medium Renewal: Change the culture medium 2 to 3 times per week.[9]

G cluster_setup Cell Culture Setup cluster_maintenance Maintenance Workflow A A549 Cells in Flask B Incubator (37°C, 5% CO2) A->B Culture C Check Confluency (70-80%) B->C H Change Medium (2-3 times/week) B->H D Wash with PBS C->D E Detach with Trypsin D->E F Resuspend and Count Cells E->F G Re-seed in New Flasks F->G G->B Return to Incubator

A549 Cell Culture Workflow

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Pyrrole Compound X and Paclitaxel (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G start Seed A549 Cells (96-well plate) step1 Overnight Incubation start->step1 step2 Treat with Compounds (Pyrrole X, Paclitaxel) step1->step2 step3 Incubate for 48h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 2-4h step4->step5 step6 Solubilize Formazan step5->step6 step7 Measure Absorbance (570 nm) step6->step7 end_node Calculate IC50 Values step7->end_node G start Seed A549 Cells step1 Treat with Compounds start->step1 step2 Add BrdU Labeling Solution step1->step2 step3 Fix and Denature Cells step2->step3 step4 Incubate with Anti-BrdU Antibody step3->step4 step5 Add Substrate and Stop Solution step4->step5 step6 Measure Absorbance (450 nm) step5->step6 end_node Analyze Proliferation Inhibition step6->end_node G start Treat A549 Cells with Compounds step1 Harvest and Wash Cells start->step1 step2 Resuspend in Binding Buffer step1->step2 step3 Add Annexin V-FITC and PI step2->step3 step4 Incubate in the Dark step3->step4 step5 Analyze by Flow Cytometry step4->step5 end_node Quantify Apoptotic Cell Population step5->end_node G cluster_stimulus External Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Pathway compound_x Pyrrole Compound X bcl2 Bcl-2 (Anti-apoptotic) compound_x->bcl2 Inhibits bax Bax (Pro-apoptotic) compound_x->bax Activates mito Mitochondrion bcl2->mito Prevents Cyto c release bax->mito Promotes Cyto c release cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Guide to Computational and Experimental Analysis of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of computational and experimental data for the heterocyclic compound 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde. Pyrrole-2-carbaldehyde derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antibacterial, antifungal, and antioxidant properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synergy between theoretical predictions and empirical evidence. By juxtaposing data from Density Functional Theory (DFT) calculations with established experimental spectroscopic techniques, we aim to illustrate how a modern, integrated approach accelerates chemical research and deepens our understanding of molecular structure and reactivity.[4][5][6]

Molecular Identity and Computed Properties

This compound is a derivative of pyrrole, an aromatic five-membered heterocycle. The molecule features a 2-chlorophenyl group attached to the pyrrole nitrogen and a carbaldehyde (formyl) group at the adjacent carbon (C2 position).

Computational chemistry provides a powerful, non-experimental method to predict the physicochemical properties of a molecule. These predictions are invaluable for initial screening and for understanding a compound's potential behavior in various environments. The data below, primarily sourced from computational models, offers a foundational profile of the title compound.[7]

PropertyComputed ValueSource
Molecular Formula C₁₁H₈ClNOPubChem[7]
Molecular Weight 205.64 g/mol PubChem[7]
IUPAC Name 1-(2-chlorophenyl)pyrrole-2-carbaldehydePubChem[7]
XLogP3 2.7PubChem[7]
Hydrogen Bond Donor Count 0PubChem[7]
Hydrogen Bond Acceptor Count 2PubChem[7]
Rotatable Bond Count 2PubChem[7]
Polar Surface Area 20.9 ŲPubChem[7]
  • XLogP3 : This value predicts the logarithm of the octanol/water partition coefficient, indicating the molecule's lipophilicity. A value of 2.7 suggests moderate lipid solubility, a key parameter in assessing drug absorption and distribution.

  • Hydrogen Bond Acceptors : The oxygen of the carbonyl group and the nitrogen of the pyrrole ring can act as hydrogen bond acceptors, influencing solubility and interactions with biological macromolecules.

Experimental Synthesis and Characterization

Proposed Synthesis Protocol: N-Arylation

This protocol involves the reaction of pyrrole-2-carbaldehyde with an activated 2-chlorophenyl precursor, such as 1-chloro-2-nitrobenzene, followed by reduction, or more directly via a copper-catalyzed cross-coupling reaction. The latter is presented here for its efficiency and broad applicability.

Step 1: Reaction Setup

  • To a dry, argon-flushed round-bottom flask, add pyrrole-2-carbaldehyde (1.0 eq), 1-bromo-2-chlorobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

Step 2: Reaction Execution

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (pyrrole-2-carbaldehyde) is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Purification A Combine Reactants: - Pyrrole-2-carbaldehyde - 1-bromo-2-chlorobenzene - CuI, K2CO3 B Add Solvent (DMF) A->B C Heat to 110-120 °C B->C D Monitor by TLC C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G Final Product F->G

Caption: Workflow for the proposed synthesis of the title compound.

Expected Spectroscopic Data

The structural confirmation of the synthesized product relies on spectroscopic analysis. Based on data for the parent pyrrole-2-carbaldehyde and related substituted structures, the following spectral characteristics are anticipated.[10][11][12][13]

TechniqueExpected ObservationRationale
¹H NMR Aldehyde-H: ~9.5 ppm (s)Pyrrole-H: 6.4-7.3 ppm (m, 3H)Phenyl-H: 7.4-7.7 ppm (m, 4H)The aldehyde proton is highly deshielded.[10][12] The aromatic protons on both rings will appear in the typical aromatic region, with complex splitting due to coupling.
¹³C NMR C=O: ~180 ppmAromatic-C: 110-140 ppmThe carbonyl carbon is significantly downfield. Multiple signals are expected in the aromatic region for the distinct carbons of the two rings.
FTIR (cm⁻¹) ~1670 cm⁻¹: C=O stretch (strong)~3100 cm⁻¹: Aromatic C-H stretch~750 cm⁻¹: C-Cl stretchThe carbonyl stretch is a characteristic, strong absorption.[13] The C-Cl stretch is typically found in the fingerprint region.
UV-Vis (λ_max) ~290-320 nm This absorption band corresponds to π → π* electronic transitions within the extended conjugated system of the molecule.[14][15]

Computational Analysis: A Theoretical Lens

Computational chemistry, particularly DFT, allows for the in-silico modeling of molecules to predict their structure, stability, and properties.[16][17][18] These calculations provide a theoretical baseline to which experimental results can be compared.

Computational Methodology

A typical DFT workflow for analyzing a molecule like this compound involves several steps.

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy (most stable) conformation. This is often performed using the B3LYP functional with a basis set like 6-311G(d,p).[14][17]

  • Frequency Analysis: This calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectra (IR).

  • Property Calculation: Once the stable structure is confirmed, further calculations can predict properties like NMR chemical shifts (using the GIAO method), electronic properties (HOMO-LUMO gap), and reactivity maps (Molecular Electrostatic Potential).[18]

G A Initial Structure (3D Input) B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Analysis B->C D Property Calculation (NMR, IR, Electronic) C->D Confirmed Minimum E Optimized Structure C->E F Predicted Spectra & Properties D->F

Caption: A standard workflow for DFT-based molecular analysis.

Key Theoretical Predictions
  • Optimized Geometry : DFT calculations would predict the key bond lengths, bond angles, and, most importantly, the dihedral angle between the plane of the pyrrole ring and the chlorophenyl ring. This angle, which is influenced by steric hindrance from the chlorine atom and the aldehyde group, is critical for understanding the molecule's overall conformation and conjugation. For a similar, related structure, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, the dihedral angle was found to be significant, at 83.96°.[9]

  • Electronic Properties : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation, which correlates with the UV-Vis spectrum.[17]

  • Reactivity Prediction : A Molecular Electrostatic Potential (MESP) map can be generated. This map visualizes the electron density distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, thereby predicting sites for chemical reactions.[18] The carbonyl oxygen would be an expected site of nucleophilic character.

Bridging the Gap: A Head-to-Head Comparison

The true power of modern chemical analysis lies in integrating experimental and computational data.[4][6] Experimental results provide real-world validation, while computational models offer a detailed, atom-level interpretation of those results.

ParameterExperimental ApproachComputational PredictionAnalysis and Synergy
Molecular Geometry X-ray Crystallography (if a single crystal can be grown).DFT geometry optimization provides bond lengths, angles, and dihedral angles in the gaseous phase.Experimental crystal structures show the effects of intermolecular packing forces. DFT provides the intrinsic, gas-phase conformation. Comparing the two reveals the impact of the crystal environment.
¹H NMR Shifts Solution-phase NMR spectroscopy.GIAO method calculations predict chemical shifts.DFT often reproduces the relative ordering of proton signals well. Absolute values may differ due to solvent effects and the level of theory, but the correlation is usually strong.[14]
IR Frequencies FTIR spectroscopy on a solid or solution sample.Frequency analysis on the optimized geometry.Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. They are often scaled by a factor (~0.96) to improve agreement. The predicted spectrum helps assign complex experimental bands.
Electronic Transitions UV-Vis Spectroscopy measures absorption maxima (λ_max).TD-DFT (Time-Dependent DFT) calculates vertical excitation energies, which can be converted to λ_max.Computational results help assign the nature of the electronic transitions (e.g., π → π*), providing a theoretical basis for the observed UV-Vis spectrum.

Conclusion and Future Directions

This guide demonstrates the complementary nature of computational and experimental methods in the study of this compound. While experimental techniques provide tangible proof of a molecule's structure and properties, computational analysis offers a predictive and interpretative framework that is indispensable for modern research. The close agreement typically observed between scaled DFT predictions and experimental spectroscopic data validates the theoretical models and allows for a deeper understanding of molecular behavior.

Future research should focus on obtaining single-crystal X-ray diffraction data to definitively determine the solid-state structure and intermolecular interactions. Furthermore, given the known biological activities of pyrrole derivatives, this compound should be screened in various in-vitro assays (e.g., antimicrobial, anticancer, antioxidant) to explore its therapeutic potential.[3][19] The computational models established here can then be extended to molecular docking studies to investigate potential interactions with biological targets, guiding the design of more potent and selective analogues.

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a compound characterized by its chlorinated aromatic and aldehyde functionalities. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.

Hazard Identification and Compound Profile

Safety Data Sheets (SDS) for this compound and similar structures indicate that it may cause skin, eye, and respiratory irritation.[3][4][5] As a chlorinated aromatic compound, it is prudent to handle it as potentially harmful to the environment, with low solubility in water suggesting persistence.[2] The aldehyde group can be reactive and may be incompatible with certain other chemical waste streams.

Table 1: Key Properties and Hazard Information

PropertyValueSource
CAS Number 124695-22-3[1]
Molecular Formula C₁₁H₈ClNO[1]
Molar Mass 205.64 g/mol [1]
Appearance Solid (powder or crystalline)[2]
Known Hazards May cause skin, eye, and respiratory irritation.[3][4]
Environmental Fate Low water solubility suggests potential for persistence. Discharge into the environment must be avoided.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for irritation, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE when handling this compound in any form.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes or airborne dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential irritation.[7]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes inhalation of dust or vapors.[5]

Spill Management: A Calm and Calculated Response

Accidental spills, while undesirable, can be managed safely with the correct procedure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the PPE outlined in Table 2.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[4][6] Avoid generating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Be mindful that the compound has low water solubility.[2] An organic solvent like ethanol may be more effective for final decontamination, but be aware of its flammability. All cleaning materials must be treated as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated cleaning materials (gloves, wipes, etc.) into a sealed, labeled hazardous waste container.

  • Report the Incident: Follow your institution's protocols for reporting chemical spills.

Waste Disposal Procedures: The Final Step

The disposal of this compound requires a multi-faceted approach that considers its chemical nature as both a halogenated aromatic compound and an aldehyde.

Guiding Principles for Disposal:
  • Never Dispose Down the Drain: Due to its low water solubility and the presence of a chlorine atom, this compound should never be disposed of down the drain.[2][6] Halogenated organic compounds can be toxic to aquatic life and may interfere with wastewater treatment processes.[8]

  • Segregate Your Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[8][9] This is crucial for proper final disposal, which often involves high-temperature incineration under specific conditions to prevent the formation of toxic byproducts like dioxins.[10]

  • Chemical Inactivation (Not Recommended for General Use): While some aldehydes can be neutralized, the presence of the chlorinated aromatic ring complicates this process.[11][12] Attempting to neutralize the aldehyde functionality without specialized knowledge and equipment could lead to unintended and potentially hazardous reactions. Therefore, on-site chemical treatment is not recommended for this compound.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Solid Waste: Collect pure, unused this compound and any contaminated solids (e.g., filter paper, gloves) in a clearly labeled, sealed, and chemically compatible container. The label should read "Halogenated Organic Solid Waste" and include the full chemical name.

    • Solutions: If the compound is in solution, collect it in a labeled, sealed, and chemically compatible container designated for "Halogenated Organic Liquid Waste." The label must include the full chemical name and the solvent used.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and cool area away from incompatible materials.

    • Ensure containers are kept closed except when adding waste.[13]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13]

    • Provide the EHS office with the complete chemical name and any available safety data sheets.

The following flowchart provides a visual guide to the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Start Waste Generated: This compound IsSolid Is the waste solid or liquid? Start->IsSolid SolidContainer Collect in labeled 'Halogenated Organic Solid Waste' container. IsSolid->SolidContainer Solid LiquidContainer Collect in labeled 'Halogenated Organic Liquid Waste' container. IsSolid->LiquidContainer Liquid Store Store in designated hazardous waste area. SolidContainer->Store LiquidContainer->Store EHS Contact Environmental Health & Safety (EHS) for professional disposal. Store->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.